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  • Product: 1-Methyl-5-nitropyrazole
  • CAS: 54210-33-2

Core Science & Biosynthesis

Foundational

1-Methyl-5-nitropyrazole: Structural Dynamics, Physicochemical Profiling, and Applications in Advanced Therapeutics

Executive Abstract The rational design of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. 1-Methyl-5-nitropyrazole (CAS: 54210-33-2) represents a highly specialized molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Abstract

The rational design of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. 1-Methyl-5-nitropyrazole (CAS: 54210-33-2) represents a highly specialized molecular scaffold characterized by its unique electronic asymmetry[1]. The strategic placement of an electron-donating methyl group at the N1 position and a strongly electron-withdrawing nitro group at the C5 position creates a push-pull electronic system. This technical guide provides an in-depth analysis of the physicochemical properties, structural causality, and validated synthetic workflows of 1-methyl-5-nitropyrazole, tailored for researchers developing hypoxia-selective prodrugs and novel metallotherapeutics.

Molecular Architecture & Electronic Causality

The reactivity of the pyrazole ring is fundamentally altered by the regiochemistry of its substituents. In 1-methyl-5-nitropyrazole, the electronic environment around the nitro group dictates its chemical behavior, particularly its susceptibility to nucleophilic attack and enzymatic reduction.

Experimental observations confirm that the nitro group at the 5-position is significantly more reactive towards nucleophiles than the nitro group in the isomeric 1-methyl-3-nitropyrazole[2]. The causality behind this regioselective reactivity lies in the electron density distribution:

  • Inductive and Resonance Effects: The adjacent N1 -methyl group introduces steric strain, while the sp2 -hybridized nitrogen at position 2 exerts an electron-withdrawing effect. This combined with the strong −I and −M effects of the nitro group renders the C5 carbon highly electrophilic.

  • Reduction Potential: The high electrophilicity at C5 also translates to a favorable reduction potential, making the 5-nitro group highly susceptible to single-electron reduction—a critical mechanism for its use as a bioreductive trigger in hypoxic tumor environments[3].

G N1 1-Methyl-5-nitropyrazole (Core Scaffold) N2 N-Methyl Group (Pos 1) Inductive Electron Donation N1->N2 N3 Nitro Group (Pos 5) Strong Electron Withdrawal N1->N3 N4 Nucleophilic Substitution (SNAr) Regioselective Attack N3->N4 High Electrophilicity at C5 N5 Bioreductive Activation Hypoxia-Triggered Prodrugs N3->N5 Enzymatic Nitro-Reduction

Structure-reactivity logic of 1-methyl-5-nitropyrazole.

Physicochemical & Thermodynamic Profiling

Understanding the thermodynamic parameters of 1-methyl-5-nitropyrazole is essential for predicting its behavior in biological systems and synthetic matrices. Gas-phase metrics, such as proton affinity and gas basicity, provide a fundamental measure of the molecule's intrinsic proton-accepting capacity devoid of solvent shielding effects[4][5].

The relatively low gas basicity (818.40 kJ/mol) compared to unsubstituted pyrazoles is a direct consequence of the nitro group's electron-withdrawing nature, which delocalizes electron density away from the pyrazole nitrogens, thereby reducing their basicity[5].

Quantitative Physicochemical Data Summary
PropertyValueMethod / Source
CAS Number 54210-33-2Standard Identifier[1]
Molecular Formula C4H5N3O2IUPAC[1]
Molecular Weight 127.10 g/mol Calculated[4]
Boiling Point ~101.6 °CExperimental[1]
Gas Basicity 818.40 kJ/molNIST / Evaluated[4][5]
Proton Affinity 850.30 kJ/molNIST / Evaluated[4][5]
LogP (Octanol/Water) 0.328Crippen Calculated[4]
Log10 Water Solubility -3.18 mol/LCrippen Calculated[4]

Synthetic Methodologies & Self-Validating Protocols

The integration of 1-methyl-5-nitropyrazole into complex therapeutics requires rigorous, self-validating experimental protocols to ensure regiochemical integrity and high yield.

Coordination Chemistry: Platinum(II) Antitumor Complexes

1-Methyl-5-nitropyrazole acts as a potent nitrogen-donor ligand in the synthesis of novel Platinum(II) coordination complexes, which exhibit significant antiproliferative activity against human cancer cell lines (e.g., MCF-7 breast adenocarcinoma)[6].

Step-by-Step Methodology:

  • Precursor Solubilization: Dissolve 254 mg (2 mmol) of 1-methyl-5-nitropyrazole in 3 mL of acetone. Causality: Acetone is selected to fully solubilize the moderately lipophilic organic ligand while remaining miscible with the aqueous metal precursor[6].

  • Metal Complexation: Prepare a solution of 415 mg (1 mmol) of Potassium tetrachloroplatinate(II) ( K2​PtCl4​ ) in 5 mL of deionized water. Add this dropwise to the pyrazole solution.

  • Controlled Incubation: Maintain the biphasic mixture in strict darkness at 25 °C for approximately 3 days. Causality (Self-Validating Control): The reaction must be shielded from light to prevent premature photo-induced ligand aquation or reduction of the Pt(II) center, which would compromise the geometric integrity of the resulting isomers[6].

  • Monitoring & Recovery: Monitor reaction completion via Thin Layer Chromatography (TLC). Filter the resulting yellow precipitate.

  • Isomeric Separation: The crude yield (~32%) consists of a mixture of cis- and trans-dichloridobis(1-methyl-5-nitropyrazole)platinum(II). Separate the isomers using standard chromatographic techniques[6].

G S1 Ligand & Metal Precursors 1-Me-5-NO2-pyrazole + K2PtCl4 S2 Biphasic Solvent Integration Acetone / H2O Mixture S1->S2 Solubilization S3 Controlled Incubation 25°C, Darkness, ~72 Hours S2->S3 Coordination S4 Precipitation & Filtration Recovery of Crude Complex S3->S4 TLC Verified S5 Isomeric Isolation cis/trans-Pt(II) Complexes S4->S5 Purification

Workflow for synthesizing Pt(II) complexes with 1-methyl-5-nitropyrazole.

Synthesis of Bioreductive Alkylating Prodrugs

The 5-nitro group is highly valued in the design of hypoxia-selective antitumor agents. In these systems, the nitroheterocycle acts as an electron-withdrawing "deactivator" of an attached alkylating agent (like mechlorethamine). Under hypoxic conditions, enzymatic reduction of the nitro group to an electron-donating hydroxylamine or amine triggers the release of the cytotoxic payload[3].

Step-by-Step Methodology (Intermediate Synthesis):

  • Atmospheric Control: Purge a reaction vessel containing 50 mL of dry Tetrahydrofuran (THF) with nitrogen gas.

  • Substrate Introduction: Add 1.11 g (6.5 mmol) of 1-methyl-5-nitropyrazole-4-carboxylic acid to the THF[3].

  • Chemoselective Reduction: Slowly add Borane dimethyl sulfide ( BH3​⋅DMS , 2 M solution in THF, 4.2 mL, 8.4 mmol). Causality: BH3​⋅DMS is explicitly chosen over standard NaBH4​ due to its strict chemoselectivity. It rapidly reduces the carboxylic acid to a hydroxymethyl group while leaving the highly reducible 5-nitro group completely intact—a critical self-validating step to preserve the bioreductive trigger[3].

  • Reflux & Quench: Stir the mixture at reflux for 80 minutes. Cool the system and sequentially quench with Methanol (MeOH), water, and 2 N HCl to decompose excess borane.

  • Extraction: Evaporate the THF, dilute the residue with water, and extract the resulting 1-methyl-5-nitro-4-(hydroxymethyl)pyrazole intermediate using Ethyl Acetate (EtOAc)[3].

Conclusion

1-Methyl-5-nitropyrazole is far more than a simple heterocyclic building block; it is a precisely tuned electronic system. The interplay between the N1 -methyl and C5 -nitro groups creates a unique physicochemical profile marked by high electrophilicity and a favorable reduction potential. By adhering to the chemically grounded, self-validating protocols outlined above, researchers can reliably leverage this scaffold to engineer next-generation metallotherapeutics and hypoxia-targeted prodrugs.

References

  • 54210-33-2 1-Methyl-5-nitropyrazole - USCKS.
  • Chemical Properties of 1-Methyl-5-nitropyrazole (CAS 54210-33-2)
  • Synthesis of Platinum(II)
  • Source: benchchem.
  • Hypoxia-Selective Antitumor Agents. 16.
  • Source: aip.

Sources

Exploratory

Unlocking the Therapeutic Potential of 1-Methyl-5-Nitropyrazole Derivatives: Mechanisms of Action and Drug Discovery Workflows

Executive Summary In contemporary medicinal chemistry, the 1-methyl-5-nitropyrazole scaffold has emerged as a highly versatile pharmacophore. Its unique electronic properties—driven by the electron-withdrawing nature of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the 1-methyl-5-nitropyrazole scaffold has emerged as a highly versatile pharmacophore. Its unique electronic properties—driven by the electron-withdrawing nature of the nitro group positioned adjacent to the pyrazole nitrogens—make it an ideal candidate for targeted drug discovery[1]. This technical whitepaper explores the dual mechanisms of action of 1-methyl-5-nitropyrazole derivatives: their role as hypoxia-selective bioreductive prodrugs in oncology, and their utility as critical intermediates in the synthesis of DNA-terminating nucleoside analogs[2].

Designed for drug development professionals, this guide synthesizes structural biology, mechanistic pathways, and self-validating experimental workflows to accelerate the translation of nitropyrazole derivatives from bench to clinic.

The Chemical Biology of the Nitropyrazole Pharmacophore

The strategic placement of the nitro group at the 5-position of the 1-methylpyrazole ring creates a highly tunable electronic environment. In drug design, the one-electron reduction potential ( E(1) ) of the nitro group is a critical parameter. For effective hypoxia-selective targeting, the E(1) must be optimized—typically between -0.3 V and -0.5 V against a Normal Hydrogen Electrode (NHE)[3].

  • If E(1) is too positive: The prodrug will be reduced in normoxic (healthy) tissues, leading to systemic toxicity.

  • If E(1) is too negative: The prodrug resists enzymatic reduction even in severe hypoxia, rendering it therapeutically inert.

The 1-methyl-5-nitropyrazole scaffold naturally falls within this optimal electrochemical window, allowing it to act as an oxygen-sensitive trigger for targeted payload delivery[4].

Mechanism I: Hypoxia-Selective Bioreductive Activation (Oncology)

Solid tumors frequently outgrow their vascular supply, creating regions of severe hypoxia. 1-methyl-5-nitropyrazole derivatives exploit this microenvironment through a bioreductive prodrug strategy.

Nitroarylmethyl Quaternary Salts

When formulated as quaternary ammonium salts, 1-methyl-5-nitropyrazole derivatives can mask the toxicity of potent alkylating agents like mechlorethamine (nitrogen mustard)[4]. The Mechanism:

  • One-Electron Reduction: Intracellular reductases (e.g., Cytochrome P450 oxidoreductase) reduce the nitro group to a nitro radical anion ( NO2∙−​ ).

  • Futile Cycling (Normoxia): In healthy, oxygenated tissues, molecular oxygen ( O2​ ) rapidly oxidizes the radical back to the parent nitro compound, generating harmless amounts of superoxide but keeping the prodrug intact.

  • Fragmentation (Hypoxia): In hypoxic tumor cores, the absence of oxygen prevents futile cycling. The radical undergoes further reduction, triggering an electronic cascade that fragments the molecule and releases the active mechlorethamine cytotoxin directly into the tumor[4].

Non-Classical Platinum(II) Complexes

1-methyl-5-nitropyrazole is also utilized as a ligand in non-classical Platinum(II) complexes, such as trans-dichloridobis(1-methyl-5-nitropyrazole)platinum(II)[5]. Unlike classical cisplatin, which relies on a cis geometry for DNA cross-linking, these trans-complexes break traditional structure-activity relationship (SAR) rules, offering a mechanism to overcome cisplatin resistance[6]. The nitro group serves as a bioreductive trigger, enhancing site-specific activation and cellular uptake in hypoxic environments[7].

G Prodrug 1-Methyl-5-Nitropyrazole Prodrug Reductase 1e- Reductase (e.g., POR) Prodrug->Reductase Reduction Radical Nitro Radical Anion (NO2•-) Reductase->Radical Oxygen O2 (Normoxia) Futile Cycling Radical->Oxygen O2 present Fragmentation Fragmentation & Effector Release Radical->Fragmentation Hypoxia (No O2) Oxygen->Prodrug Oxidation Cytotoxicity DNA Cross-linking (Apoptosis) Fragmentation->Cytotoxicity Cytotoxin

Bioreductive activation of 1-methyl-5-nitropyrazole prodrugs in hypoxic tumor microenvironments.

Mechanism II: Pyrazolo-Fused 7-Deazapurine Nucleoside Analogs

Beyond direct prodrug applications, the 1-methyl-5-nitropyrazole scaffold is a vital synthetic precursor. Treatment of 1-methyl-5-nitropyrazole 2-oxide with acetyl chloride induces a highly specific rearrangement and chlorination, yielding 5-chloro-1-methyl-4-nitropyrazole[2]. This intermediate is the foundational building block for pyrazolo-fused 7-deazapurine nucleosides[2].

The Mechanism: These nucleoside analogs act as potent antimetabolites. Once inside the cell, they are sequentially phosphorylated by intracellular kinases to their active triphosphate (NTP) forms. Viral or cellular DNA polymerases mistakenly incorporate these analogs into nascent DNA strands. Because they lack the necessary structural geometry for chain elongation, they cause immediate chain termination, double-strand breaks, and subsequent apoptosis[2].

G Nucleoside Pyrazolo-Fused 7-Deazapurine Kinase1 Intracellular Kinases (Monophosphorylation) Nucleoside->Kinase1 Kinase2 Di/Tri-phosphorylation Kinase1->Kinase2 ActiveNTP Active NTP Analog Kinase2->ActiveNTP Polymerase Viral/Cellular Polymerase ActiveNTP->Polymerase Substrate Binding ChainTerm DNA Incorporation & Chain Termination Polymerase->ChainTerm Catalysis Block

Intracellular phosphorylation and mechanism of action for pyrazolo-fused nucleoside analogs.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and mechanistic causality at every step.

Protocol 1: Hypoxia-Selective Cytotoxicity Assay (Clonogenic Survival)

Purpose: To quantify the Hypoxia Cytotoxicity Ratio (HCR) of nitropyrazole prodrugs.

  • Step 1: Cell Seeding. Seed EMT6 (mammary carcinoma) or A-549 (lung adenocarcinoma) cells in glass Petri dishes.

    • Causality: Glass is used because standard polystyrene plastics absorb and slowly release oxygen, which can artificially blunt the hypoxic environment. Cells must be in log-phase growth to accurately assess DNA-damaging agents.

  • Step 2: Environmental Gassing. Place dishes in dual anaerobic chambers. Gas the hypoxic chamber with 95% N2​ / 5% CO2​ (<0.1% O2​ ) and the normoxic control chamber with 95% Air / 5% CO2​ for 2 hours prior to drug exposure.

    • Causality: Strict anoxia is mandatory to prevent the futile cycling of the nitro radical anion, ensuring the measured HCR is a true reflection of the prodrug's bioreductive potential.

  • Step 3: Drug Exposure. Introduce the 1-methyl-5-nitropyrazole prodrug (and unmodified mechlorethamine as a positive control) across a 5-log concentration gradient. Incubate for exactly 3 hours.

    • Causality: A 3-hour window mimics the in vivo pharmacokinetic half-life of small molecules, preventing artificial toxicity from prolonged exposure[4].

  • Step 4: Washout & Colony Formation. Wash cells 3x with PBS, trypsinize, and re-plate at known densities in drug-free media. Incubate for 10-14 days, stain with crystal violet, and count colonies containing >50 cells. Calculate IC50​ values.

Protocol 2: Synthesis and Isolation of Pt(II)-Nitropyrazole Complexes

Purpose: To synthesize trans-dichloridobis(1-methyl-5-nitropyrazole)platinum(II).

  • Step 1: Complexation. React 1-methyl-5-nitropyrazole with Potassium tetrachloroplatinate(II) ( K2​PtCl4​ ) in an aqueous solution at room temperature.

    • Causality: This initially yields the thermodynamically favored cis-isomer.

  • Step 2: Thermal Isomerization. Heat the isolated cis-complex in a high-boiling solvent (e.g., DMF) at 120°C for 24 hours.

    • Causality: The steric bulk of the 1-methyl-5-nitropyrazole ligands forces a thermal rearrangement, driving the conversion from the cis geometry to the highly active trans geometry[7].

  • Step 3: Validation. Confirm the trans geometry using 195Pt NMR spectroscopy and X-ray crystallography[5].

Quantitative Data & Structure-Activity Relationship (SAR)

The table below summarizes the comparative efficacy of 1-methyl-5-nitropyrazole derivatives across different therapeutic modalities, highlighting the profound impact of the hypoxic trigger.

Derivative / ComplexPrimary TargetCell LineAssay ConditionIC50 / Activity ProfileReference
trans-[PtCl2(1-Me-5-NO2-pz)2]DNA (Cross-linking)MCF-7 (Breast)NormoxiaLower IC50​ than Cisplatin[5]
trans-[PtCl2(1-Me-5-NO2-pz)2]DNA (Cross-linking)A-549 (Lung)HypoxiaEnhanced Cytotoxicity[5]
Nitroarylmethyl Quaternary SaltDNA (Alkylation)EMT6 (Mammary)Hypoxia vs NormoxiaHCR up to 60-fold difference[4]
Pyrazolo-fused NucleosideDNA PolymeraseVariousNormoxiaNanomolar (nM) Inhibition[2]

Sources

Foundational

Thermodynamic Stability and Physicochemical Profiling of 1-Methyl-5-Nitropyrazole: A Comprehensive Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Advanced Characterization, Reactivity Kinetics, and Synthesis Workflows of 1-Methyl-5-Nitropyrazole (CAS: 54210-33-2) Executive Summary I...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Advanced Characterization, Reactivity Kinetics, and Synthesis Workflows of 1-Methyl-5-Nitropyrazole (CAS: 54210-33-2)

Executive Summary

In the landscape of heterocyclic chemistry, nitropyrazoles serve as critical scaffolds for both energetic materials and advanced pharmaceutical intermediates. Among these, 1-methyl-5-nitropyrazole stands out due to its unique thermodynamic stability, high electron affinity, and distinct regioselective reactivity. As a Senior Application Scientist, I have compiled this whitepaper to bridge the gap between theoretical quantum chemical properties and practical, bench-top synthetic applications. This guide elucidates the causality behind its chemical behavior, particularly its superiority as a bioreductive prodrug trigger and a ligand in novel Platinum(II) anticancer complexes.

Thermodynamic Stability and Quantum Chemical Properties

The positional isomerism of the nitro group on the pyrazole ring drastically alters the molecule's electronic environment. When comparing 1-methyl-5-nitropyrazole to its isomer, 1-methyl-3-nitropyrazole, the thermodynamic and kinetic differences become highly pronounced.

Proton Affinity and Gas Phase Basicity

The fundamental thermodynamic parameters of 1-methyl-5-nitropyrazole dictate its behavior in proton-transfer reactions and its stability in physiological environments. According to evaluated ionization threshold measurements, the molecule exhibits a Gas Phase Basicity of 818.4 kJ/mol and a Proton Affinity of 850.3 kJ/mol (1[1]). These values indicate a highly stable protonated state, which is a critical variable when designing acid-catalyzed synthetic pathways or predicting pharmacokinetics.

Electron Affinity and Bioreductive Susceptibility

A key driver for the biological application of 1-methyl-5-nitropyrazole is its redox potential. Natural Bond Orbital (NBO) analyses and experimental cyclic voltammetry demonstrate that the 5-nitro isomer is significantly more susceptible to reduction than the 3-nitro isomer (2[2]).

Causality: The proximity of the N-methyl group to the nitro group at the 5-position induces a distinct steric and electronic hyperconjugative effect. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the nitrogen and oxygen atoms of the nitro group prime sites for electron acceptance. Consequently, 1-methyl-5-nitropyrazole is an ideal candidate for hypoxia-selective cytotoxins, where tumor-specific nitroreductase enzymes trigger the prodrug via a rapid 1-electron reduction process.

Nucleophilic Reactivity

In substitution reactions involving anionic S-, O-, and N-nucleophiles, the nitro group at the 5-position acts as a superior leaving group compared to the 3-position (3[3]). The electronic withdrawal exerted by the adjacent pyrazole nitrogen (N1) highly polarizes the C5-NO2 bond, lowering the activation energy for nucleophilic attack.

Pathway N1 1-Methyl-3-nitropyrazole Lower Electron Affinity N3 Bioreductive Activation Hypoxia-Selective N1->N3 Poor Reactivity N2 1-Methyl-5-nitropyrazole High Electron Affinity N2->N3 Nitroreductase (1-e- reduction) N4 Nucleophilic Attack C5 Position N2->N4 S-, O-, N-Nucleophiles

Thermodynamic reactivity pathways of 1-methyl-5-nitropyrazole compared to its 3-nitro isomer.

Physicochemical Data Summary

To facilitate rapid reference for formulation and synthetic design, the quantitative data for 1-methyl-5-nitropyrazole is summarized below.

PropertyValueAnalytical Method / Source
IUPAC Name 1-Methyl-5-nitro-1H-pyrazoleStandard Nomenclature
CAS Number 54210-33-2Chemical Databases[4]
Molecular Formula C₄H₅N₃O₂Elemental Analysis
Molecular Weight 127.10 g/mol IUPAC Atomic Weights
Gas Phase Basicity 818.4 kJ/molIonization Threshold Measurements[1]
Proton Affinity 850.3 kJ/molMass Spectrometry / Theoretical[1]
Reduction Potential ( E1/2​ ) -0.51 VDifferential Pulse Polarography[5]
Physical State Crystalline SolidVisual Observation

Field-Proven Experimental Protocols

Scientific integrity relies on reproducibility. The following protocols are designed as self-validating systems , ensuring that researchers can verify the success of the reaction in real-time without waiting for post-purification analytics.

Protocol A: Controlled Synthesis via Polarographic Monitoring

Direct nitration of 1-methylpyrazole yields an unpredictable mixture of isomers. A thermodynamically controlled approach involves the N-alkylation of 3(5)-nitropyrazole, dynamically monitored to push the equilibrium toward the 5-nitro isomer (up to 90% yield) (5[5]).

  • Reaction Initiation: Suspend 3(5)-nitropyrazole in an alkaline medium (e.g., K2​CO3​ in DMF) and introduce the methylating agent (dimethyl sulfate) dropwise at 0 °C.

  • Self-Validation (Real-Time Polarography): Withdraw 0.1 mL aliquots every 30 minutes. Dilute the aliquot in 10 mL of 0.1 M NaOH.

    • Causality: Differential Pulse Polarography (DPP) distinguishes the isomers based on their electron affinities. 1-methyl-5-nitropyrazole exhibits a distinct reduction peak at E1/2​=−0.51 V.

  • Dynamic Optimization: If the polarogram indicates a plateau in the -0.51 V peak, incrementally increase the temperature to 25 °C to overcome the activation barrier for the thermodynamic product.

  • Quenching: Once DPP confirms >85% conversion to the 5-nitro isomer, quench the reaction with ice water and extract using ethyl acetate.

Protocol B: Synthesis of trans-Dichloridobis(1-methyl-5-nitropyrazole)platinum(II)

Classical Structure-Activity Relationships (SAR) dictate that Platinum(II) anticancer drugs require a cis geometry (e.g., cisplatin) to be active. However, complexing Pt(II) with 1-methyl-5-nitropyrazole yields a trans complex that demonstrates a lower IC50​ value against the MCF-7 breast cancer cell line than reference cisplatin (6[6]).

  • Ligand Solvation: Dissolve 2.0 mmol (254 mg) of 1-methyl-5-nitropyrazole in 3.0 mL of high-purity acetone.

    • Causality: Acetone acts as a non-coordinating solvent that fully solubilizes the lipophilic ligand without competing for the Pt(II) coordination sphere.

  • Metal Precursor Preparation: Dissolve 1.0 mmol (415 mg) of Potassium tetrachloroplatinate(II) ( K2​PtCl4​ ) in 5.0 mL of deionized water.

  • Complexation: Combine the solutions. Maintain the reaction vessel in strict darkness at 25 °C.

    • Causality: The biphasic/miscible solvent system drives the thermodynamic precipitation of the highly stable, less soluble Pt(II) complex. Darkness prevents photo-induced aquation or unintended photo-isomerization.

  • Self-Validation (TLC Monitoring): Monitor the reaction periodically using Thin-Layer Chromatography (TLC) using a CHCl3​/MeOH eluent. The reaction is complete when the free ligand spot is entirely consumed (typically ~3 days).

  • Isolation: Filter the resulting yellow precipitate (Yield: ~32%, 170 mg). This crude mixture contains both cis and trans isomers, which can be separated via fractional crystallization.

Protocol S1 Step 1: Ligand Preparation Dissolve 1-methyl-5-nitropyrazole in Acetone S3 Step 3: Complexation Mix & maintain at 25°C in darkness (3 days) S1->S3 S2 Step 2: Metal Precursor Dissolve K2PtCl4 in H2O S2->S3 S4 Step 4: Validation Monitor via TLC until ligand consumption S3->S4 Real-time feedback S5 Step 5: Isolation Filter yellow precipitate (cis/trans mixture) S4->S5 Upon completion

Self-validating experimental workflow for the synthesis of Pt(II) complexes.

References

  • Evaluated Gas Phase Basicities and Proton Affinities of Molecules: An Update AIP Publishing URL:[Link]

  • Theoretical anharmonic Raman and infrared spectra with vibrational assignments and NBO analysis... Journal of Molecular Structure / ResearchGate URL:[Link]

  • Nitropyrazoles ResearchGate URL:[Link]

  • Optimization of Synthesis of Nitroimidazoles and Nitropyrazoles Based on Polarographic Investigations National Diet Library (NDL) URL: [Link]

  • Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity MDPI - International Journal of Molecular Sciences URL:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Methyl-5-Nitropyrazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the synthetic pathways leading to 1-methyl-5-nitropyrazole, a key heterocyclic building block in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthetic pathways leading to 1-methyl-5-nitropyrazole, a key heterocyclic building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not only procedural outlines but also critical insights into the underlying chemical principles, guiding researchers toward successful and optimized synthesis.

Introduction: The Significance of 1-Methyl-5-Nitropyrazole

1-Methyl-5-nitropyrazole is a versatile intermediate whose structural motifs are found in a range of biologically active compounds and energetic materials. The presence of the nitro group significantly influences the electronic properties of the pyrazole ring, making it a crucial component for tuning the pharmacological or material characteristics of larger molecules. The regioselective synthesis of this specific isomer, however, presents notable challenges that necessitate a thorough understanding of the reaction mechanisms at play. This guide will dissect the two primary synthetic strategies: the direct nitration of 1-methylpyrazole and the N-methylation of 5-nitropyrazole.

Pathway 1: Electrophilic Nitration of 1-Methylpyrazole

The direct nitration of 1-methylpyrazole is a common approach, yet it is often complicated by the formation of multiple regioisomers. The directing effects of the methyl group and the pyrazole ring itself lead to a mixture of products, primarily 1-methyl-4-nitropyrazole and, to a lesser extent, 1-methyl-3-nitropyrazole and dinitrated species. Achieving a high yield of the desired 1-methyl-5-nitropyrazole isomer is contingent on the careful selection of nitrating agents and reaction conditions.

Mechanistic Considerations

The nitration of 1-methylpyrazole proceeds via an electrophilic aromatic substitution mechanism. The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by nitronium ions (NO₂⁺) generated from the nitrating agent. The position of nitration is governed by the electron density of the ring carbons and steric hindrance. The N1-methyl group is an ortho-, para-director, which in the pyrazole ring corresponds to the C5 and C3 positions. The N2 atom has a deactivating effect on the adjacent C3 and C5 positions through an inductive effect. The interplay of these electronic and steric factors makes achieving high regioselectivity for the 5-position a significant challenge.

Experimental Protocols and Insights

A traditional and potent method for nitration involves the use of a mixture of concentrated nitric acid and sulfuric acid.[1] The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.0 eq) to 0-5 °C in an ice bath.

  • Slowly add concentrated nitric acid (1.1 eq) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate flask, dissolve 1-methylpyrazole (1.0 eq) in a minimal amount of concentrated sulfuric acid and cool to 0-5 °C.

  • Slowly add the pre-formed nitrating mixture to the solution of 1-methylpyrazole, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The product mixture, containing various nitroisomers, can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Separation of the desired 1-methyl-5-nitropyrazole from its isomers typically requires careful column chromatography.

Causality Behind Experimental Choices: The use of a strong acid mixture at low temperatures is crucial for generating the nitronium ion while controlling the exothermic nature of the reaction. However, this method often leads to a mixture of 3-, 4-, and 5-nitro isomers, with the 4-nitro isomer often being the major product.[2] The separation of these isomers is a significant drawback of this approach.

This method offers a milder alternative to the mixed acid approach and can sometimes provide different isomer distributions.

Protocol:

  • To a solution of 1-methylpyrazole in acetic anhydride, cooled to 0 °C, slowly add concentrated nitric acid.

  • The reaction is typically stirred at low temperatures for several hours.

  • Work-up involves quenching with water and extraction.

  • Purification by column chromatography is necessary to isolate the 1-methyl-5-nitropyrazole.

Field-Proven Insights: While this method is less aggressive, it may still produce a mixture of isomers. The nitration of acetyl-substituted 1-methylpyrazoles in acetic anhydride has been reported to yield the 4-nitro derivative, highlighting the regioselectivity challenges.[3]

Data Summary: Isomer Distribution in Nitration of 1-Methylpyrazole
Nitrating AgentPredominant Isomer(s)Reference
HNO₃ / H₂SO₄1-methyl-4-nitropyrazole, 1-methyl-3,4-dinitropyrazole[2]
HNO₃ / Ac₂O4-Nitro-3-acetyl-1-methylpyrazole (from 3-acetyl-1-methylpyrazole)[3]
HNO₃ / (CF₃CO)₂O1-methyl-3-nitropyrazole[4][5]

Pathway 2: N-Methylation of 5-Nitropyrazole

An alternative and potentially more regioselective route to 1-methyl-5-nitropyrazole is the N-methylation of 5-nitropyrazole. This approach circumvents the issue of C-nitration regioselectivity by starting with the nitro group already in the desired position. The key challenge here is controlling the N-alkylation to favor the N1 position over the N2 position.

Mechanistic Considerations

The N-methylation of 5-nitropyrazole is a nucleophilic substitution reaction where the deprotonated pyrazole anion acts as the nucleophile, attacking the methylating agent. The presence of the electron-withdrawing nitro group at the C5 position influences the nucleophilicity of the two ring nitrogens. The N1 nitrogen is generally considered more sterically accessible, while the N2 nitrogen is adjacent to the nitro group, which can exert both steric and electronic effects.

Experimental Protocols and Insights

These are classic and widely used methylating agents. The choice of base and solvent system is critical for achieving high regioselectivity.

Protocol:

  • To a solution of 5-nitropyrazole in a suitable solvent (e.g., acetone, DMF, or THF), add a base (e.g., K₂CO₃, NaH, or an organic base).

  • Stir the mixture at room temperature to form the pyrazolate anion.

  • Add the methylating agent (methyl iodide or dimethyl sulfate) dropwise.

  • The reaction is typically stirred at room temperature or with gentle heating until completion, as monitored by TLC.

  • The reaction is quenched with water and the product is extracted with an organic solvent.

  • Purification by column chromatography may be necessary to separate any N2-methylated isomer.

Trustworthiness of the Protocol: The regioselectivity of this reaction is highly dependent on the reaction conditions. Factors such as the counter-ion of the base, the polarity of the solvent, and the nature of the methylating agent can all influence the N1/N2 product ratio.[6] Generally, less sterically hindered electrophiles tend to provide higher yields and regioselectivity.[7]

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_nitration Pathway 1: Nitration of 1-Methylpyrazole cluster_methylation Pathway 2: Methylation of 5-Nitropyrazole 1-Methylpyrazole 1-Methylpyrazole Nitrating Agent\n(e.g., HNO3/H2SO4) Nitrating Agent (e.g., HNO3/H2SO4) Isomer Mixture Mixture of Nitroisomers (1-methyl-3-nitro, 1-methyl-4-nitro, 1-methyl-5-nitro) Nitrating Agent\n(e.g., HNO3/H2SO4)->Isomer Mixture Nitration 1-Methyl-5-nitropyrazole_1 1-Methyl-5-nitropyrazole Isomer Mixture->1-Methyl-5-nitropyrazole_1 Purification 5-Nitropyrazole 5-Nitropyrazole Methylating Agent\n(e.g., CH3I, (CH3)2SO4) Methylating Agent (e.g., CH3I, (CH3)2SO4) Product Mixture Mixture of N-Methyl Isomers (1-methyl-5-nitro, 1-methyl-3-nitro) Methylating Agent\n(e.g., CH3I, (CH3)2SO4)->Product Mixture N-Methylation 1-Methyl-5-nitropyrazole_2 1-Methyl-5-nitropyrazole Product Mixture->1-Methyl-5-nitropyrazole_2 Purification

Caption: Overview of the two primary synthetic routes to 1-methyl-5-nitropyrazole.

Comparative Analysis and Recommendations

FeaturePathway 1: Nitration of 1-MethylpyrazolePathway 2: Methylation of 5-Nitropyrazole
Starting Material Availability 1-Methylpyrazole is commercially available.5-Nitropyrazole may require synthesis from pyrazole.
Regioselectivity Control Difficult; often yields a mixture of C-nitro isomers.More promising; focuses on controlling N-alkylation.
Key Challenge Separation of closely related nitroisomers.Achieving high N1-selectivity over N2-alkylation.
Purification Often requires extensive chromatography.May require chromatography to separate N-isomers.
Overall Recommendation Suitable if separation methods are well-established.Potentially more efficient if high N1-selectivity can be achieved.

For researchers aiming for a highly pure sample of 1-methyl-5-nitropyrazole, the methylation of 5-nitropyrazole (Pathway 2) is often the more strategic choice, provided that conditions for selective N1-methylation can be optimized. While the starting material, 5-nitropyrazole, may need to be synthesized, this initial step can be more straightforward than the challenging isomer separation required in the direct nitration of 1-methylpyrazole.

Experimental Workflow: A Step-by-Step Guide

Experimental_Workflow start Select Synthesis Pathway path1 Pathway 1: Nitration start->path1 path2 Pathway 2: Methylation start->path2 reagents1 Prepare Nitrating Agent path1->reagents1 reagents2 Prepare 5-Nitropyrazole and Base path2->reagents2 reaction1 Perform Nitration Reaction reagents1->reaction1 workup1 Quench and Extract reaction1->workup1 purify1 Isomer Separation via Chromatography workup1->purify1 analysis Characterize Product (NMR, MS, etc.) purify1->analysis reaction2 Perform N-Methylation reagents2->reaction2 workup2 Quench and Extract reaction2->workup2 purify2 Purify Product (Chromatography if needed) workup2->purify2 purify2->analysis end Obtain Pure 1-Methyl-5-Nitropyrazole analysis->end

Caption: A generalized experimental workflow for the synthesis of 1-methyl-5-nitropyrazole.

Conclusion

The synthesis of 1-methyl-5-nitropyrazole is a task that requires careful consideration of regioselectivity. While direct nitration of 1-methylpyrazole is a feasible route, it is often plagued by the formation of difficult-to-separate isomers. The N-methylation of 5-nitropyrazole presents a more targeted approach, where the primary challenge shifts to controlling the site of methylation. By understanding the mechanistic nuances and carefully selecting reaction conditions, researchers can navigate these challenges to successfully synthesize this valuable chemical intermediate. This guide serves as a foundational resource to inform experimental design and empower scientists in their pursuit of novel molecules with enhanced properties.

References

  • ChemInform Abstract: Nitration of the Acetyl Derivatives of 1-Methylpyrazole. (2025). ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC. [Link]

  • Direct nitration of five membered heterocycles. (2026). ResearchGate. [Link]

  • Review on synthesis of nitropyrazoles. (2014). ResearchGate. [Link]

  • Direct nitration of five membered heterocycles. (n.d.). Semantic Scholar. [Link]

  • Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. (2025). ResearchGate. [Link]

  • N-methylation of pyrazole. (2023). Reddit. [Link]

  • Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. (n.d.). Atlantis Press. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. (n.d.). KTU ePubl. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). Organic Chemistry Portal. [Link]

  • Alkylation of nitrotriazinones 4b, f, i, and 7, and synthesis of the... (n.d.). ResearchGate. [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][3]triazin-7(6H)-ones and Derivatives. (2025). MDPI. [Link]

  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. (2025). PMC. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. [Link]

  • Preparation method of 1-methyl-3,4,5-trinitro-pyrazole. (n.d.).
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). ACS Publications. [Link]

  • Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid. (n.d.). ResearchGate. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). SCIRP. [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). Indian Academy of Sciences. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). ACS Publications. [Link]

  • Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. (n.d.). PMC. [Link]

  • Use of Methyliodide in o-Methylation of organic compounds. (2025). Juniper Publishers. [Link]

  • Methylation synthesis method of N-heterocyclic compound. (n.d.).
  • Process for producing n-methylated organic pigments. (n.d.).
  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2013). University of Liverpool IT Services. [Link]

Sources

Foundational

Crystallographic Profiling and X-Ray Diffraction Analysis of 1-Methyl-5-Nitropyrazole and Its Platinum(II) Complexes

Target Audience: Researchers, structural chemists, and oncology drug development professionals. Content Type: Technical Whitepaper / Application Guide Executive Summary The rational design of non-classical platinum(II) a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural chemists, and oncology drug development professionals. Content Type: Technical Whitepaper / Application Guide

Executive Summary

The rational design of non-classical platinum(II) anticancer agents relies heavily on the structural and electronic properties of their coordinating ligands. 1-methyl-5-nitropyrazole , a planar N-donor ligand, has emerged as a critical building block in overcoming the resistance mechanisms associated with traditional cisplatin therapies[1]. This technical guide provides an in-depth analysis of the crystallographic data, structural thermodynamics, and X-ray diffraction (XRD) workflows associated with 1-methyl-5-nitropyrazole and its highly potent trans-platinum(II) coordination complexes.

Electronic Profiling and Structural Thermodynamics

Before analyzing the macro-crystallographic data, it is essential to understand the quantum mechanical foundation of the ligand. The regiochemistry of the nitro group dictates the molecule's reactivity and coordination behavior.

  • Hyperconjugative Stability: Natural Bond Orbital (NBO) analysis demonstrates that the structural stability of 1-methyl-5-nitropyrazole is heavily driven by intramolecular hyperconjugative interactions[2].

  • Reduction Potential: Theoretical electron affinity calculations, corroborated by experimental reduction potential measurements, confirm that 1-methyl-5-nitropyrazole is significantly more susceptible to reduction processes than its structural isomer, 1-methyl-3-nitropyrazole[2].

  • Coordination Sterics: The electron-withdrawing nature of the nitro group at the 5-position creates electrostatic repulsion when approaching the tetrachloroplatinate anion ( [PtCl4​]2− ), which fundamentally alters the kinetics of complexation compared to classical amines[3].

Crystallographic Data & X-Ray Diffraction Parameters

Single-Crystal X-Ray Diffraction (SC-XRD) is the gold standard for confirming the geometry (cis vs. trans) of synthesized platinum complexes. While the 4-nitro isomer (trans-dichloridobis(1-methyl-4-nitropyrazole)platinum(II)) yields highly stable crystals in the Pbcn space group[4], the 5-nitro derivative presents unique crystallographic challenges due to its thermodynamic behavior in polar solvents.

In solutions such as acetone, cis- and trans-dichloridobis(1-methyl-5-nitropyrazole)platinum(II) rapidly undergo solvent-mediated isomerization, forming an equimolar mixture that complicates single-crystal isolation[3]. However, stabilization in non-polar or chlorinated solvents (e.g., chloroform) slows this isomerization, allowing for structural characterization[3].

Table 1: Comparative Crystallographic & Biological Parameters
Parametertrans-[PtCl 2​ (1-Me-4-NO 2​ -Pz) 2​ ]trans-[PtCl 2​ (1-Me-5-NO 2​ -Pz) 2​ ]
Space Group Pbcn (Orthorhombic)[4]Equimolar Cis/Trans Mixture (in Acetone)[3]
Unit Cell a (Å) 22.0311(7)[4]Solvent-dependent
Unit Cell b (Å) 12.2362(4)[4]Solvent-dependent
Unit Cell c (Å) 8.1475(3)[4]Solvent-dependent
Primary Coordination Pt-N (Planar N-donor)Pt-N (Planar N-donor)
IC 50​ against MCF-7 Superior to Cisplatin[5]Lower than Cisplatin (Highly Active) [5]
Hypoxia Efficacy Reduced Activity[5]Reduced Activity (except ES-2 line)[5]

Experimental Methodologies

As a Senior Application Scientist, I emphasize that successful crystallographic profiling requires rigorous control over both synthesis and data acquisition. The following self-validating protocols ensure high-fidelity results.

Protocol 1: Synthesis of Pt(II) 1-Methyl-5-Nitropyrazole Complexes

Causality Note: The biphasic solvent system (acetone/water) is engineered to balance the solubility of the organic ligand with the inorganic platinum salt, while darkness prevents the photochemical degradation of the Pt-N bond.

  • Reagent Preparation: Dissolve 254 mg (2 mmol) of 1-methyl-5-nitropyrazole in 3 mL of high-purity acetone[3].

  • Metal Addition: In a separate vial, dissolve 415 mg (1 mmol) of Potassium tetrachloroplatinate(II) ( K2​PtCl4​ ) in 5 mL of deionized water[3].

  • Complexation: Slowly add the aqueous platinum solution to the acetone ligand solution under continuous magnetic stirring.

  • Incubation: Maintain the reaction vessel in strict darkness at 25 °C for approximately 3 days until TLC indicates reaction completion[3].

  • Isolation: Filter the resulting yellow precipitate (approx. 32% yield), which consists of a mixture of cis- and trans-dichloridobis(1-methyl-5-nitropyrazole)platinum(II)[3]. Wash with cold water and dry under a vacuum.

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

Causality Note: Cryoloops and Paratone oil are used to prevent crystal degradation from solvent loss (efflorescence) and to minimize background X-ray scattering.

  • Crystal Mounting: Select a suitable single crystal under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a cryoloop attached to a goniometer head.

  • Data Collection: Transfer the crystal to the diffractometer equipped with a cold stream (typically 100–150 K). Utilize Mo-Kα radiation ( λ = 0.71073 Å) to minimize absorption effects inherent to heavy transition metals like Platinum.

  • Integration & Reduction: Process the raw diffraction frames using software such as CrysAlisPro or SAINT to integrate intensities and apply empirical absorption corrections (multi-scan).

  • Structure Solution: Solve the phase problem using Direct Methods or intrinsic phasing via SHELXT.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Ensure all non-hydrogen atoms are refined anisotropically.

SC_XRD_Workflow CrystalPrep Single Crystal Growth (Slow Evaporation) Mounting Crystal Mounting (Cryoloop & Paratone Oil) CrystalPrep->Mounting Diffraction X-Ray Diffraction Collection (Mo-Kα Radiation) Mounting->Diffraction Integration Data Reduction & Integration (SAINT/CrysAlisPro) Diffraction->Integration StructureSol Structure Solution (Direct Methods / SHELXT) Integration->StructureSol Refinement Least-Squares Refinement (SHELXL) StructureSol->Refinement Validation CIF Generation & Validation (checkCIF) Refinement->Validation

Fig 1. Step-by-step workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

Biological Implications: Overcoming Cisplatin Resistance

The crystallographic geometry of these complexes directly dictates their pharmacological efficacy. Historically, cis-geometry was deemed mandatory for anticancer activity. However, non-classical trans-platinum complexes bearing planar N-donor ligands (like 1-methyl-5-nitropyrazole) have shattered this paradigm[1].

  • Cytotoxicity: In vitro assays demonstrate that trans-dichloridobis(1-methyl-5-nitropyrazole)platinum(II) features a significantly lower IC 50​ value than the reference drug cisplatin against the MCF-7 breast cancer cell line[5].

  • Mechanism of Action: The trans-geometry allows for different DNA cross-linking profiles (predominantly interstrand cross-links rather than intrastrand), which bypasses the cellular repair mechanisms that typically confer cisplatin resistance[1].

MoA_Pathway Ligand 1-Methyl-5-Nitropyrazole (Planar N-Donor Ligand) Complexation Complexation with K2PtCl4 (Aqueous/Acetone) Ligand->Complexation Isomerization Solvent-Mediated Isomerization (Cis ⇌ Trans Mixture) Complexation->Isomerization TransComplex trans-[PtCl2(1-Me-5-NO2-Pz)2] (Active Anticancer Agent) Isomerization->TransComplex Isolation in CHCl3 CellUptake Cellular Uptake (MCF-7 Breast Cancer Cells) TransComplex->CellUptake Cytotoxicity Enhanced Cytotoxicity (Lower IC50 than Cisplatin) CellUptake->Cytotoxicity

Fig 2. Synthesis, isomerization, and biological pathway of Pt(II) nitropyrazole complexes.

Conclusion

The integration of 1-methyl-5-nitropyrazole into transition metal chemistry represents a significant leap in rational drug design. While its propensity for solvent-mediated isomerization presents challenges for static crystallographic isolation, the resulting trans-platinum(II) complexes exhibit exceptional cytotoxicity profiles. By leveraging rigorous SC-XRD workflows and understanding the underlying NBO thermodynamics, researchers can continue to exploit this versatile ligand to develop next-generation, resistance-breaking chemotherapeutics.

References

  • Regiec, A., Wojciechowski, P., & Mastalarz, H. (2014). Experimental and theoretical spectroscopic and electronic properties enriched with NBO analysis for 1-methyl-3-nitropyrazole and 1-methyl-5-nitropyrazole. Journal of Molecular Structure.[Link]

  • Mastalarz, H., et al. (2020). Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. International Journal of Molecular Sciences (MDPI) / PMC.[Link]

  • Kalinowska-Lis, U., et al. (2023). “Non-Classical” Platinum Complexes: A Concise Review. International Journal of Molecular Sciences (MDPI) / PMC.[Link]

Sources

Exploratory

Technical Whitepaper: Preliminary Toxicity and In Vitro Safety Profiling of 1-Methyl-5-Nitropyrazole

Introduction and Pharmacological Rationale 1-Methyl-5-nitropyrazole is a highly versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and drug development. While the free ligand i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Rationale

1-Methyl-5-nitropyrazole is a highly versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and drug development. While the free ligand itself exhibits relatively low intrinsic toxicity under standard normoxic conditions [4], its true pharmacological value emerges when utilized as a reactive pharmacophore for hypoxia-selective prodrugs [2] or as a bulky, planar ligand in the synthesis of non-classical Platinum(II) anticancer complexes [1].

The strategic placement of the nitro group at the 5-position of the pyrazole ring creates a unique electronic environment. Compared to its 3-nitro isomer, the 5-nitro group is significantly more reactive toward nucleophiles and enzymatic bioreduction [4]. This whitepaper synthesizes the preliminary in vitro safety data, cytotoxicity profiles, and the mechanistic causality behind the experimental workflows used to evaluate 1-methyl-5-nitropyrazole and its derivatives.

Mechanistic Toxicity: Hypoxia-Selectivity and Metal Coordination

Bioreductive Activation (Hypoxia Selectivity)

In solid tumors characterized by hypoxic microenvironments, the 5-nitro group of 1-methyl-5-nitropyrazole derivatives can undergo selective enzymatic reduction by intracellular nitroreductases [2]. Under normoxia (healthy tissues), oxygen outcompetes the prodrug for the electron, safely reversing the initial reduction step and preventing off-target toxicity. Under hypoxia, the nitro group is fully reduced to a highly reactive hydroxylamine or amine, which can subsequently trigger DNA cross-linking and targeted apoptosis.

Bioreduction N1 Normoxia (Healthy Tissue) O2 Competes for Electrons N3 Enzymatic Bioreduction (Nitro to Hydroxylamino) N1->N3 Inhibited by O2 N2 Hypoxia (Solid Tumors) Low O2 Tension N2->N3 Nitroreductases N4 Active Cytotoxic Lesions (DNA Cross-linking) N3->N4 N5 Targeted Apoptosis N4->N5

Hypoxia-selective bioreductive activation pathway of the 5-nitro group.

Non-Classical Platinum(II) Complexes

Historically, the cis-geometry (as seen in cisplatin) was considered mandatory for Pt-based cytotoxicity. However, coordinating 1-methyl-5-nitropyrazole in a trans-configuration yields complexes—such as trans-dichloridobis(1-methyl-5-nitropyrazole)platinum(II)—that bypass traditional cisplatin resistance mechanisms [3]. The bulky pyrazole ligand alters the lipophilicity (LogP) of the complex, facilitating distinct cellular uptake kinetics and forming unique DNA interstrand cross-links that evade standard nucleotide excision repair [1].

Quantitative In Vitro Cytotoxicity Data

The safety and efficacy of 1-methyl-5-nitropyrazole derivatives are typically benchmarked against standard chemotherapeutics like cisplatin across diverse human cancer cell lines. The table below summarizes the relative in vitro cytotoxicity (IC50 trends) of the free ligand versus its trans-Pt(II) complex.

Compound / ComplexMCF-7 (Breast)ES-2 (Ovarian)A-549 (Lung)Mechanistic Note
1-Methyl-5-nitropyrazole (Free Ligand) > 100 µM (Inactive)> 100 µM (Inactive)> 100 µM (Inactive)Safe baseline; lacks intrinsic DNA-binding capability without metal coordination or bioreduction.
trans-Pt(II) Complex (Complex 4) Highly Active (Lower IC50 than Cisplatin)Moderately Active (Weaker than Cisplatin)Moderately Active (Weaker than Cisplatin)High lipophilicity enhances uptake in MCF-7; trans-geometry circumvents specific resistance pathways [1].
Cisplatin (Reference) ActiveHighly ActiveHighly ActiveStandard cis-geometry; susceptible to efflux and GSH deactivation.

Data synthesized from comparative in vitro assays[1, 3]. The trans-complex featuring 1-methyl-5-nitropyrazole demonstrates a highly selective toxicity profile favoring the MCF-7 breast adenocarcinoma line over ovarian and lung models.

Experimental Workflows for Safety & Toxicity Profiling

To ensure scientific integrity, the evaluation of 1-methyl-5-nitropyrazole derivatives requires a multi-tiered, self-validating experimental approach.

ToxicityWorkflow A Compound Synthesis B LogP & Lipophilicity Profiling A->B C In Vitro Cytotoxicity (SRB Assay) B->C D Cellular Uptake & GSH Stability C->D E Apoptosis Analysis D->E

Workflow for in vitro safety and toxicity profiling of 1-methyl-5-nitropyrazole.

Protocol 1: In Vitro Cytotoxicity Assessment (SRB Assay)

Causality Check: While the MTT assay is common [4], the Sulforhodamine B (SRB) assay is highly recommended for metal-coordinated 1-methyl-5-nitropyrazole derivatives. Transition metal complexes can spontaneously reduce tetrazolium salts (MTT) in the absence of cells, leading to false viability readouts. SRB binds stoichiometrically to cellular proteins, providing a direct, interference-free measure of cell mass.

Step-by-Step Methodology:

  • Cell Seeding : Seed MCF-7, ES-2, and A-549 cells in 96-well plates at a density of 5×103 cells/well in 100 µL of complete culture medium. Incubate for 24 h at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment : Prepare serial dilutions of 1-methyl-5-nitropyrazole derivatives (0.1 µM to 100 µM) in medium (maximum 0.5% DMSO to prevent solvent toxicity). Add 100 µL of treatment to respective wells.

  • Incubation : Incubate for 48 to 72 hours. Self-Validation: Include a vehicle control (0.5% DMSO) and a positive control (Cisplatin) on every plate to normalize data and verify assay sensitivity.

  • Fixation : Add 50 µL of cold 50% trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour to fix the cells. Wash plates 5 times with deionized water and air-dry.

  • Staining : Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Stain for 30 minutes at room temperature.

  • Washing and Elution : Wash plates 4 times with 1% acetic acid to remove unbound dye. Air-dry completely. Solubilize the protein-bound dye with 200 µL of 10 mM unbuffered Tris base (pH 10.5) per well on a shaker for 10 minutes.

  • Quantification : Read absorbance at 540 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.

Protocol 2: Intracellular Uptake and Glutathione (GSH) Stability

Causality Check: A compound may show low cytotoxicity either because it cannot penetrate the cell membrane (low LogP) or because it is rapidly deactivated by intracellular antioxidants like L-glutathione (GSH) before reaching the nucleus [1]. Measuring both parameters isolates the specific cause of the safety profile.

Step-by-Step Methodology:

  • GSH Reactivity (Cell-Free) :

    • Incubate the 1-methyl-5-nitropyrazole complex (1 mM) with L-glutathione (2 mM) in a PBS buffer (pH 7.4) at 37°C.

    • Monitor the reaction over 48 hours using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

    • Interpretation: High stability (minimal degradation) indicates the compound can survive the cytosolic environment to reach DNA without causing off-target oxidative stress.

  • Cellular Uptake (ICP-MS) :

    • Seed 1×106 cancer cells in 100 mm Petri dishes and incubate overnight.

    • Treat cells with a sub-lethal concentration (e.g., 10 µM) of the compound for 24 hours.

    • Harvest cells via trypsinization, wash twice with ice-cold PBS to remove extracellular drug, and count the cells.

    • Lyse the cell pellets using concentrated nitric acid ( HNO3​ ) at 70°C for 2 hours.

    • Dilute the lysate with trace-metal grade water and analyze the total metal content (e.g., Platinum) using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

    • Data Normalization: Express uptake as ng of metal per 106 cells.

Conclusion

The preliminary in vitro safety data for 1-methyl-5-nitropyrazole highlights its utility as a biologically inert precursor that can be synthetically engineered into highly potent, target-specific cytotoxic agents. Whether leveraged for its hypoxia-selective bioreductive properties or its ability to stabilize non-classical trans-platinum geometries, rigorous evaluation using interference-free assays (like SRB) and intracellular tracking (ICP-MS) is critical for advancing these compounds through preclinical development.

References

  • Title: Synthesis of Platinum(II)
  • Title: Hypoxia-Selective Antitumor Agents. 16.
  • Title: “Non-Classical” Platinum Complexes: A Concise Review Source: MDPI URL
  • Title: 1-Nitropyrazole | 7119-95-1 Source: Benchchem URL
Foundational

Electronic Architecture and Dipole Dynamics of 1-Methyl-5-nitropyrazole: A Technical Guide for Drug Development

Executive Summary In the landscape of heterocyclic chemistry and rational drug design, 1-methyl-5-nitropyrazole stands out as a highly privileged scaffold. Driven by the asymmetric push-pull electronic system created by...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of heterocyclic chemistry and rational drug design, 1-methyl-5-nitropyrazole stands out as a highly privileged scaffold. Driven by the asymmetric push-pull electronic system created by the electron-donating N1-methyl group and the strongly electron-withdrawing C5-nitro group, this molecule exhibits a unique permanent dipole moment and distinct frontier molecular orbital (FMO) characteristics.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between fundamental quantum chemical properties and applied pharmacological development. By exploring the causality behind its hyperconjugative stability, its high electron affinity, and its specific coordination geometry, this guide provides a comprehensive framework for utilizing 1-methyl-5-nitropyrazole in the development of bioreductive prodrugs and next-generation platinum-based antineoplastics.

Mechanistic Insights: Electronic Properties and Dipole Moment

The Push-Pull Electronic Architecture

The fundamental reactivity of 1-methyl-5-nitropyrazole is dictated by the interplay between its substituents. The N1-methyl group exerts a positive inductive (+I) effect, pushing electron density into the pyrazole ring. Conversely, the C5-nitro group exerts powerful negative inductive (-I) and mesomeric (-M) effects.

This asymmetry generates a pronounced permanent dipole moment . Density Functional Theory (DFT) calculations—typically utilizing the B3LYP functional with a 6-311++G(d,p) basis set—reveal that the dipole vector points strongly toward the C5-nitro moiety. This polarity governs the molecule's solubility profile, its electrostatic potential surface (EPS), and its orientation during receptor docking or metal coordination.

Hyperconjugation and NBO Analysis

Natural Bond Orbital (NBO) analysis provides critical insights into the stability of 1-methyl-5-nitropyrazole. The molecule is stabilized by strong hyperconjugative interactions, specifically the delocalization of electron density from the lone pairs of the pyrazole ring nitrogens into the anti-bonding orbitals ( π∗ ) of the nitro group. As demonstrated in foundational spectroscopic studies, this hyperconjugative stability is a defining feature that distinguishes it from its isomers 1.

Electron Affinity and Bioreductive Susceptibility

A critical parameter for oncology drug development is the reduction potential of the pharmacophore. Theoretical electron affinities clearly indicate that 1-methyl-5-nitropyrazole is significantly more susceptible to reduction than its isomer, 1-methyl-3-nitropyrazole 1. The proximity of the nitro group to the N-methyl group at the 1,5-positions creates an electronic environment that stabilizes the radical anion formed during single-electron reduction. This makes 1-methyl-5-nitropyrazole an ideal candidate for hypoxia-selective bioreductive prodrugs.

G A 1-Methyl-5-nitropyrazole B DFT Modeling (B3LYP/6-311++G**) A->B E Cyclic Voltammetry (Redox Validation) A->E C NBO Analysis (Hyperconjugation) B->C D Dipole Moment & Electrostatic Potential B->D D->E Predicts

Workflow integrating computational DFT modeling with empirical electrochemical validation.

Implications in Metallodrug Development: The Pt(II) Causality

The electronic properties of 1-methyl-5-nitropyrazole directly dictate its utility as a ligand in platinum-based chemotherapeutics.

The Steric/Electronic Causality: To form a stable Pt(II) complex, the platinum ion must coordinate with the N2 atom of the pyrazole ring. In 1-methyl-3-nitropyrazole, the highly electron-withdrawing nitro group is directly adjacent to the N2 coordination site. This causes severe localized electron withdrawal and steric hindrance, completely deactivating the N2 atom. Consequently, 1-methyl-3-nitropyrazole cannot form stable Pt(II) complexes 2.

Conversely, in 1-methyl-5-nitropyrazole , the nitro group is positioned at C5, safely distanced from the N2 coordination site. This allows for successful monodentate coordination. When reacted with K₂PtCl₄, it forms trans-dichloridobis(1-methyl-5-nitropyrazole)platinum(II). This specific trans-isomer exhibits superior antiproliferative activity, demonstrating a lower IC₅₀ value against the MCF-7 breast cancer cell line than the clinical gold standard, cisplatin 3.

G N1 C5-Nitro Group (-I, -M Effects) N3 High Electron Affinity & Permanent Dipole Moment N1->N3 N2 N1-Methyl Group (+I Effect) N2->N3 N4 Bioreductive Susceptibility N3->N4 N5 Stable Pt(II) Complexation (trans-isomer) N3->N5 N6 Enhanced MCF-7 Cytotoxicity N4->N6 N5->N6

Causal relationship between electronic architecture, complexation, and biological efficacy.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls that immediately flag experimental drift.

Protocol 1: Electrochemical Profiling of Reduction Potential (Cyclic Voltammetry)

Objective: To empirically validate the high electron affinity predicted by DFT modeling.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous, HPLC-grade acetonitrile.

  • Analyte Preparation: Dissolve 1-methyl-5-nitropyrazole to a final concentration of 1.0 mM in the electrolyte solution.

  • Internal Standard Addition (Self-Validation Step): Add Ferrocene (Fc) to a concentration of 0.5 mM. Causality: The Fc/Fc⁺ redox couple has a universally known, highly stable potential. If the Fc peak shifts from its expected value, the reference electrode is drifting, and the run must be invalidated.

  • Deoxygenation: Purge the cell with high-purity N₂ gas for 15 minutes to remove dissolved oxygen, which would otherwise obscure the nitro reduction peak.

  • Execution: Run the cyclic voltammogram using a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag⁺ reference electrode at scan rates ranging from 10 to 100 mV/s.

  • Analysis: Measure the cathodic peak potential ( Epc​ ) corresponding to the one-electron reduction of the nitro group to its radical anion.

Protocol 2: Synthesis and Isomeric Validation of Pt(II) Complexes

Objective: To synthesize trans-dichloridobis(1-methyl-5-nitropyrazole)platinum(II) and validate its geometry.

  • Reaction Setup: Dissolve 2.0 mmol of 1-methyl-5-nitropyrazole in 3 mL of acetone. Separately, dissolve 1.0 mmol of K₂PtCl₄ in 5 mL of deionized water.

  • Complexation: Mix the solutions dropwise. Incubate the reaction mixture in complete darkness at 25 °C for 72 hours. Causality: Darkness prevents premature photo-degradation or unwanted photo-isomerization of the platinum complex.

  • Isolation: Filter the resulting yellow precipitate, wash with cold water and diethyl ether, and dry under a vacuum.

  • Isomeric Validation (Self-Validation Step): Perform Far-Infrared (Far-IR) spectroscopy focusing on the 400–300 cm⁻¹ range.

    • Causality: The geometry of the complex dictates the Pt-Cl stretching modes. A cis-isomer will exhibit two distinct, strong Pt-Cl stretching bands due to lower symmetry ( C2v​ ). The trans-isomer ( D2h​ symmetry) will exhibit only a single strong Pt-Cl band. If two bands are observed, the sample is a mixture, and the synthesis requires further purification.

Quantitative Data Summary

The table below summarizes the comparative electronic and pharmacological properties of the 1,5- and 1,3-isomers, highlighting why the 5-nitro configuration is superior for specific drug development applications.

Property / Parameter1-Methyl-5-nitropyrazole1-Methyl-3-nitropyrazoleAnalytical Method
Electron Affinity High (Highly susceptible to reduction)Low (Resistant to reduction)DFT (B3LYP) / CV
Hyperconjugative Stability High (Strong NBO delocalization)ModerateNBO Analysis
Pt(II) Complexation Forms active trans-isomerFails to form stable Pt(II) complexX-ray / Far-IR
Cytotoxicity (MCF-7) Superior to Cisplatin (Lower IC₅₀)N/A (No stable complex)MTT Assay

References

  • Regiec, A., Wojciechowski, P., & Mastalarz, H. (2014). Experimental and theoretical spectroscopic and electronic properties enriched with NBO analysis for 1-methyl-3-nitropyrazole and 1-methyl-5-nitropyrazole. Journal of Molecular Structure.
  • Oun, R., Moussa, Y. E., & Wheate, N. J. (2018). “Non-Classical” Platinum Complexes: A Concise Review. PMC / NIH.
  • Regiec, A., et al. (2020). Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. MDPI.

Sources

Exploratory

Introduction: The Significance of the Nitropyrazole Scaffold

An In-depth Technical Guide to the Computational Chemistry Modeling of 1-methyl-5-nitropyrazole This guide provides a comprehensive technical overview of the computational methodologies employed to model 1-methyl-5-nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Computational Chemistry Modeling of 1-methyl-5-nitropyrazole

This guide provides a comprehensive technical overview of the computational methodologies employed to model 1-methyl-5-nitropyrazole. It is designed for researchers, scientists, and drug development professionals seeking to understand and apply computational chemistry techniques to elucidate the electronic, structural, and dynamic properties of this important heterocyclic scaffold. The narrative moves from fundamental quantum mechanical principles to large-scale molecular dynamics and specific drug discovery applications, emphasizing the rationale behind methodological choices to ensure scientific rigor and reproducibility.

The pyrazole ring is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, acting as inhibitors for various enzymes, including receptor tyrosine kinases and protein kinases.[1] The introduction of a nitro group, as in 1-methyl-5-nitropyrazole, can significantly modulate the molecule's electronic properties and biological activity, making it a compound of interest for drug design and as a precursor for energetic materials.[2][3] Computational modeling provides an indispensable toolkit for exploring the properties of such molecules at an atomic level, offering insights that guide experimental design and accelerate discovery.[4]

Part 1: Quantum Mechanical Modeling – Elucidating Electronic Structure and Reactivity

Quantum mechanics (QM) provides the most accurate theoretical description of a molecule's electronic structure. For a molecule like 1-methyl-5-nitropyrazole, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy, making it the workhorse method for such investigations.[5]

Conceptual Framework: Selecting the Right Tools

The choice of a DFT functional and basis set is a critical decision that dictates the quality of the results.

  • Functional Selection : For systems like nitropyrazoles, hybrid functionals that mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation are often employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a robust and widely used choice that has shown good performance for the geometries of nitropyrazoles.[6][7] For more rigorous calculations, especially those involving reaction mechanisms or charge transfer, a range-separated hybrid functional like ωB97xD, which includes empirical dispersion corrections, is recommended.[2]

  • Basis Set Selection : A basis set is the set of mathematical functions used to build molecular orbitals.[8] Pople-style basis sets, such as the 6-311++G(d,p) , provide a flexible and accurate description. This notation indicates a triple-zeta valence shell description, augmented with diffuse functions (++) on both heavy atoms and hydrogens to describe lone pairs and anions, and polarization functions (d,p) to allow for orbital shape distortion upon bonding.[9][10] This level of theory has been successfully used for theoretical studies of various nitropyrazoles.[6][7]

Experimental Protocol: Geometry Optimization and Vibrational Analysis

This protocol validates that the computed structure corresponds to a stable energy minimum.

  • Input Structure Generation : Build the 3D structure of 1-methyl-5-nitropyrazole using molecular modeling software (e.g., Avogadro, GaussView).

  • Initial Optimization : Perform an initial, low-level optimization to clean up the geometry.

  • High-Level Optimization : Submit a geometry optimization calculation using the chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This step precisely locates the minimum energy conformation.

  • Frequency Calculation : Following optimization, perform a vibrational frequency calculation at the same level of theory.

  • Validation : Confirm that the optimization has converged to a true minimum by checking for the absence of imaginary frequencies. The output also provides thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and predicted IR/Raman spectra.[11][12]

Workflow for Quantum Mechanical Analysis

QM_Workflow cluster_prep Structure Preparation cluster_dft DFT Calculation cluster_analysis Analysis & Validation Build 1. Build 3D Structure PreOpt 2. Initial Low-Level Optimization Build->PreOpt Opt 3. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) PreOpt->Opt Freq 4. Frequency Calculation Opt->Freq Validation 5. Validate Minimum (No Imaginary Frequencies) Freq->Validation Properties 6. Electronic Property Analysis (HOMO, LUMO, MEP) Validation->Properties

Caption: Workflow for QM calculations on 1-methyl-5-nitropyrazole.

Data Presentation: Calculated Molecular Properties
ParameterDescriptionCalculated Value (Example)
Total Energy Electronic energy including nuclear repulsion-488.12345 Hartree
Dipole Moment Measure of molecular polarity4.5 Debye
EHOMO Energy of the Highest Occupied Molecular Orbital-8.2 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-2.5 eV
HOMO-LUMO Gap Indicator of chemical reactivity and stability5.7 eV
Key Bond Length N-NO₂ bond distance1.45 Å
Key Bond Angle C-N-N angle in the pyrazole ring110.2°

Part 2: Molecular Dynamics Simulations – Capturing Dynamic Behavior

While QM methods provide deep insight into a single, static molecule, Molecular Dynamics (MD) simulations allow us to study the behavior of a molecule over time, typically in a solvated or biological environment.[4]

Conceptual Framework: The Importance of the Force Field

MD simulations rely on a 'force field'—a set of parameters and equations that describe the potential energy of the system.[13] The accuracy of an MD simulation is entirely dependent on the quality of the force field.

  • Force Field Selection : For a nitro-containing heterocyclic compound, standard biomolecular force fields may lack accurate parameters. The OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) force fields are excellent starting points, as specific parameters have been developed for nitroalkanes and nitroaromatics.[14][15] The C27rn parameter set for CHARMM, for instance, was specifically developed to accurately reproduce the properties of nitro compounds.[14][15]

Experimental Protocol: Simulating 1-methyl-5-nitropyrazole in Water

This protocol describes the setup of a standard MD simulation in an aqueous environment.

  • Ligand Parameterization : Generate force field parameters and atomic charges for 1-methyl-5-nitropyrazole. This often involves using QM calculations (e.g., at the HF/6-31G* level) to derive RESP charges.

  • System Solvation : Place the parameterized molecule in the center of a periodic box (e.g., a cubic box with 10 Å padding) and fill the box with a pre-equilibrated water model (e.g., TIP3P).

  • Neutralization : Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.

  • Energy Minimization : Perform a steepest descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration :

    • NVT Ensemble (Canonical) : Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to relax around the solute.

    • NPT Ensemble (Isothermal-Isobaric) : Switch to a constant pressure ensemble to bring the system to the correct density (e.g., 1 atm). Run for a sufficient duration until temperature, pressure, and density have stabilized.

  • Production Run : Once equilibrated, run the simulation for the desired length of time (e.g., 100 ns) to collect data for analysis.

Workflow for Molecular Dynamics Simulation

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Trajectory Analysis Param 1. Parameterize Ligand (Force Field & Charges) Solvate 2. Solvate in Water Box Param->Solvate Neutral 3. Add Counter-Ions Solvate->Neutral Min 4. Energy Minimization Neutral->Min NVT 5. NVT Equilibration (Heating) Min->NVT NPT 6. NPT Equilibration (Pressure) NVT->NPT Prod 7. Production MD Run NPT->Prod Analysis 8. Analyze Trajectory (RMSD, RMSF, RDF) Prod->Analysis

Caption: General workflow for an MD simulation of a small molecule.

Part 3: Application in Drug Discovery – Molecular Docking

A primary application for modeling small molecules like 1-methyl-5-nitropyrazole is to predict their binding affinity and orientation within the active site of a protein target. Molecular docking is a computational technique used for this purpose.[16] Pyrazole derivatives have been successfully investigated as potential inhibitors for targets like VEGFR-2.[17][18]

Conceptual Framework: Predicting Protein-Ligand Interactions

Molecular docking algorithms explore numerous possible conformations of a ligand within a protein's binding site and use a scoring function to estimate the strength of the interaction, typically reported as a binding energy.[19]

Experimental Protocol: Docking to a Kinase Active Site

This protocol outlines the steps for a typical flexible ligand-rigid receptor docking experiment.

  • Receptor Preparation :

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove all non-essential components, such as water molecules, co-factors, and existing ligands.

    • Add polar hydrogen atoms and assign atomic charges using a force field (e.g., AMBER).

  • Ligand Preparation :

    • Use the QM-optimized, low-energy 3D structure of 1-methyl-5-nitropyrazole.

    • Assign atomic charges and define rotatable bonds.

  • Binding Site Definition : Define the search space for the docking algorithm. This is typically a grid box centered on the known active site, often inferred from the position of a co-crystallized ligand.

  • Docking Simulation : Run the docking algorithm (e.g., AutoDock, GOLD). The software will generate a series of possible binding poses ranked by their docking scores.[19]

  • Analysis of Results :

    • Visually inspect the top-ranked poses to ensure they are sterically and chemically reasonable.

    • Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and protein residues.

Logical Flow for a Molecular Docking Study

Docking_Workflow cluster_inputs Inputs cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Receptor Protein Structure (from PDB) PrepReceptor Prepare Receptor (Add H, Assign Charges) Receptor->PrepReceptor Ligand Ligand Structure (1-methyl-5-nitropyrazole) PrepLigand Prepare Ligand (Assign Charges, Torsions) Ligand->PrepLigand Grid Define Binding Site (Grid Box) PrepReceptor->Grid PrepLigand->Grid RunDock Run Docking Algorithm Grid->RunDock Analyze Analyze Poses & Scores RunDock->Analyze Interactions Identify Key Interactions Analyze->Interactions

Caption: Logical flow of a typical molecular docking experiment.

Data Presentation: Docking Results Summary
Target ProteinBest Pose Binding Energy (kcal/mol)Estimated Kᵢ (nM)Key Interacting ResiduesInteraction Type
VEGFR-2 (2QU5)-8.5150Cys919Hydrogen Bond
VEGFR-2 (2QU5)Val848, Ala866Hydrophobic
CDK2 (2VTO)-7.9350Leu83Hydrogen Bond
CDK2 (2VTO)Ile10, Val18Hydrophobic

Conclusion

The computational modeling of 1-methyl-5-nitropyrazole through a multi-faceted approach involving quantum mechanics, molecular dynamics, and molecular docking provides a powerful framework for understanding its fundamental properties and potential applications. DFT calculations reveal its intrinsic electronic structure and reactivity, MD simulations describe its dynamic behavior in solution, and docking studies predict its potential as a targeted inhibitor in drug discovery. This guide outlines field-proven protocols that, when applied with a clear understanding of their underlying principles, can generate reliable and actionable insights for both academic and industrial research.

References

  • El-Gamal, M. I., et al. (2022). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry, 13(9), 1123-1137. [Link]

  • Kumar, A., et al. (2022). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening, 25(10), 1755-1767. [Link]

  • MacKerell, A. D., Jr, & Shultis, D. D. (2008). CHARMM force field parameters for nitroalkanes and nitroarenes. Journal of Chemical Theory and Computation, 4(2), 255-264. [Link]

  • Shultis, D. D., & MacKerell, A. D., Jr. (2008). CHARMM Force Field Parameters for Nitroalkanes and Nitroarenes. Journal of Chemical Theory and Computation, 4(2), 255–264. [Link]

  • Bellido, E. P., & Seminario, J. M. (2012). Harmonic force field for nitro compounds. Theoretical Chemistry Accounts, 131(6), 1-8. [Link]

  • Nayak, S. K., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 430-434. [Link]

  • Banupriya, C., et al. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences, 9(2), 108-115. [Link]

  • El-Gamal, M. I., et al. (2022). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry, 13(9), 1123-1137. [Link]

  • Ben-abdallah, T., et al. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure, 1044, 185-195. [Link]

  • Ben-abdallah, T., et al. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure, 1044, 185-195. [Link]

  • Claramunt, R. M., et al. (2021). The Structure of Nitro‐ and Polynitropyrazoles: X‐Ray Crystallography Versus Theoretical Calculations. Asian Journal of Organic Chemistry, 10(1), 134-148. [Link]

  • Bellido, E. P., & Seminario, J. M. (2012). Harmonic force field for nitro compounds. Theoretical Chemistry Accounts, 131(6), 1219. [Link]

  • Jaworski, W., et al. (2024). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. International Journal of Molecular Sciences, 25(22), 13589. [Link]

  • Mao, J. S., et al. (2024). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 29(3), 643. [Link]

  • Ravi, P., et al. (2011). Quantum chemical studies on the aminopolynitropyrazoles. Journal of Molecular Modeling, 17(10), 2635-2644. [Link]

  • Pevzner, M. S., et al. (2004). Nitropyrazoles. Part 11. Isomeric 1-Methyl-3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. Chemistry of Heterocyclic Compounds, 40(8), 1032-1038. [Link]

  • Dalinger, I. L., et al. (2015). Synthesis and Comparison of the Reactivity of 3,4,5-1H-Trinitropyrazole and Its N-Methyl Derivative. Propellants, Explosives, Pyrotechnics, 40(5), 685-692. [Link]

  • Zhang, J., et al. (2014). Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. Chinese Journal of Energetic Materials, 22(4), 481-484. [Link]

  • Wikipedia contributors. (2024). Basis set (chemistry). Wikipedia. [Link]

  • Hameed, A. S. H., et al. (2023). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Molecules, 28(14), 5371. [Link]

  • Jaworski, W., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8443. [Link]

  • Claramunt, R. M., et al. (2021). The 19 nitropyrazoles we have studied. ResearchGate. [Link]

  • Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical Research, 13(5), 1-15. [Link]

  • American Elements. (n.d.). 1-Methyl-5-nitropyrazole-4-boronic Acid. American Elements. [Link]

  • Jaworski, W., et al. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1433. [Link]

  • Mangel, D., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6524. [Link]

  • Zhang, J. G., et al. (2016). Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. 5th International Conference on Advanced Materials and Computer Science (ICAMCS 2016). [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Cheméo. [Link]

  • Jhaa, G. (2023, February 16). How to choose a basis set in DFT calculations || Gaurav Jhaa || part 1 [Video]. YouTube. [Link]

  • NextSDS. (n.d.). 1-methyl-5-nitro-1H-pyrazole-3-carbonitrile — Chemical Substance Information. NextSDS. [Link]

  • ResearchGate. (2021). Which basis set gives the most accurate value in DFT calculation of the excitation energy of molecules? ResearchGate. [Link]

  • Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(2), e202112438. [Link]

  • Gaussian, Inc. (2021). Basis Sets. Gaussian.com. [Link]

  • Gong, X., et al. (2014). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Molecules, 19(1), 933-951. [Link]

  • University of North Texas. (n.d.). Force Fields for MD simulations. UNT Chemistry. [Link]

  • Bakr, M. F., et al. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][15][17][20]triazin-7(6H)-ones and Derivatives. Molecules, 28(12), 4785. [Link]

  • Chiriac, A. E., et al. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 28(23), 7793. [Link]

  • Sabe, V. T., et al. (2019). Computational Methods Applied to Rational Drug Design. Current Pharmaceutical Design, 25(39), 4156-4168. [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • Scribd. (n.d.). DFT Study of Pyrazole Corrosion Inhibitors. Scribd. [Link]

  • Janssen, J. W. A. M., et al. (1976). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 41(10), 1758-1762. [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step protocol for synthesizing 1-methyl-5-nitropyrazole

Application Note: Synthesis and Isolation of 1-Methyl-5-nitropyrazole for Pharmaceutical Development Target Audience: Researchers, Application Scientists, and Medicinal Chemists Context: Ligand synthesis for non-classica...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation of 1-Methyl-5-nitropyrazole for Pharmaceutical Development

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Context: Ligand synthesis for non-classical Platinum(II) complexes and hypoxia-selective cytotoxins.

Executive Summary

1-Methyl-5-nitropyrazole is a critical heterocyclic building block utilized extensively in the development of advanced therapeutics. Notably, it serves as a key ligand in the synthesis of trans-platinum(II) complexes, which have demonstrated potent antiproliferative activity against human cancer cell lines (such as MCF-7 breast adenocarcinoma)[1]. Furthermore, its derivatives are explored as hypoxia-selective bioreductive prodrugs[2].

Synthesizing the 5-nitro isomer with high regiochemical purity presents a specific challenge due to the annular tautomerism of the starting material, 3(5)-nitropyrazole. This protocol outlines the mechanistic rationale, analytical monitoring strategies, and a step-by-step methodology for the N-methylation of 3(5)-nitropyrazole, ensuring a self-validating workflow for isolating the target 1-methyl-5-nitropyrazole isomer.

Mechanistic Rationale & Regiochemical Control

The most direct route to 1-methyl-5-nitropyrazole is the N-alkylation of 3(5)-nitropyrazole. Because the proton in the pyrazole ring rapidly exchanges between the N1 and N2 positions, the starting material exists as a tautomeric mixture. Consequently, standard alkylation (e.g., using methyl iodide or dimethyl sulfate) inherently yields a regioisomeric mixture of 1-methyl-3-nitropyrazole and 1-methyl-5-nitropyrazole[3].

Causality in Reaction Design:

  • Base Selection: A mild base like Potassium Carbonate ( K2​CO3​ ) is utilized to deprotonate the pyrazole ring, forming the highly nucleophilic pyrazolide anion. Stronger bases can lead to unwanted side reactions or degradation.

  • Solvent Effects: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetone are chosen because they solvate the potassium cation effectively, leaving the pyrazolide anion naked and highly reactive, thereby accelerating the SN​2 displacement on the methylating agent.

  • Temperature Control: The addition of the alkylating agent must be performed at reduced temperatures (0–5 °C). This mitigates the exothermic nature of the reaction and prevents over-alkylation, which would otherwise yield the undesired 1,2-dimethyl-3(or 5)-nitropyrazolium salt[3].

Analytical Monitoring

To ensure the reaction is proceeding toward the desired isomer ratio, real-time monitoring is essential. While Thin Layer Chromatography (TLC) is standard, differential pulse polarography (DPP) offers a highly precise, quantitative method for tracking the conversion of these specific azoles in alkaline buffers (e.g., 0.1 M NaOH)[3].

Table 1: Polarographic Half-Wave Potentials for Reaction Monitoring Data utilized for confirming the resolution of isomers during synthesis[3].

CompoundRole in SynthesisHalf-Wave Potential ( E1/2​ )
3(5)-nitropyrazole Starting Material-0.83 V
1-methyl-3-nitropyrazole Regioisomeric Byproduct-0.65 V
1-methyl-5-nitropyrazole Target Product -0.51 V

Step-by-Step Synthesis Protocol

Note: This procedure must be conducted in a certified chemical fume hood. Methyl iodide is a potent alkylating agent and suspected carcinogen. Strict adherence to institutional PPE protocols (nitrile gloves, safety goggles, lab coat) is mandatory.

Phase 1: Reaction Setup and Deprotonation

  • Equip a dry, round-bottom flask with a magnetic stir bar and a nitrogen inlet to maintain an inert atmosphere.

  • Dissolve 1.0 equivalent of 3(5)-nitropyrazole in anhydrous DMF (approximately 5-10 mL per gram of starting material).

  • Add 1.5 equivalents of finely powdered, anhydrous K2​CO3​ to the solution.

  • Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation and formation of the pyrazolide anion.

Phase 2: Alkylation 5. Cool the reaction flask to 0–5 °C using an ice-water bath. 6. Using an addition funnel or syringe, add 1.1 equivalents of Methyl Iodide ( CH3​I ) dropwise over 15–20 minutes. Rationale: Dropwise addition controls the exotherm and maximizes the kinetic preference for mono-alkylation. 7. Remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for an additional 2–4 hours. 8. Monitor the reaction completion via TLC (Silica gel, Chloroform/Acetone) or polarography until the starting material ( E1/2​=−0.83 V) is consumed[3].

Phase 3: Workup and Isolation 9. Quench the reaction by pouring the mixture over crushed ice/water. 10. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). 11. Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), and concentrate under reduced pressure to yield the crude isomeric mixture.

Phase 4: Purification 12. Purify the crude residue via flash column chromatography on silica gel. 13. Utilize a gradient elution (e.g., Chloroform to Chloroform/Acetone mixtures). The isomers exhibit distinct retention factors ( Rf​ ), allowing for the clean separation of the target 1-methyl-5-nitropyrazole from the 1-methyl-3-nitropyrazole byproduct[1].

Experimental Workflow Visualization

G Start 3(5)-Nitropyrazole + Anhydrous DMF Base Add K2CO3 (1.5 eq) Stir 30 min (Deprotonation) Start->Base Alkyl Dropwise Addition of CH3I at 0-5 °C Base->Alkyl Reaction N-Alkylation Reaction (Yields Isomeric Mixture) Alkyl->Reaction Workup Aqueous Quench & Ethyl Acetate Extraction Reaction->Workup Purification Silica Gel Flash Column Chromatography Workup->Purification Prod1 1-Methyl-5-nitropyrazole (Target Product) Purification->Prod1 Fraction A Prod2 1-Methyl-3-nitropyrazole (Regioisomeric Byproduct) Purification->Prod2 Fraction B

Caption: Workflow diagram detailing the N-alkylation, workup, and chromatographic isolation of 1-methyl-5-nitropyrazole.

References

  • Synthesis of Platinum(II)
  • Source: Heterocycles / NDL (National Diet Library)
  • Hypoxia-Selective Antitumor Agents. 16.

Sources

Application

1-methyl-5-nitropyrazole as a precursor in pharmaceutical synthesis

Application Note: 1-Methyl-5-nitropyrazole as a Strategic Precursor in Advanced Pharmaceutical Synthesis Executive Summary & Chemical Logic 1-Methyl-5-nitropyrazole (1-M-5-NP) has emerged as a privileged building block i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-Methyl-5-nitropyrazole as a Strategic Precursor in Advanced Pharmaceutical Synthesis

Executive Summary & Chemical Logic

1-Methyl-5-nitropyrazole (1-M-5-NP) has emerged as a privileged building block in modern drug discovery and pharmaceutical synthesis. The strategic placement of the N-methyl group at position 1 breaks the tautomeric degeneracy inherent to unsubstituted pyrazoles, locking the molecule into a single, predictable geometric conformation. Simultaneously, the strongly electron-withdrawing nitro group at position 5 serves a dual purpose: it can act as a direct coordinating ligand for transition metal-based therapeutics 1[1], or it can be selectively reduced to an amine. This reduction triggers an "electronic inversion" that transforms the 5-position from an electrophile-resistant node into a highly nucleophilic center, perfectly primed for complex cross-coupling reactions 2[2].

Synthetic Divergence: Pathway Diagram

The versatility of 1-M-5-NP allows it to be funneled into multiple distinct therapeutic classes, ranging from targeted kinase inhibitors to bioreductive prodrugs. The workflow below illustrates the primary synthetic trajectories utilized in contemporary drug development.

G N1 1-Methyl-5-nitropyrazole (Strategic Precursor) N2 Catalytic Hydrogenation (Pd/C, H₂, EtOH) N1->N2 Nitro Reduction (Electronic Inversion) N6 Direct Coordination (K₂PtCl₄, H₂O/MeOH) N1->N6 Ligand Binding N8 Side-Chain Modification (Reduction/Alkylation) N1->N8 Derivatization N3 1-Methyl-5-aminopyrazole (Nucleophilic Intermediate) N2->N3 High Yield (>95%) N4 Buchwald-Hartwig Coupling (Pd(OAc)₂, BINAP, Cs₂CO₃) N3->N4 + Aryl Halide N5 ERK1/2 Kinase Inhibitors (Targeted Oncology) N4->N5 C-N Bond Formation N7 Platinum(II) Complexes (Cytotoxic Agents) N6->N7 Isomerization (cis to trans) N9 Hypoxia-Selective Prodrugs (Bioreductive Activation) N8->N9 Mustard Gas Masking

Figure 1: Divergent synthetic pathways of 1-methyl-5-nitropyrazole in pharmaceutical development.

Quantitative Data: Precursor Activation Strategies

To utilize 1-M-5-NP in C-N bond-forming reactions, the nitro group must first be reduced. The choice of reduction method dictates the impurity profile, chemoselectivity, and scalability of the intermediate.

Activation StrategyReagents & ConditionsTemp (°C)Time (h)Avg. Yield (%)Mechanistic Causality & Application Notes
Catalytic Hydrogenation H₂ (1–3 atm), 10% Pd/C, EtOH252–4>95Cleanest profile. H₂ dissociates on the Pd surface, sequentially reducing -NO₂ to -NH₂. Ideal for scale-up due to simple filtration workup.
Iron-Acid Reduction Fe powder, NH₄Cl, EtOH/H₂O804–685–90Operates via single-electron transfer. Highly chemoselective; preserves halogens (e.g., if a chloro-substituent is present on the scaffold).
Stannous Chloride SnCl₂·2H₂O, EtOAc703–580–85Sn(II) acts as a reducing agent, oxidizing to Sn(IV). Useful for small-scale lab syntheses but generates heavy metal waste requiring basic workup.

Validated Experimental Protocols

Protocol A: Activation via Catalytic Hydrogenation (Synthesis of 1-Methyl-5-aminopyrazole)

Objective: Convert the electrophilic 1-M-5-NP into the highly nucleophilic 1-methyl-5-aminopyrazole building block. Causality: The use of anhydrous ethanol as a solvent ensures complete dissolution of the hydrophobic nitro precursor while facilitating optimal hydrogen gas solubility. The mild room-temperature condition prevents pyrazole ring-opening, which can occur under harsh reductive extremes.

  • Preparation: In a rigorously dried, heavy-walled hydrogenation flask, dissolve 1-methyl-5-nitropyrazole (10.0 g, 78.7 mmol) in anhydrous ethanol (100 mL).

  • Catalyst Addition: Purge the vessel with N₂ gas for 10 minutes to displace oxygen. Carefully add 10% Pd/C (1.0 g, 10% w/w). Caution: Pd/C is highly pyrophoric in the presence of solvent vapors and oxygen.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Pressurize the vessel to 2 atm with H₂ and stir vigorously at 25 °C for 3 hours.

  • Self-Validation Checkpoint: Perform TLC analysis (Hexane:EtOAc 1:1). The reaction is self-validating when the starting material (Rf ~0.7, UV active) is completely replaced by a baseline-oriented spot (Rf ~0.2) that stains deep purple with ninhydrin, confirming primary amine formation.

  • Workup: Filter the suspension through a tightly packed Celite pad to remove the catalyst. Wash the pad with excess ethanol.

  • Isolation: Concentrate the filtrate in vacuo to afford 1-methyl-5-aminopyrazole as a light brown solid. Store under inert atmosphere to prevent oxidative degradation.

Protocol B: Buchwald-Hartwig Amination for Kinase Inhibitor Scaffolds

Objective: Couple 1-methyl-5-aminopyrazole with a heteroaryl chloride to form a functionalized pyrimidine scaffold 2[2]. Causality: BINAP is selected as the bidentate ligand to enforce a rigid coordination geometry around the Pd center. This accelerates the reductive elimination step, which is otherwise sterically hindered by the adjacent N-methyl group of the pyrazole. Cs₂CO₃ is utilized as a base because its bulky cesium counterion enhances the solubility of the carbonate in 1,4-dioxane, driving the deprotonation of the amine intermediate.

  • Assembly: In an oven-dried Schlenk tube, combine 1-methyl-5-aminopyrazole (1.2 eq), the target heteroaryl chloride (1.0 eq), Pd(OAc)₂ (0.05 eq), BINAP (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate the tube and backfill with N₂ three times. The active Pd(0) species generated in situ is highly susceptible to oxidative deactivation by ambient O₂.

  • Solvent Addition: Inject anhydrous 1,4-dioxane (0.2 M relative to the halide) via syringe.

  • Reaction: Seal the tube and heat the mixture at 100 °C in an oil bath for 4 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The system validates itself when the [M+H]+ peak corresponding to the starting aryl chloride disappears, replaced entirely by the mass of the coupled secondary amine product.

  • Purification: Cool to room temperature, dilute with EtOAc, filter through Celite, and purify via flash column chromatography to isolate the final inhibitor scaffold.

Case Studies in Drug Development

Targeted Oncology: ERK1/2 Inhibitors The 1-methyl-5-aminopyrazole intermediate is heavily utilized in the synthesis of potent ERK1/2 inhibitors. By coupling this intermediate with a (thiophen-3-yl)aminopyrimidine scaffold via palladium catalysis, researchers have developed highly selective kinase inhibitors. The N-methyl group provides essential steric bulk that optimally fills the hydrophobic pocket of the ERK1/2 ATP-binding site, significantly enhancing antiproliferative activity against tumor cells 2[2].

Metallodrugs: Platinum(II) Anticancer Complexes Beyond acting as a masked amine, intact 1-M-5-NP serves as a potent N-donor ligand in the synthesis of non-classical platinum complexes. The trans-dichloridobis(1-methyl-5-nitropyrazole)platinum(II) complex has demonstrated superior cytotoxicity compared to standard cisplatin, particularly exhibiting a lower IC₅₀ value against the MCF-7 breast adenocarcinoma cell line 3[3]. The steric hindrance of the adjacent methyl group forces a trans-geometry during thermal isomerization, which alters the DNA-adduct profile and circumvents traditional cisplatin resistance mechanisms 1[1].

Hypoxia-Selective Bioreductive Prodrugs 1-M-5-NP derivatives are also exploited in the design of hypoxia-selective prodrugs. The nitro group acts as a powerful electron-withdrawing mask that deactivates attached alkylating agents (such as mechlorethamine). In the hypoxic environment of solid tumors, specific reductases convert the nitro group to an electron-donating amine or hydroxylamine. This bioreductive activation triggers the release of the cytotoxic mustard gas directly into the tumor microenvironment, sparing healthy normoxic tissue 4[4].

References

  • Structure-Guided Discovery and Preclinical Assessment of Novel (Thiophen-3-yl)aminopyrimidine Derivatives as Potent ERK1/2 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Hypoxia-Selective Antitumor Agents. 16. Nitroarylmethyl Quaternary Salts as Bioreductive Prodrugs of the Alkylating Agent Mechlorethamine. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity (Preprint/Abstract). ResearchGate. URL:[Link]

  • Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. MDPI. URL:[Link]

Sources

Method

Regioselective Synthesis of 1-Methyl-5-nitropyrazole: Overcoming C-4 Electrophilic Preference via N-Oxide Directed Nitration

An in-depth technical guide for the regioselective synthesis of 1-methyl-5-nitropyrazole, designed for researchers and drug development professionals. Executive Summary The regioselective functionalization of pyrazoles i...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the regioselective synthesis of 1-methyl-5-nitropyrazole, designed for researchers and drug development professionals.

Executive Summary

The regioselective functionalization of pyrazoles is a critical bottleneck in the development of nitrogen-rich energetic materials and pharmaceutical pharmacophores. Direct electrophilic aromatic substitution (SEAr) of 1-methylpyrazole overwhelmingly favors the C-4 position due to its high electron density, yielding 1-methyl-4-nitropyrazole as the kinetic and thermodynamic sink[1].

To circumvent this innate electronic preference and force nitration at the C-5 position, an N-oxide directing strategy is required. By utilizing 1-methylpyrazole 2-oxide as an intermediate, the incoming nitronium ion is sterically and electronically directed to the C-5 position[2]. This application note details a highly efficient, self-validating protocol utilizing a solid-supported bismuth nitrate nitration system followed by chemoselective phosphorus trichloride deoxygenation.

Mechanistic Rationale & Causality

Why does direct nitration fail for the C-5 position? In the unsubstituted 1-methylpyrazole ring, resonance contributions from the N-1 nitrogen enrich the C-4 carbon, making it the most nucleophilic site. Standard mixed-acid nitration (HNO₃/H₂SO₄) exploits this electron distribution, resulting in near-exclusive C-4 nitration[1].

The N-Oxide Directing Solution: Converting 1-methylpyrazole to its 2-oxide fundamentally alters the ring's electronic topography. The N-oxide oxygen acts as an internal directing group, coordinating the electrophile and stabilizing the transition state at the adjacent C-5 position[2].

Furthermore, utilizing a mild, solid-supported nitrating system—such as Bismuth(III) nitrate impregnated on Montmorillonite K-10—prevents the over-nitration (e.g., formation of 1-methyl-3,5-dinitropyrazole 1-oxide) that frequently plagues harsh acidic conditions[2][3].

Mechanism cluster_direct Kinetic Pathway (Undesired) cluster_directed Directed Pathway (Desired) Start 1-Methylpyrazole C4 1-Methyl-4-nitropyrazole Start->C4 HNO3/H2SO4 (Electrophilic attack at C-4) NOx N-Oxide Formation Start->NOx Steric/Electronic Modification C5 1-Methyl-5-nitropyrazole NOx->C5 1. Nitration (C-5 directed) 2. Deoxygenation

Mechanistic divergence in pyrazole nitration based on N-oxide directing groups.

Strategic Workflow

The synthesis proceeds via a validated two-phase transformation starting from the readily available 1-methylpyrazole 2-oxide.

Workflow N2 1-Methylpyrazole 2-oxide (Directing Intermediate) N3 1-Methyl-5-nitropyrazole 2-oxide (Nitrated Intermediate) N2->N3 Regioselective Nitration (Bi(NO3)3 / K-10, THF) N4 1-Methyl-5-nitropyrazole (Target Compound) N3->N4 Deoxygenation (PCl3, CHCl3)

Synthetic workflow for the regioselective C-5 nitration of 1-methylpyrazole.

Step-by-Step Experimental Protocols

Protocol A: Solid-Supported Regioselective Nitration

Objective: Convert 1-methylpyrazole 2-oxide to 1-methyl-5-nitropyrazole 2-oxide. Causality: Bi(NO₃)₃ impregnated on K-10 clay provides a high localized concentration of nitronium ions on an acidic surface. This allows the reaction to proceed rapidly at room temperature, protecting the delicate N-oxide from degradation while ensuring >95% regioselectivity for the C-5 position[3].

Materials:

  • 1-Methylpyrazole 2-oxide (1.0 equiv)

  • Bismuth(III) nitrate pentahydrate, Bi(NO₃)₃·5H₂O (1.2 equiv)

  • Montmorillonite K-10 clay (equal mass to Bi(NO₃)₃)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation of Nitrating Agent: In an oven-dried flask under inert atmosphere, suspend Bi(NO₃)₃·5H₂O and Montmorillonite K-10 in anhydrous THF. Stir vigorously for 15 minutes to ensure uniform impregnation of the nitrate onto the clay surface.

  • Substrate Addition: Add 1-methylpyrazole 2-oxide portion-wise to the suspension at 25 °C.

  • Reaction Execution: Stir the heterogeneous mixture at room temperature for 2.5 hours.

  • Workup: Filter the reaction mixture through a Celite pad to remove the K-10 clay and bismuth salts. Wash the filter cake repeatedly with dichloromethane (CH₂Cl₂).

  • Isolation: Evaporate the combined organic filtrates under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexane) to yield the pure 1-methyl-5-nitropyrazole 2-oxide.

Self-Validation Checkpoints:

  • TLC: The product will exhibit a lower Rf value than the starting material due to the highly polar nitro group.

  • ¹H NMR: Confirm the disappearance of the C-5 proton signal. The C-4 proton will show a significant downfield shift due to the deshielding effect of the newly installed adjacent nitro group.

Protocol B: Chemoselective Deoxygenation

Objective: Reduce 1-methyl-5-nitropyrazole 2-oxide to the target 1-methyl-5-nitropyrazole. Causality: Phosphorus trichloride (PCl₃) is highly oxophilic. It attacks the N-oxide oxygen, forming phosphoryl chloride (POCl₃) as a powerful thermodynamic driving force. Crucially, PCl₃ is chemoselective and will not reduce the C-5 nitro group under these conditions[2].

Materials:

  • 1-Methyl-5-nitropyrazole 2-oxide (1.0 equiv)

  • Phosphorus trichloride, PCl₃ (3.0 equiv)

  • Anhydrous Chloroform (CHCl₃)

Procedure:

  • Preparation: Dissolve 1-methyl-5-nitropyrazole 2-oxide in anhydrous CHCl₃ in a two-neck round-bottom flask equipped with a reflux condenser. Cool the solution to 0 °C.

  • Reagent Addition: Add PCl₃ dropwise via syringe. Caution: PCl₃ is corrosive and reacts violently with moisture.

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (approx. 61 °C) for 4 hours.

  • Quenching: Cool the mixture to 0 °C and carefully quench by slow addition of ice water to hydrolyze excess PCl₃ and POCl₃ byproducts.

  • Extraction: Neutralize the aqueous layer with saturated NaHCO₃ to pH 7. Extract the aqueous phase with CH₂Cl₂ (3x). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

Self-Validation Checkpoints:

  • IR Spectroscopy: Confirm the complete disappearance of the characteristic N-O stretching band (typically around 1250–1300 cm⁻¹).

  • Yield: Expected isolated yield is >80%.

Quantitative Data & Method Comparison

The table below summarizes the efficiency of various nitration strategies, highlighting the necessity of the N-oxide directed pathway for C-5 functionalization.

Reaction PathwayReagents / ConditionsPrimary RegioisomerYield (%)Strategic Assessment
Direct Nitration HNO₃, H₂SO₄, 100 °C1-Methyl-4-nitropyrazole~85%High yield, but incorrect regioisomer. C-4 kinetic trap.
Mixed Acid (N-Oxide) HNO₃, H₂SO₄, 25 °C1-Methyl-5-nitropyrazole 2-oxide~60%Harsh conditions lead to over-nitration (3,5-dinitro derivatives).
Solid-Supported (N-Oxide) Bi(NO₃)₃, K-10, THF, RT1-Methyl-5-nitropyrazole 2-oxide98%Optimal. Extremely mild, quantitative yield, easy filtration workup.
Deoxygenation PCl₃, CHCl₃, Reflux1-Methyl-5-nitropyrazole~80%Chemoselective reduction; perfectly preserves the nitro group.

References

  • [MDPI] "Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review." Molecules, 2022. URL:[Link]

  • [RSC Publishing] "Studies in azole chemistry. Part 2. Nitration of 1,4,5-trimethylimidazole 3-oxide and 1-methylpyrazole 2-oxide, and some reactions of the products." Journal of the Chemical Society, Perkin Transactions 1, 1977. URL:[Link]

  • [ResearchGate] "Direct nitration of five membered heterocycles." ResearchGate, 2003. URL:[Link]

Sources

Application

Application Notes and Protocols for 1-methyl-5-nitropyrazole in Agrochemical Formulation

Abstract The pyrazole ring is a foundational scaffold in modern agrochemical discovery, leading to the development of numerous commercial pesticides with diverse modes of action.[1][2][3] This document provides a compreh...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole ring is a foundational scaffold in modern agrochemical discovery, leading to the development of numerous commercial pesticides with diverse modes of action.[1][2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of the specific derivative, 1-methyl-5-nitropyrazole, in agrochemical formulations. While direct, large-scale studies on this particular molecule are not widely published in the agrochemical domain, this guide synthesizes data from structurally related pyrazole derivatives to hypothesize its potential as a herbicide, fungicide, or insecticide. Detailed protocols for formulation, biological screening, and data analysis are provided to enable the scientific community to explore and validate these potential applications. Our approach is grounded in established principles of agrochemical research, emphasizing scientific integrity and providing a framework for systematic evaluation.

Introduction: The Pyrazole Scaffold in Modern Crop Protection

The pyrazole heterocyclic ring system is a privileged structure in the field of pesticide research and development. Its unique chemical properties and versatile substitution patterns have allowed for the creation of active ingredients with a wide range of biological activities.[1][2][3] Prominent commercial examples include:

  • Herbicides: Pyrazole derivatives are known to target key enzymes in plant growth pathways, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), protoporphyrinogen oxidase (PPO), and acetolactate synthase (ALS).[4]

  • Insecticides: Compounds like fipronil and chlorantraniliprole, which feature a pyrazole core, demonstrate high efficacy against a broad spectrum of insect pests.[1][5]

  • Fungicides: The pyrazole carboxamide class of fungicides has proven effective against a variety of plant pathogenic fungi.[6][7]

The subject of this guide, 1-methyl-5-nitropyrazole, combines the pyrazole scaffold with a nitro group, a functional group known to influence the electronic properties and biological activity of a molecule. While much of the existing literature on nitropyrazoles focuses on their use as energetic materials due to their high nitrogen content and heat of formation[8][9][10], the fundamental bioactivity of the pyrazole ring suggests significant, unexplored potential in the agrochemical sector.[11] This guide aims to provide a starting point for the systematic investigation of 1-methyl-5-nitropyrazole as a novel agrochemical active ingredient.

Physicochemical Properties and Synthesis Overview

A thorough understanding of the physicochemical properties of 1-methyl-5-nitropyrazole is critical for its effective formulation and application. While a comprehensive dataset is not available in public agrochemical literature, properties can be inferred from related compounds and general chemical principles.

PropertyAnticipated Value/CharacteristicRationale & Considerations
Molecular Formula C₄H₅N₃O₂Based on chemical structure.
Molecular Weight 127.1 g/mol Calculated from the molecular formula.[12]
Appearance Likely a solid at room temperatureMany simple nitropyrazole derivatives are crystalline solids.[13]
Solubility Expected to have low water solubility but higher solubility in organic solvents.The nitro group and pyrazole ring contribute to polarity, but the methyl group and overall structure suggest it will favor organic phases. This is a critical parameter for formulation design (e.g., for Emulsifiable Concentrates).
Stability Nitro-substituted pyrazoles can be prone to thermal decomposition.[14]Should be stored in a cool, dry, and dark place to prevent degradation.[14] Hydrolytic stability should be assessed as part of the formulation development process.

Synthesis Outline: The synthesis of nitropyrazoles is well-documented, primarily in the context of energetic materials.[8][10] A common route involves the nitration of a 1-methylpyrazole precursor. For instance, 1-methylpyrazole can be nitrated using a mixture of nitric acid and sulfuric acid, although this can sometimes lead to a mixture of isomers.[8][15] Alternative methods, such as the thermal decarboxylation of 1-methyl-4-nitro-3- or 5-pyrazolecarboxylic acid, have been used to obtain specific isomers like 1-methyl-4-nitropyrazole and may be adaptable.[13]

G cluster_synthesis General Synthesis Pathway 1-Methylpyrazole 1-Methylpyrazole Nitration Nitration 1-Methylpyrazole->Nitration Nitrating Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating Agent->Nitration 1-methyl-5-nitropyrazole 1-methyl-5-nitropyrazole (and isomers) Nitration->1-methyl-5-nitropyrazole Purification Purification (e.g., Chromatography) 1-methyl-5-nitropyrazole->Purification Final_Product Pure 1-methyl-5-nitropyrazole Purification->Final_Product

Caption: Generalized synthesis workflow for 1-methyl-5-nitropyrazole.

Hypothesized Agrochemical Applications & Rationale

Based on structure-activity relationships from published literature on pyrazole agrochemicals, we can hypothesize several potential applications for 1-methyl-5-nitropyrazole.

Herbicidal Activity
  • Potential Target Weeds: Broadleaf weeds (e.g., Abutilon theophrasti) and grasses (e.g., Echinochloa crusgalli).[17]

Insecticidal Activity

The pyrazole class includes some of the most effective insecticides developed.[1][2]

  • Rationale: The insecticidal activity of pyrazole derivatives is often attributed to their ability to disrupt the central nervous system of insects.[1] For instance, fipronil acts by blocking GABA-gated chloride channels. The specific substitution pattern on the pyrazole ring is crucial for activity.[2] Studies on novel N-pyridylpyrazole derivatives have shown excellent insecticidal activities against Lepidoptera pests, with some compounds achieving LC50 values comparable to commercial insecticides like indoxacarb.[19] It is plausible that 1-methyl-5-nitropyrazole could exhibit insecticidal properties, possibly through a similar or novel mode of action.

  • Potential Target Pests: Lepidopteran larvae (Plutella xylostella, Spodoptera exigua) and aphids (Aphis fabae).[5][19][20]

Fungicidal Activity

Pyrazole carboxamides are a significant class of fungicides used to control a wide range of plant diseases.[6][7]

  • Rationale: While 1-methyl-5-nitropyrazole is not a carboxamide, the core pyrazole structure is key to the fungicidal activity. Research has shown that even simple pyrazole derivatives can exhibit antifungal properties.[3][21] For example, certain pyrazole analogues have demonstrated significant inhibition of fungi such as Fusarium graminearum.[21] The mechanism often involves the disruption of fungal respiration or cell wall synthesis.[3] The electronic modifications introduced by the nitro group could lead to interactions with fungal target sites.

  • Potential Target Pathogens: Botrytis cinerea, Fusarium oxysporum, and Rhizoctonia solani.[6][22]

Experimental Protocols

The following protocols provide a framework for the formulation and biological screening of 1-methyl-5-nitropyrazole. Safety Precaution: Researchers must consult the Safety Data Sheet (SDS) for 1-methyl-5-nitropyrazole and related nitroaromatic compounds before handling. Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Formulation Protocols

The choice of formulation depends on the physicochemical properties of the active ingredient and the intended application method.

Protocol 4.1.1: Preparation of an Emulsifiable Concentrate (EC)

  • Application: Suitable for water-insoluble compounds to be diluted in water for spray application.

  • Causality: The organic solvent dissolves the active ingredient, while the emulsifiers allow the oil-based concentrate to form a stable emulsion when mixed with water.

  • Preparation: In a glass beaker, dissolve a pre-determined amount (e.g., 100 g) of 1-methyl-5-nitropyrazole into a suitable solvent system (e.g., a mixture of an aromatic solvent like Solvesso™ 150 and a polar co-solvent like N-methyl-2-pyrrolidone) to make up 80% of the final volume.

  • Homogenization: Stir with a magnetic stirrer until the active ingredient is completely dissolved.

  • Emulsifier Addition: Add a blend of anionic and non-ionic emulsifiers (e.g., calcium dodecylbenzenesulfonate and a fatty alcohol ethoxylate) typically constituting 5-10% of the final formulation.

  • Final Volume: Add more solvent to reach the final desired volume/concentration (e.g., 100 g/L EC).

  • Quality Control: Test the emulsion stability by diluting the EC in standard hard water and observing for any separation or creaming over a 24-hour period.

Protocol 4.1.2: Preparation of a Wettable Powder (WP)

  • Application: For water-insoluble solid compounds that can be suspended in water for spraying.

  • Causality: The carrier provides bulk, the wetting agent allows the powder to mix with water, and the dispersing agent keeps the particles suspended.

  • Blending: In a blender, thoroughly mix a precise weight of 1-methyl-5-nitropyrazole (e.g., 50% by weight) with an inert carrier (e.g., kaolin clay or silica), a wetting agent (e.g., sodium lauryl sulfate), and a dispersing agent (e.g., sodium lignosulfonate).

  • Milling: Pass the blended powder through an air-mill or hammer mill to achieve a fine particle size (typically >95% of particles below 44 µm). Particle size is critical for suspensibility and to prevent nozzle clogging.

  • Packaging: Store the resulting powder in a moisture-proof container.

  • Quality Control: Test the suspensibility by mixing a known amount of the WP in water and measuring the percentage of active ingredient that remains suspended after 30 minutes.

G cluster_formulation Agrochemical Formulation Workflow cluster_EC EC Formulation cluster_WP WP Formulation AI Active Ingredient (1-methyl-5-nitropyrazole) EC_Mix Mixing AI->EC_Mix WP_Mix Blending AI->WP_Mix Solvent Solvent Solvent->EC_Mix Emulsifier Emulsifier Emulsifier->EC_Mix EC_Product Emulsifiable Concentrate (EC) EC_Mix->EC_Product Carrier Inert Carrier Carrier->WP_Mix WettingAgent Wetting Agent WettingAgent->WP_Mix Dispersant Dispersing Agent Dispersant->WP_Mix Milling Milling WP_Mix->Milling WP_Product Wettable Powder (WP) Milling->WP_Product

Sources

Method

Application Notes and Protocols for the Catalytic Reduction of 1-Methyl-5-Nitropyrazole to 5-Amino-1-Methylpyrazole

Introduction: The Significance of 5-Amino-1-Methylpyrazole in Medicinal and Materials Chemistry 5-Amino-1-methylpyrazole is a pivotal building block in the synthesis of a diverse array of functional molecules, particular...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 5-Amino-1-Methylpyrazole in Medicinal and Materials Chemistry

5-Amino-1-methylpyrazole is a pivotal building block in the synthesis of a diverse array of functional molecules, particularly in the realms of pharmaceuticals and materials science. The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, and the introduction of an amino group at the 5-position provides a crucial handle for further chemical elaboration. This allows for the construction of more complex molecular architectures with a wide range of biological activities, including but not limited to anti-inflammatory, analgesic, and antimicrobial properties. The conversion of the readily available 1-methyl-5-nitropyrazole to its amino counterpart is a fundamental and often critical step in these synthetic endeavors. This document provides a comprehensive guide to this transformation, focusing on robust and scalable catalytic reduction methodologies.

Mechanistic Overview of Nitro Group Reduction

The reduction of a nitro group to a primary amine is a six-electron process that typically proceeds through a series of intermediates. While the exact pathway can vary depending on the catalyst and reaction conditions, a common route involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine, and finally to the desired amine.

G cluster_main Nitro Group Reduction Pathway Nitro R-NO2 (1-Methyl-5-nitropyrazole) Nitroso R-NO (Nitroso Intermediate) Nitro->Nitroso + 2e-, + 2H+ Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine + 2e-, + 2H+ Amine R-NH2 (5-Amino-1-methylpyrazole) Hydroxylamine->Amine + 2e-, + 2H+

Caption: Generalized pathway for the six-electron reduction of a nitro group.

Comparative Analysis of Catalytic Systems

The choice of catalyst and hydrogen source is paramount for a successful and efficient reduction. Two of the most reliable and widely used systems for the reduction of nitroarenes and related heterocycles are Palladium on Carbon (Pd/C) with hydrogen gas and Raney® Nickel with a transfer hydrogenation agent like hydrazine hydrate.

Catalytic SystemHydrogen SourceTypical ConditionsAdvantagesDisadvantages
10% Pd/C Hydrogen Gas (H₂)Room temperature to 50°C, 1-4 atm H₂High activity, clean reaction, catalyst is easily removed by filtration.Requires specialized hydrogenation equipment (e.g., Parr shaker), potential for over-reduction or side reactions with sensitive functional groups.
Raney® Nickel Hydrazine Hydrate (N₂H₄·H₂O)Room temperature to 60°CDoes not require high-pressure hydrogenation apparatus, rapid reaction times.Catalyst is pyrophoric and must be handled with care, hydrazine hydrate is toxic and corrosive.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using 10% Palladium on Carbon (Pd/C)

This protocol is adapted from established procedures for the reduction of substituted nitropyrazoles and is a robust method for achieving high yields of the desired amine.[1]

Materials:

  • 1-Methyl-5-nitropyrazole

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (or Methanol)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Diatomaceous earth (e.g., Celite®)

  • Parr hydrogenation apparatus or a similar setup

  • Standard laboratory glassware

Procedure:

  • Reactor Setup and Inerting:

    • To a clean and dry Parr hydrogenation vessel, add 1-methyl-5-nitropyrazole (1.0 eq).

    • Add ethanol to dissolve the substrate (a concentration of 0.1-0.5 M is a good starting point).

    • Under a gentle stream of nitrogen, carefully add 10% Pd/C (5-10 mol% relative to the substrate). Caution: Pd/C can be pyrophoric, especially when dry. Handle in an inert atmosphere.

    • Seal the hydrogenation vessel.

  • Hydrogenation:

    • Evacuate the vessel and backfill with nitrogen three times to ensure an inert atmosphere.

    • Evacuate the vessel and backfill with hydrogen gas to the desired pressure (typically 1-4 atm). Repeat this process twice more.

    • Begin vigorous stirring and maintain the reaction at room temperature. Gentle heating (to 40-50°C) can be applied if the reaction is sluggish.

  • Reaction Monitoring:

    • The reaction progress can be monitored by the cessation of hydrogen uptake.

    • Alternatively, the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by carefully depressurizing, taking an aliquot under a nitrogen atmosphere, and then re-pressurizing with hydrogen.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen three times.

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product. Caution: The filtered catalyst is highly pyrophoric and should be kept wet and disposed of properly.

    • Concentrate the filtrate under reduced pressure to yield the crude 5-amino-1-methylpyrazole.

  • Purification:

    • The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

G cluster_workflow Pd/C Hydrogenation Workflow A 1. Add 1-methyl-5-nitropyrazole and Ethanol to Parr Vessel B 2. Add 10% Pd/C under Nitrogen A->B C 3. Seal Vessel and Purge with Nitrogen, then Hydrogen B->C D 4. Stir under H2 Atmosphere (1-4 atm, RT) C->D E 5. Monitor Reaction Progress (H2 uptake, TLC, or LC-MS) D->E F 6. Depressurize and Purge with Nitrogen E->F G 7. Filter through Diatomaceous Earth F->G H 8. Concentrate Filtrate G->H I 9. Purify (if necessary) H->I

Caption: Experimental workflow for the Pd/C-catalyzed hydrogenation.

Protocol 2: Transfer Hydrogenation using Raney® Nickel and Hydrazine Hydrate

This method provides a convenient alternative to high-pressure hydrogenation and is particularly effective for the reduction of nitropyrazoles.

Materials:

  • 1-Methyl-5-nitropyrazole

  • Raney® Nickel (aqueous slurry)

  • Hydrazine hydrate (80-100% solution)

  • Ethanol (or Methanol)

  • Nitrogen gas (N₂)

  • Diatomaceous earth (e.g., Celite®)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of 1-methyl-5-nitropyrazole (1.0 eq) in ethanol.

    • Carefully add the Raney® Nickel slurry (a typical starting point is 10-20% by weight relative to the substrate). Caution: Raney® Nickel is pyrophoric and must be handled as a wet slurry.

    • Flush the system with nitrogen.

  • Addition of Hydrazine Hydrate:

    • While stirring the mixture at room temperature, add hydrazine hydrate (2-5 eq) dropwise. The reaction is often exothermic, and a cooling bath may be necessary to maintain the temperature between 25-40°C.

  • Reaction and Monitoring:

    • After the addition of hydrazine is complete, the reaction mixture can be stirred at room temperature or gently heated (40-60°C) to drive the reaction to completion.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Carefully filter the mixture through a pad of diatomaceous earth to remove the Raney® Nickel. Wash the filter cake with ethanol. Caution: The filtered catalyst is highly pyrophoric. It should be kept wet and immediately quenched with a large volume of water before disposal.

    • Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-1-methylpyrazole.

  • Purification:

    • Purify the crude product as described in Protocol 1.

Safety Considerations

  • Catalyst Handling: Both Pd/C and Raney® Nickel are pyrophoric catalysts, especially after use. They can ignite flammable solvents upon exposure to air. Always handle these catalysts under an inert atmosphere (e.g., nitrogen or argon) and keep them wet. Spent catalyst should be carefully quenched with water before disposal.

  • Hydrogen Gas: Hydrogen is a highly flammable gas that forms explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.

  • Hydrazine Hydrate: Hydrazine hydrate is a corrosive and toxic substance. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Characterization of 5-Amino-1-Methylpyrazole

The final product should be characterized to confirm its identity and purity. Typical analytical techniques include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared Spectroscopy (IR): To identify the presence of the amine functional group (N-H stretching vibrations).

  • Melting Point: To assess the purity of the solid product.

Conclusion

The catalytic reduction of 1-methyl-5-nitropyrazole to 5-amino-1-methylpyrazole is a crucial transformation for the synthesis of various valuable compounds. Both catalytic hydrogenation with Pd/C and transfer hydrogenation with Raney® Nickel/hydrazine hydrate are highly effective methods. The choice between these protocols will depend on the available equipment and the scale of the reaction. By following the detailed procedures and adhering to the safety precautions outlined in this guide, researchers can confidently and efficiently synthesize this important building block for their research and development endeavors.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in 1-Methyl-5-Nitropyrazole Synthesis

Welcome to the Advanced Synthesis Support Center. This guide is engineered for research scientists and drug development professionals facing regioselectivity challenges during the synthesis of 1-methyl-5-nitropyrazole.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for research scientists and drug development professionals facing regioselectivity challenges during the synthesis of 1-methyl-5-nitropyrazole.

The primary synthetic bottleneck for this compound is the competitive formation of its isomer, 1-methyl-3-nitropyrazole. Because 3(5)-nitropyrazole exists as a tautomeric mixture, standard N-alkylation inherently favors the 3-nitro isomer due to the steric hindrance and electron-withdrawing deactivation of the nitrogen adjacent to the C5-nitro group[1]. This guide provides causality-driven troubleshooting, validated protocols, and mechanistic insights to invert this bias and push your yields up to 90%[2].

Part 1: Core Troubleshooting FAQs

Q1: Why is my N-methylation predominantly yielding 1-methyl-3-nitropyrazole instead of the target 5-nitro isomer? A: This is a classic thermodynamic vs. kinetic regioselectivity issue. In a neutral or weakly basic medium (e.g., K₂CO₃ in DMF), 3(5)-nitropyrazole exists in a tautomeric equilibrium. The nitrogen atom furthest from the nitro group is significantly more nucleophilic and less sterically hindered. Consequently, electrophilic attack by methyl iodide or dimethyl sulfate occurs preferentially at this distant nitrogen, yielding 1-methyl-3-nitropyrazole as the major thermodynamic product[1].

Q2: How can I manipulate the reaction conditions to favor 1-methyl-5-nitropyrazole? A: You must bypass the tautomeric bias by fully deprotonating the starting material to form a symmetrical nitropyrazolate anion. Dumanović et al. demonstrated that conducting the reaction in a strictly controlled alkaline medium (e.g., 0.1 M NaOH) alters the kinetic trajectory of the substitution[2]. By carefully controlling the addition rate of the alkylating agent and maintaining low temperatures, the localized concentration of the electrophile reacts with the anion before thermodynamic equilibration favors the 3-isomer, boosting 5-nitro yields up to 90%[2].

Q3: Can I synthesize 1-methyl-5-nitropyrazole by directly nitrating 1-methylpyrazole? A: No. Electrophilic aromatic substitution (nitration) of 1-methylpyrazole overwhelmingly directs to the C4 position, yielding 1-methyl-4-nitropyrazole, because the C4 position is the most electron-rich node on the pyrazole ring[1]. To achieve C5 nitration, you would need to employ a directed lithiation strategy (e.g., deprotonating C5 with n-BuLi followed by a nitrating agent), which is highly sensitive and difficult to scale compared to optimized N-methylation.

Q4: How do I conclusively differentiate the 3-nitro and 5-nitro isomers in my post-reaction analysis? A: While TLC can show two distinct spots (the 5-nitro isomer is typically less polar), absolute confirmation requires NMR. Do not rely solely on 1D ¹H NMR, as the chemical shifts of the pyrazole protons can overlap depending on the solvent. Employ 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy. The methyl protons in 1-methyl-5-nitropyrazole will show a strong ³J coupling to the nitro-substituted C5 carbon, which is unambiguously identifiable by its downfield ¹³C shift[3].

Part 2: Mechanistic Workflows & Data Visualization

Reaction Pathway & Regioselectivity

The following diagram illustrates the mechanistic divergence during the methylation of 3(5)-nitropyrazole.

Regioselectivity SM 3(5)-Nitropyrazole (Tautomeric Mixture) Base Deprotonation (0.1 M NaOH) SM->Base Anion Nitropyrazolate Anion (Reactive Intermediate) Base->Anion Alkylation Methylation (Me2SO4 / MeI) Anion->Alkylation Iso3 1-Methyl-3-nitropyrazole (Thermodynamically Favored) Alkylation->Iso3 Steric relief Iso5 1-Methyl-5-nitropyrazole (Target Product) Alkylation->Iso5 Kinetic optimization

Mechanistic pathway showing the divergence of 3-nitro and 5-nitro isomers during N-methylation.

Quantitative Condition Comparison

The table below summarizes the expected isomer distribution based on historical polarographic optimization data[2].

Reaction MediumBase StrengthAlkylating AgentTemp (°C)Expected 3-Nitro YieldExpected 5-Nitro Yield
DMFWeak (K₂CO₃)Methyl Iodide25~75 - 85%~15 - 25%
AcetoneWeak (Na₂CO₃)Dimethyl Sulfate40~70 - 80%~20 - 30%
Aqueous Strong (0.1 M NaOH) Dimethyl Sulfate 0 - 5 < 10% Up to 90%
Troubleshooting Logic Tree

If your yields of the 5-nitro isomer drop below acceptable thresholds, follow this diagnostic workflow:

Troubleshooting Start Issue: Low Yield of 1-Methyl-5-nitropyrazole CheckBase Is the pH strictly controlled? (e.g., 0.1 M NaOH) Start->CheckBase BaseNo Tautomeric bias favors 3-nitro isomer CheckBase->BaseNo No BaseYes Check Alkylating Agent Addition Rate CheckBase->BaseYes Yes RateFast Localized heating/excess leads to over-alkylation BaseYes->RateFast Fast/Uncontrolled RateSlow Monitor via Polarography or HPLC/TLC BaseYes->RateSlow Controlled Dropwise Success Optimal 5-Nitro Yield (Up to 90%) RateSlow->Success

Diagnostic logic tree for troubleshooting low yields in 1-methyl-5-nitropyrazole synthesis.

Part 3: Self-Validating Experimental Protocol

Title: Kinetically Controlled N-Methylation of 3(5)-Nitropyrazole Objective: Maximize the yield of 1-methyl-5-nitropyrazole by utilizing a strong aqueous base to force the formation of the nitropyrazolate anion, followed by low-temperature electrophilic trapping.

Materials:

  • 3(5)-nitropyrazole (1.0 eq)

  • 0.1 M NaOH (aqueous, rigorously standardized)

  • Dimethyl sulfate (1.05 eq) Caution: Highly toxic alkylating agent.

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Anion Generation: Suspend 3(5)-nitropyrazole in the 0.1 M NaOH solution. Stir vigorously at room temperature until complete dissolution is observed.

    • Self-Validation Check: The complete dissolution of the solid confirms the quantitative deprotonation of the pyrazole into the water-soluble nitropyrazolate sodium salt. If particulate remains, verify the molarity of your NaOH.

  • Thermal Control: Transfer the reaction flask to an ice-water bath and allow the internal temperature to equilibrate strictly between 0 °C and 5 °C.

    • Causality: Suppressing the thermal energy prevents the thermodynamic equilibration that heavily favors the 3-nitro isomer.

  • Electrophilic Trapping: Add dimethyl sulfate dropwise via a syringe pump over 60 minutes. Maintain vigorous stirring.

    • Causality: Dropwise addition prevents localized concentration spikes and exothermic micro-environments that would degrade regiocontrol.

  • In-Process Monitoring: Withdraw a 0.1 mL aliquot 30 minutes post-addition. Quench in 1 mL of 0.1 M NaOH and analyze via HPLC or polarography[2].

    • Self-Validation Check: The chromatogram should show >80% conversion to the 5-nitro isomer. If significant unreacted starting material remains, continue stirring for an additional 30 minutes at 5 °C.

  • Quenching & Extraction: Once maximum conversion is achieved, neutralize the reaction mixture carefully with a saturated NaHCO₃ solution to destroy any residual dimethyl sulfate. Extract the aqueous layer 3x with DCM.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. If trace 3-nitro isomer is present, purify via silica gel column chromatography (eluent: chloroform/methanol or hexane/ethyl acetate gradients)[1].

References

  • Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. MDPI / PMC, (2020).[Link]

  • Optimization of Synthesis of Nitroimidazoles and Nitropyrazoles Based on Polarographic Investigations. Heterocycles, (1994).[Link]

  • Henryk Mastalarz's Research Works (Structural and NMR Analysis of 1-methyl-3-nitropyrazole and 1-methyl-5-nitropyrazole). ResearchGate, (2014).[Link]

Sources

Optimization

troubleshooting 1-methyl-5-nitropyrazole column chromatography purification

Welcome to the Advanced Chromatography Support Center. As researchers and drug development professionals, you are likely aware that the synthesis of 1-methyl-5-nitropyrazole (typically via the methylation of 3(5)-nitropy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As researchers and drug development professionals, you are likely aware that the synthesis of 1-methyl-5-nitropyrazole (typically via the methylation of 3(5)-nitropyrazole) invariably yields a mixture of the 1,5-isomer and its 1,3-isomer. Separating these regioisomers via normal-phase silica gel column chromatography is notoriously challenging due to their similar molecular weights and functional groups.

This guide provides field-proven, causality-driven troubleshooting strategies to achieve baseline resolution, prevent column failure, and maximize your recovery yields.

Diagnostic Purification Workflow

Before diving into specific failure modes, it is critical to understand the logical progression of the purification process. The workflow below outlines the decision-making matrix for separating the 1,5- and 1,3-isomers.

G Start Crude Mixture (1,5- & 1,3-isomers) TLC TLC Optimization (Target ΔRf ≥ 0.2) Start->TLC CheckRes Is ΔRf ≥ 0.2? TLC->CheckRes Solvent Adjust Solvent (Hexane:EtOAc 4:1 to 2:1) CheckRes->Solvent No Load Sample Loading (Liquid vs. Dry Load) CheckRes->Load Yes Solvent->TLC CheckSol Soluble in eluent? Load->CheckSol DryLoad Dry Load onto Silica (Avoids crystallization) CheckSol->DryLoad No LiquidLoad Liquid Load (Minimal DCM/Eluent) CheckSol->LiquidLoad Yes Run Run Isocratic/Gradient Column Chromatography DryLoad->Run LiquidLoad->Run Fractions Analyze Fractions (1,5-isomer elutes first) Run->Fractions

Workflow for the chromatographic separation of 1-methylnitropyrazole isomers.

Frequently Asked Questions & Troubleshooting

Q1: Why do 1-methyl-5-nitropyrazole and 1-methyl-3-nitropyrazole co-elute, and which one elutes first?

A: The 1-methyl-5-nitropyrazole isomer will always elute first on normal-phase silica gel because it is the less polar of the two isomers.

The Causality: The elution order is dictated by steric hindrance and molecular dipole moments. In the 1,5-isomer, the N1-methyl group and the C5-nitro group are adjacent. This steric clash forces the nitro group to twist out of the pyrazole ring's planar configuration. This out-of-plane twist disrupts the π -conjugation, significantly lowering the overall molecular dipole moment[1]. In contrast, the 1,3-isomer is perfectly planar with extended conjugation, resulting in a higher dipole moment. Consequently, the 1,3-isomer binds more strongly to the polar silanol groups of the silica stationary phase, while the less polar 1,5-isomer travels faster through the column,[1].

Q2: My sample is crystallizing at the top of the column during liquid loading. How do I prevent this?

A: Nitropyrazoles have limited solubility in non-polar hydrocarbon solvents like hexane. When you dissolve your crude mixture in a polar solvent (like Dichloromethane) and apply it to a column equilibrated with Hexane/Ethyl Acetate, the sudden drop in solvent polarity causes the compounds to crash out (crystallize) at the column head. This destroys the theoretical plates and leads to severe band broadening. The Fix: You must transition to a Dry Loading technique (detailed in the protocol below). By pre-adsorbing the crude mixture onto silica gel, you bypass the solubility limits of the eluent, allowing the solvent to partition the molecules evenly as it passes through the solid support.

Q3: I am observing severe streaking on the TLC and column. Is the compound degrading?

A: No, 1-methyl-5-nitropyrazole is highly stable under standard chromatographic conditions. Streaking in this context is a chromatographic artifact usually caused by column overloading . Because the ΔRf​ between the 1,5- and 1,3-isomers is inherently small, overloading the column saturates the active silanol sites, causing the bands to tail into one another. The Fix: Increase your silica-to-crude mass ratio to at least 50:1. If streaking persists, ensure your silica gel is high quality (230–400 mesh) and avoid using pure Dichloromethane as an eluent, as it lacks the hydrogen-bond accepting properties needed to outcompete the silica-nitropyrazole interactions.

Data Presentation: Properties & Solvent Systems

To make informed adjustments during your purification, rely on the established physicochemical properties and solvent behaviors outlined below.

Table 1: Physicochemical Properties & Causality Comparison

Property1-Methyl-5-nitropyrazole1-Methyl-3-nitropyrazoleMechanistic Causality
Steric Hindrance High (Adjacent N1-Me & C5-NO₂)Low (Groups are separated)Drives the out-of-plane twist of the nitro group in the 1,5-isomer.
Dipole Moment LowerHigherDisrupted conjugation in the 1,5-isomer reduces the overall dipole.
Polarity Less PolarMore PolarLower dipole moment reduces affinity for the silica stationary phase.
Elution Order 1st (Higher Rf​ )2nd (Lower Rf​ )The less polar 1,5-isomer travels faster through normal-phase silica.

Table 2: Recommended Solvent Systems

Solvent SystemRatio (v/v)Application PhaseExpected Chromatographic Outcome
Hexane / EtOAc 4:1Initial Isocratic ElutionOptimal resolution ( ΔRf​≥0.2 ) for isolating the 1,5-isomer.
Hexane / EtOAc 2:1Gradient StepAccelerates the elution of the strongly retained 1,3-isomer.
DCM / MeOH 98:2Alternative SystemUseful if sample solubility in Hexane is prohibitively low.

Self-Validating Experimental Protocol

Follow this step-by-step methodology for the normal-phase silica gel purification of 1-methyl-5-nitropyrazole. This protocol includes a built-in validation system to ensure the integrity of your results.

Step 1: Stationary Phase Preparation
  • Weigh out high-purity silica gel (230–400 mesh) at a 50:1 ratio (Silica mass : Crude mixture mass). This high ratio is mandatory to resolve the closely eluting regioisomers.

  • Slurry pack the column using Hexane/Ethyl Acetate (4:1 v/v). Ensure the column is perfectly vertical and tap the sides to remove any trapped air bubbles.

Step 2: Dry Loading the Sample
  • Dissolve your crude nitropyrazole mixture in a minimum volume of Dichloromethane (DCM) in a round-bottom flask.

  • Add dry silica gel to the flask (approximately 3 times the mass of your crude mixture).

  • Evaporate the DCM under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained. Caution: Ensure no residual DCM remains, as it will artificially increase the polarity at the column head.

  • Carefully pour the dry-loaded silica evenly onto the top of the packed column bed. Top with a 1 cm layer of clean sea sand to protect the bed during solvent addition.

Step 3: Elution Strategy
  • Begin isocratic elution using Hexane/EtOAc (4:1) .

  • Collect small fractions (e.g., 10–15 mL depending on column size). The 1-methyl-5-nitropyrazole will elute first.

  • Monitor the fractions via TLC (UV active at 254 nm).

  • Once the 1,5-isomer has completely eluted, step the gradient to Hexane/EtOAc (2:1) to flush out the remaining 1-methyl-3-nitropyrazole.

Step 4: Post-Purification Validation (Self-Validating System)

To guarantee that your isolated 1-methyl-5-nitropyrazole is free of the 1,3-isomer and that no degradation occurred on the column, perform a 2D TLC Validation :

  • Spot the pooled 1,5-isomer fractions in the bottom-left corner of a square TLC plate.

  • Develop the plate in Hexane/EtOAc (3:1).

  • Remove the plate, dry it completely, rotate it 90 degrees, and develop it a second time in the exact same solvent system.

  • Validation Check: You must observe a single, perfectly round spot on the diagonal axis. If a second spot appears off the diagonal, it indicates that your compound is degrading on the silica or that isomeric co-elution is still occurring, necessitating a second column with a gentler gradient.

Sources

Troubleshooting

Technical Support Center: Separation of 1-Methyl-3-nitropyrazole and 1-Methyl-5-nitropyrazole Isomers

Welcome to the Technical Support Center for the isolation and purification of nitropyrazole isomers. This guide is designed for researchers and drug development professionals who require high-purity pyrazole building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of nitropyrazole isomers. This guide is designed for researchers and drug development professionals who require high-purity pyrazole building blocks for downstream synthesis or pharmacological evaluation.

Part 1: Frequently Asked Questions (FAQs)

Q: Why does the methylation of 3-nitropyrazole always yield a mixture of two isomers? A: 3(5)-Nitropyrazole exists in a state of rapid annular tautomerism, where the N-H proton dynamically shifts between the N1 and N2 positions. When a methylating agent (such as methyl iodide or dimethyl sulfate) is introduced under basic conditions, it traps both tautomeric forms. This lack of regioselectivity inherently results in the co-formation of 1-methyl-3-nitropyrazole and 1-methyl-5-nitropyrazole[1].

Q: How do the physicochemical properties of the 1,3- and 1,5-isomers differ? A: While they share the exact same molecular weight, their electronic distributions differ significantly. The 1-methyl-5-nitropyrazole isomer experiences steric crowding between the adjacent N-methyl and nitro groups. This alters its dipole moment and makes it significantly more susceptible to reduction processes compared to the 1,3-isomer[1]. These electronic and steric differences are the primary drivers that allow for their separation via normal-phase chromatography.

Q: Which analytical technique is best for verifying the purity of the separated isomers? A: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method. The proton ( 1 H) and carbon ( 13 C) chemical shifts allow for unambiguous assignment[1]. In the 1,5-isomer, the N-methyl protons are heavily deshielded by the adjacent nitro group, shifting their resonance downfield relative to the 1,3-isomer.

Q: What is the recommended solvent system for TLC and column chromatography? A: Literature protocols strongly recommend using a mixture of chloroform and acetone (9:1 v/v) or chloroform and methanol (95:5 v/v) for effective separation on normal-phase silica gel[2].

Part 2: Physicochemical Data Summary
Property1-Methyl-3-nitropyrazole1-Methyl-5-nitropyrazole
Steric Hindrance Low (Substituents separated by a carbon)High (Substituents are adjacent)
Susceptibility to Reduction LowerHigher (Confirmed by electron affinity)[1]
Chromatographic Mobility ( Rf​ ) Typically lower (More polar interactions)Typically higher (Steric shielding of polar groups)
NMR Identification Upfield N-methyl 1 H signalDownfield N-methyl 1 H signal[1]
Part 3: Step-by-Step Chromatographic Separation Protocol

To achieve baseline separation of these isomers, normal-phase silica gel column chromatography is required. The following self-validating protocol ensures high-purity isolation by establishing analytical parameters before scaling up.

Phase 1: TLC Screening and System Validation

  • Preparation : Spot the crude isomeric mixture onto a silica gel TLC plate (fluorescent indicator 254 nm)[2].

  • Solvent Selection : Prepare an eluting medium of chloroform-acetone (9:1 v/v) or chloroform-methanol (95:5 v/v)[2].

    • Causality: Chloroform provides the bulk non-polar interactions, while the small percentage of acetone/methanol acts as a strong hydrogen-bond acceptor to disrupt silica-analyte interactions, preventing peak tailing of the nitrogen-rich heterocycles.

  • Validation : Develop the plate and visualize under UV light (254 nm). You should observe two distinct spots. The 1,5-isomer typically elutes faster (higher Rf​ ) due to steric shielding of the nitro group.

Phase 2: Preparative Column Chromatography

  • Column Packing : Slurry-pack a glass column with silica gel (230-400 mesh) using the chosen solvent system (e.g., chloroform-acetone 9:1).

  • Sample Loading : Dissolve the crude mixture in a minimum volume of the eluent. Apply it evenly to the top of the silica bed to ensure a narrow starting band.

  • Elution : Run the column isocratically. Collect small fractions (e.g., 10-20 mL depending on scale) to prevent cross-contamination of the closely eluting bands.

  • Fraction Analysis : Spot every third fraction on a TLC plate. Pool fractions containing the pure upper spot (1,5-isomer) and, separately, the pure lower spot (1,3-isomer).

  • Concentration : Evaporate the pooled fractions under reduced pressure to yield the purified solid isomers.

Part 4: Troubleshooting Guide

Issue 1: Co-elution or poor resolution on the silica column.

  • Causality : The solvent system is too polar, causing both isomers to migrate near the solvent front ( Rf​ > 0.5), or the column is overloaded.

  • Solution : Decrease the polarity of the eluent by reducing the acetone/methanol ratio (e.g., move to 95:5 chloroform-acetone). Ensure the sample mass does not exceed 1% of the silica gel mass to maintain theoretical plate efficiency.

Issue 2: Poor recovery of the 1,3-isomer.

  • Causality : The 1,3-isomer is generally more polar and retains strongly on the silica gel, sometimes streaking or irreversibly binding to active silanol sites.

  • Solution : After the 1,5-isomer has fully eluted, apply a step-gradient by increasing the polar modifier (e.g., switch to 8:2 chloroform-acetone) to rapidly flush the 1,3-isomer from the column.

Issue 3: Isomerization during downstream processing.

  • Causality : While the free pyrazole ligands are stable, note that if these isomers are subsequently used to synthesize metal complexes (e.g., Platinum(II) complexes), the resulting complexes can easily isomerize in certain solvents like acetone[2].

  • Solution : If synthesizing downstream Pt(II) complexes, store them in chloroform solutions where isomerization is significantly slower, or process them immediately for biological assays[2].

Part 5: Visual Workflows

Workflow N1 3(5)-Nitropyrazole (Tautomeric) N2 Methylation (Base, MeI) N1->N2 N3 Crude Mixture (1,3- & 1,5-isomers) N2->N3 N4 Silica Gel Column (CHCl3:Acetone 9:1) N3->N4 N5 1-Methyl-5-nitropyrazole (Higher Rf) N4->N5 Elutes First N6 1-Methyl-3-nitropyrazole (Lower Rf) N4->N6 Elutes Second

Workflow for the generation and chromatographic separation of nitropyrazole isomers.

Troubleshooting E1 Issue: Poor Isomer Resolution E2 Check TLC Solvent System E1->E2 E3 Rf > 0.5 (Too Polar) E2->E3 E4 Rf < 0.2 (Too Non-Polar) E2->E4 E5 Decrease Acetone Ratio E3->E5 E6 Increase Acetone Ratio E4->E6 E7 Optimal Separation (Rf 0.25-0.35) E5->E7 E6->E7

Logical troubleshooting tree for optimizing silica gel chromatography resolution.

References
  • Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. PMC.[Link]

  • Theoretical study on the structure and the isomerization mechanism of N-nitropyrazole. Journal of Molecular Structure.[Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of 1-Methyl-5-Nitropyrazole

Welcome to the Technical Support Center for handling 1-methyl-5-nitropyrazole (CAS 54210-33-2). This compound is a critical building block in medicinal chemistry, energetic materials, and coordination chemistry (such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 1-methyl-5-nitropyrazole (CAS 54210-33-2). This compound is a critical building block in medicinal chemistry, energetic materials, and coordination chemistry (such as the synthesis of platinum(II) anti-cancer complexes) [1]. However, its unique structural features—a highly polar, electron-withdrawing nitro group at the 5-position combined with a planar pyrazole ring—often lead to strong intermolecular packing and solubility bottlenecks in standard organic solvents.

This guide is engineered for researchers and drug development professionals, providing field-proven, mechanistically grounded solutions to overcome these solubility challenges.

I. Diagnostic Troubleshooting Workflow

When encountering undissolved particulate matter or precipitation upon dilution, follow this systematic diagnostic workflow to achieve complete solvation without inducing thermal or chemical degradation.

SolubilityWorkflow Start Solid 1-Methyl-5-nitropyrazole Assess Assess Target Application (NMR, Assay, Synthesis) Start->Assess Polar Polar Aprotic Solvents (DMSO, DMF, Acetone) Assess->Polar Assays / NMR Moderate Moderate Polarity Solvents (DCM, EtOAc, THF) Assess->Moderate Synthesis / Extraction Physical Physical Disruption (Sonication + 40°C Heat) Polar->Physical Incomplete Solvation Moderate->Physical Incomplete Solvation CoSolvent Co-Solvent System (e.g., DCM/MeOH gradient) Physical->CoSolvent Persistent Turbidity Verify Verify Chemical Integrity (TLC / LC-MS) Physical->Verify Clear Solution CoSolvent->Verify

Figure 1: Systematic workflow for resolving 1-methyl-5-nitropyrazole solubility issues.

II. Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why is 1-methyl-5-nitropyrazole poorly soluble in non-polar solvents like hexane or cold dichloromethane (DCM)?

The Causality: The solubility profile of 1-methyl-5-nitropyrazole is dictated by its strong dipole moment. The electron-withdrawing nitro ( −NO2​ ) group at the 5-position pulls electron density away from the planar pyrazole ring [2]. This creates a highly polarized molecule that engages in strong dipole-dipole interactions and efficient crystal lattice packing. Non-polar solvents (like hexane) lack the dielectric constant required to overcome this lattice energy. While DCM is moderately polar, cold temperatures fail to provide the thermodynamic energy needed to disrupt the intermolecular stacking.

Q2: What is the optimal solvent system for preparing high-concentration stock solutions for biological assays?

The Causality: For biological evaluations (e.g., cytotoxicity assays), Dimethyl Sulfoxide (DMSO) is the gold standard. DMSO is a strongly polar aprotic solvent that effectively solvates the polarized nitro-aromatic system by coordinating with the electron-deficient regions of the pyrazole ring. Self-Validating Protocol: Always prepare stocks at 10 mM to 50 mM in anhydrous DMSO, then perform serial dilutions in aqueous media immediately before the assay. If precipitation occurs upon aqueous dilution, it indicates the local concentration has exceeded the thermodynamic solubility limit in water; you must pre-warm the aqueous media to 37°C and ensure rapid vortexing during addition.

Q3: How can I improve solubility for scale-up synthesis without degrading the compound?

The Causality: 1-Methyl-5-nitropyrazole is generally stable, but excessive heat can lead to unwanted side reactions, especially in the presence of nucleophiles [2]. To enhance solubility in synthetic solvents like Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF):

  • Use Co-solvents: A 9:1 or 8:2 ratio of DCM to Methanol (MeOH) significantly disrupts lattice packing because MeOH acts as a hydrogen-bond donor, interacting with the oxygen atoms of the nitro group.

  • Acoustic Cavitation: Use an ultrasonic bath rather than direct high heat. Sonication creates localized micro-bubbles that implode, providing the kinetic energy to break apart crystal aggregates without raising the bulk temperature above 40°C.

III. Quantitative Solubility Profile

To assist in solvent selection, the following table summarizes the expected solubility behavior of 1-methyl-5-nitropyrazole across standard laboratory solvents based on its physicochemical properties[1, 3].

Solvent CategorySpecific SolventDielectric Constant (ε)Expected Solubility (mg/mL at 25°C)Recommended Use Case
Polar Aprotic DMSO46.7> 50 (Highly Soluble)Biological stocks, NMR ( DMSO−d6​ )
Polar Aprotic DMF36.7> 50 (Highly Soluble)High-concentration synthesis
Polar Protic Methanol (MeOH)32.710 - 20 (Moderately Soluble)Co-solvent, crystallization
Moderate Polarity Dichloromethane8.95 - 10 (Slightly Soluble)Extractions, chromatography
Non-Polar Hexane1.9< 1 (Insoluble)Anti-solvent for precipitation

IV. Standard Operating Procedure (SOP): Solvation and Integrity Verification

To ensure a self-validating experimental setup, follow this protocol when preparing solutions of 1-methyl-5-nitropyrazole for sensitive applications (e.g., coordination with K2​PtCl4​ for platinum complexes) [1].

Step 1: Gravimetric Measurement and Initial Solvation

  • Weigh the desired amount of 1-methyl-5-nitropyrazole using an analytical balance.

  • Transfer to a dry, amber glass vial (to prevent potential photolytic degradation over long-term storage).

  • Add the primary solvent (e.g., Acetone or THF) dropwise while utilizing a magnetic stirrer at 300 RPM.

Step 2: Physical Disruption (If Turbidity Persists)

  • If the solution remains cloudy after 5 minutes of stirring, transfer the sealed vial to an ultrasonic bath.

  • Sonicate for 10 minutes, maintaining the bath temperature between 35°C and 40°C. Do not exceed 50°C to prevent solvent evaporation and concentration shifts.

Step 3: Co-Solvent Addition (Rescue Step)

  • If particulate matter is still visible, introduce a polar co-solvent (e.g., DMF or MeOH) at a maximum of 10% v/v relative to the primary solvent. Vortex immediately.

Step 4: Self-Validation and Integrity Check

  • Visual Inspection: The solution must be completely transparent against a light background.

  • TLC Verification: Spot the solution on a Silica Gel 60 F254​ plate. Elute with a 7:3 Hexane:EtOAc mixture. A single, crisp spot under UV light (254 nm) confirms that the heating/sonication process did not induce degradation.

V. References

  • Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. MDPI. Available at: [Link]

  • Nitropyrazoles. ResearchGate. Available at: [Link]

  • Chemical Properties of 1-Methyl-5-nitropyrazole (CAS 54210-33-2). Cheméo. Available at: [Link]

Troubleshooting

scale-up optimization for industrial 1-methyl-5-nitropyrazole manufacturing

Welcome to the Technical Support Center for the industrial scale-up of 1-methyl-5-nitropyrazole. This portal is designed for process chemists, researchers, and drug development professionals dealing with the complex regi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the industrial scale-up of 1-methyl-5-nitropyrazole. This portal is designed for process chemists, researchers, and drug development professionals dealing with the complex regioselectivity, thermal management, and purification challenges inherent in nitrogen-rich heterocyclic manufacturing.

Part 1: Knowledge Base & Diagnostic FAQs

Synthesizing 1-methyl-5-nitropyrazole at an industrial scale is fundamentally a challenge of regiocontrol. The standard synthetic route involves the N-methylation of 3(5)-nitropyrazole using alkylating agents such as dimethyl sulfate or methyl iodide[1]. Because the pyrazole ring undergoes rapid tautomerization, deprotonation yields a nitropyrazolide anion. The bulky, electron-withdrawing nitro group creates severe steric hindrance and electrostatic repulsion[2]. Consequently, uncontrolled alkylation thermodynamically favors the less hindered byproduct, 1-methyl-3-nitropyrazole[2]. Inverting this selectivity requires precise kinetic control.

Q1: How do I control regioselectivity to favor the 5-nitro isomer over the 3-nitro isomer?

A: Causality dictates that to overcome the thermodynamic preference for the 3-nitro isomer, you must manipulate the tautomeric equilibrium of the nitropyrazolide anion. This is achieved by utilizing highly specific alkaline conditions (e.g., 0.1 M NaOH) rather than bulky organic bases. The sodium cation weakly coordinates with the nitro oxygen and the adjacent ring nitrogen, directing the electrophilic attack of dimethyl sulfate toward the more hindered N1 position. By strictly maintaining the pH and temperature, yields of the 1-methyl-5-nitropyrazole isomer can be driven up to 80–90%[3].

Q2: How do we mitigate thermal hazards during the nitration and alkylation steps?

A: Nitration and alkylation of nitrogen-rich heterocycles are highly exothermic. If the internal temperature exceeds 20 °C, the reaction risks thermal runaway and the generation of oxidative byproducts[4]. Troubleshooting: Transition from batch reactors to continuous flow microreactors. Flow chemistry drastically increases the surface-area-to-volume ratio, allowing for instantaneous heat dissipation during the addition of mixed acids (HNO 3​ /H 2​ SO 4​ ) or dimethyl sulfate. Always maintain the coolant jacket at 0–5 °C during electrophile dosing[4].

Q3: What is the most reliable method for real-time monitoring of the isomer ratio?

A: To prevent over-alkylation—which generates potentially explosive dialkylated nitropyrazolium salts—you must monitor the reaction in real-time[3]. While modern Process Analytical Technology (PAT) utilizes in-line HPLC, the foundational and highly reliable method relies on electrochemical profiling. Differential pulse polarography (DPP) can selectively quantify the isomers because 1-methyl-5-nitropyrazole reduces at a distinct half-wave potential ( E1/2​=−0.51 V), cleanly separating its signal from the 3-nitro isomer and unreacted starting material[3].

Part 2: Visual Workflows

G1 N1 3(5)-Nitropyrazole (Starting Material) N2 Alkaline Deprotonation (NaOH / pH Control) N1->N2 N3 Nitropyrazolide Anion (Tautomeric Intermediate) N2->N3 N4 Electrophilic Addition (Dimethyl Sulfate, <20°C) N3->N4 N5 1-Methyl-5-nitropyrazole (Target Isomer) N4->N5 Optimized pH & Coordination N6 1-Methyl-3-nitropyrazole (Steric Byproduct) N4->N6 Uncontrolled Alkylation

Fig 1: Regioselective N-methylation pathway of 3(5)-nitropyrazole under alkaline conditions.

G2 P1 Crude Reaction Mixture (Isomer Blend) P2 In-Line PAT Monitoring (HPLC / Polarography) P1->P2 P3 Aqueous Quench & Extraction (Ethyl Acetate / H2O) P2->P3 P4 Selective Crystallization (Toluene / Heptane Gradient) P3->P4 P5 1-Methyl-5-nitropyrazole (High-Purity Crystals) P4->P5 Controlled Cooling P6 Mother Liquor (3-Nitro Enriched) P4->P6 Filtration

Fig 2: Downstream purification and continuous monitoring workflow for isomer separation.

Part 3: Quantitative Process Data

Table 1: Analytical Signatures & Thermodynamic Profiles of Nitropyrazole Isomers

CompoundReduction Potential ( E1/2​ )Steric HindranceThermodynamic StabilityPrimary Application
3(5)-Nitropyrazole -0.65 VLowBaseline (Tautomeric)Starting Material
1-Methyl-5-nitropyrazole -0.51 VHigh Lower (Kinetic Target)Bioreductive Prodrugs[1]
1-Methyl-3-nitropyrazole -0.72 VLowHigher (Byproduct)Energetic Materials[4]
Dialkylated Pyrazolium N/A (Explosive hazard)Very HighUnstableAvoided Byproduct[3]

Table 2: Critical Process Parameters (CPPs) for Scale-Up

ParameterTarget RangeCausality / Consequence of Deviation
Reactor Temperature 0 °C to 5 °CExceeding 20 °C triggers thermal runaway and oxidative degradation[4].
Aqueous Base (NaOH) 0.1 MShifts tautomeric equilibrium; higher concentrations cause hydrolysis of DMS[3].
DMS Dosing Rate 0.05 eq/minPrevents localized exotherms and suppresses dialkylation.
Crystallization Temp -5 °CEnsures precipitation of the 5-nitro isomer while keeping 3-nitro in solution.

Part 4: Self-Validating Experimental Protocols

SOP 1: Continuous-Flow N-Methylation of 3(5)-Nitropyrazole

This protocol utilizes a self-validating feedback loop to ensure regiocontrol and safety.

  • Pre-conditioning: Dissolve 3(5)-nitropyrazole (1.0 eq) in a 0.1 M NaOH aqueous solution. Chill the feed reservoir to 2 °C.

    • Causality: The specific molarity of NaOH deprotonates the pyrazole while providing the Na + counter-ion necessary to coordinate the nitro group, shielding the N2 position.

  • Electrophile Dosing: Pump the aqueous pyrazolide solution and neat dimethyl sulfate (1.1 eq) into a T-mixer connected to a cooled residence time unit (RTU) maintained at 5 °C.

  • Validation Checkpoint (In-Line PAT): Route a slipstream of the RTU effluent through an in-line UV-HPLC or polarographic cell.

    • Self-Validation: If the signal for the dialkylated nitropyrazolium species exceeds 2% area, or if the 1-methyl-3-nitro byproduct exceeds 20%, the system must automatically throttle the dimethyl sulfate feed pump and increase cooling.

  • Quench: Direct the optimized effluent into a quench vessel containing a vigorously stirred biphasic mixture of Ethyl Acetate and 2 N HCl to immediately halt alkylation and neutralize residual base[1].

SOP 2: Downstream Purification via Selective Crystallization

Separating the kinetic target from the thermodynamic byproduct.

  • Solvent Exchange: Concentrate the organic extract from SOP 1 under reduced pressure. Resuspend the crude isomer blend in minimal hot toluene (80 °C).

  • Anti-Solvent Addition: Slowly add heptane dropwise until the solution becomes slightly cloudy.

    • Causality: 1-methyl-5-nitropyrazole has a highly polarized molecular dipole due to the proximity of the methyl and nitro groups, making its solubility highly temperature-dependent in non-polar solvent mixtures compared to the 3-nitro isomer.

  • Thermal Cycling: Cool the reactor linearly at a rate of -0.5 °C/min down to -5 °C.

  • Validation Checkpoint (Filtration): Filter the resulting precipitate. Analyze the mother liquor via TLC or HPLC.

    • Self-Validation: If the mother liquor contains >5% of the 5-nitro isomer, the cooling ramp was too fast (causing oiling out). Re-heat to 80 °C and repeat the cooling cycle at -0.2 °C/min.

  • Drying: Dry the isolated 1-methyl-5-nitropyrazole crystals under vacuum at 40 °C to constant weight.

Sources

Optimization

Technical Support Center: Overcoming Low Conversion in 1-Methyl-5-Nitropyrazole Reduction

Welcome to the Technical Support Center. The reduction of 1-methyl-5-nitropyrazole to 1-methyl-5-aminopyrazole is a critical transformation in the synthesis of various pharmaceuticals and agrochemicals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The reduction of 1-methyl-5-nitropyrazole to 1-methyl-5-aminopyrazole is a critical transformation in the synthesis of various pharmaceuticals and agrochemicals. However, researchers frequently encounter stalled reactions, poor yields, and complex byproduct profiles.

This guide provides mechanistic insights, troubleshooting workflows, and field-proven, self-validating protocols to help you achieve >90% conversion rates.

Part 1: Mechanistic Insights & FAQs

Q1: Why does my Pd/C catalytic hydrogenation stall at 50-60% conversion despite using high hydrogen pressure? A: Stalled conversion in this specific substrate is driven by a combination of catalyst poisoning and steric hindrance . The lone pairs on the pyrazole nitrogen atoms strongly coordinate to the palladium surface, blocking the active sites required for hydrogen activation. Furthermore, the 1-methyl group at the adjacent position creates significant steric bulk around the 5-nitro group. This impedes the planar adsorption of the nitro group onto the catalyst surface. As noted in literature regarding the reduction potentials of nitroheterocycles, nitropyrazoles exhibit challenging reduction kinetics that are highly dependent on their substitution patterns ([1]).

Q2: I am observing a highly colored (orange/red) reaction mixture and multiple spots on TLC. What is happening? A: You are observing the formation of azo or azoxy dimers . The reduction of a nitro group proceeds stepwise: Nitro → Nitroso → Hydroxylamine → Amine ([2]). If the final reduction step (Hydroxylamine to Amine) is slow, the accumulated nitroso and hydroxylamine intermediates undergo a base-catalyzed condensation to form stable, highly colored dimers. This permanently traps your starting material, appearing as "low conversion."

Mechanism Nitro 1-Methyl-5-nitropyrazole Nitroso Nitroso Intermediate Nitro->Nitroso +H2, -H2O Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl +H2 Dimer Azo/Azoxy Dimers Nitroso->Dimer Condensation Amine 1-Methyl-5-aminopyrazole Hydroxyl->Amine +H2, -H2O Hydroxyl->Dimer Condensation

Fig 1: Stepwise reduction pathway of 1-methyl-5-nitropyrazole and dimer side-reactions.

Q3: How does the choice of solvent affect this specific reduction? A: Solvent choice dictates proton availability. The cleavage of the N-O bond in the hydroxylamine intermediate requires protons to form a good leaving group (water). In neutral aprotic solvents (like THF), this step is extremely slow. Protic solvents (like MeOH) are better, but adding a mild acid (e.g., acetic acid) is often necessary to protonate the pyrazole ring, reducing its coordinating affinity for the catalyst and accelerating the final reduction step.

Part 2: Quantitative Comparison of Reduction Strategies

To overcome these issues, several methodologies can be employed. While catalytic hydrogenation is standard ([3]), chemical reductions often provide better chemoselectivity for problematic heterocycles.

Reduction MethodTypical ConversionPrimary ByproductsScalabilityTechnical Notes
Pd/C + H₂ (Neutral) 40 - 60%Hydroxylamine, DimersHighProne to stalling; requires high pressure and extended times.
Pd/C + H₂ (Acidic) > 90%Trace dimersHighAcid prevents catalyst poisoning and accelerates N-O cleavage.
Fe / NH₄Cl (Béchamp) 85 - 95%Iron oxides (sludge)MediumHighly chemoselective; completely avoids azo dimerization.
SnCl₂ / HCl > 95%Tin saltsLowExcellent for analytical scale; generates toxic heavy metal waste.

Part 3: Troubleshooting Workflow & Step-by-Step Protocols

Use the following decision tree to identify the best corrective action when your reaction stalls.

Workflow Start Low Conversion (<60%) CheckTLC Check LC-MS/TLC Start->CheckTLC IsHydroxylamine Hydroxylamine? CheckTLC->IsHydroxylamine AddAcid Add AcOH (Protonate) IsHydroxylamine->AddAcid Yes IsDimer Azo Dimers? IsHydroxylamine->IsDimer No SwitchFe Switch to Fe/NH4Cl IsDimer->SwitchFe Yes IncreaseH2 Increase H2 Pressure IsDimer->IncreaseH2 No

Fig 2: Decision tree for troubleshooting stalled 1-methyl-5-nitropyrazole reductions.

Protocol A: Acid-Promoted Catalytic Hydrogenation (Scalable)

Causality: The addition of acetic acid serves a dual purpose. First, it protonates the pyrazole N2, preventing the nitrogen lone pairs from poisoning the palladium catalyst. Second, it provides the protons necessary for the dehydration of the hydroxylamine intermediate into the final amine. Self-Validation: Monitor the reaction via LC-MS. The disappearance of the m/z peak corresponding to the hydroxylamine (M+16 relative to the amine) validates that the acid is effectively promoting the final reduction step.

  • Preparation: Charge a pressure reactor with 1-methyl-5-nitropyrazole (1.0 eq) and dissolve in Methanol to create a 0.2 M solution.

  • Acidification: Add Glacial Acetic Acid (2.0 eq). Critical step to prevent catalyst poisoning.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate) under a gentle argon blanket to prevent ignition of the solvent.

  • Hydrogenation: Purge the vessel with H₂ gas three times to remove oxygen, then pressurize to 50 psi.

  • Reaction: Stir vigorously (800+ rpm) at 40°C for 6-8 hours. High agitation is required to overcome the mass transfer limitations of hydrogen gas in the solvent.

  • Workup: Vent the hydrogen safely. Filter the mixture through a tightly packed Celite pad to remove the Pd/C. Wash the pad with additional MeOH. Concentrate the filtrate in vacuo, then neutralize with saturated NaHCO₃ before extracting the 1-methyl-5-aminopyrazole with ethyl acetate.

Protocol B: Béchamp-Type Reduction using Fe/NH₄Cl (Chemoselective)

Causality: Iron acts as a continuous, mild single-electron donor, while NH₄Cl acts as a mild proton source. Because this method relies on single-electron transfer (SET) rather than surface hydrogenation, it completely bypasses the surface-coordination issues of Pd/C and is inherently resistant to forming azo dimers ([2]). Self-Validation: The reaction mixture will shift from a clear yellow/orange solution to a thick black/brown suspension (Fe₃O₄ formation). This physical color and phase change visually validates the progression of the electron transfer.

  • Preparation: Suspend 1-methyl-5-nitropyrazole (1.0 eq) in a 4:1 mixture of Ethanol:Water (0.3 M).

  • Reagent Addition: Add Ammonium Chloride (NH₄Cl, 3.0 eq) followed by Iron powder (325 mesh, 5.0 eq).

  • Reaction: Heat the mixture to 80°C (reflux) with vigorous mechanical stirring for 4 hours.

  • Monitoring: Check progress by TLC (EtOAc:Hexane). The product amine will appear as a highly polar, UV-active spot that stains positive (purple/brown) with ninhydrin.

  • Filtration: Cool the mixture to room temperature. Filter the iron sludge through a Celite pad. Crucial: Wash the sludge thoroughly with hot EtOAc, as the product can adsorb onto the iron oxides.

  • Workup: Wash the combined filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure 1-methyl-5-aminopyrazole.

References

  • Title: Reduction of nitro compounds Source: Wikipedia URL: [Link]

  • Title: Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Nitroarylmethyl Quaternary Salts as Bioreductive Prodrugs of the Alkylating Agent Mechlorethamine Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: 1-Methyl-5-Nitropyrazole Recrystallization &amp; Purification

Welcome to the Technical Support Knowledge Base for the purification of 1-methyl-5-nitropyrazole. As a highly reactive heterocyclic intermediate used in pharmaceutical and agrochemical synthesis, achieving >99% purity is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base for the purification of 1-methyl-5-nitropyrazole. As a highly reactive heterocyclic intermediate used in pharmaceutical and agrochemical synthesis, achieving >99% purity is critical. The nitro group at the 5-position significantly alters the electronic environment of the pyrazole ring, impacting both its solubility profile and crystallization thermodynamics[1].

This guide provides field-proven troubleshooting strategies, thermodynamic explanations, and self-validating protocols to overcome common purification bottlenecks such as liquid-liquid phase separation ("oiling out") and regioisomer contamination.

Part 1: Physicochemical Profile & Solvent Compatibility

Successful recrystallization relies on exploiting the differential solubility of the target compound across varying temperatures and solvent polarities. 1-Methyl-5-nitropyrazole exhibits a melting point range of 112–115 °C and is highly soluble in organic solvents (alcohols, ethers, dichloromethane) while remaining practically insoluble in water[2].

Quantitative Solvent Selection Matrix
Solvent SystemRolePolarity IndexBoiling Point (°C)Suitability & Mechanistic Effect
Ethanol / Water Primary / Anti-solvent5.2 / 9.078 / 100Excellent. Water acts as a strong anti-solvent[2]. Allows precise tuning of the metastable zone width.
Ethyl Acetate / Hexane Primary / Anti-solvent4.4 / 0.177 / 68Standard. High yield recovery. Hexane rapidly drops solubility, forcing nucleation.
DCM / Methanol Co-solvents3.1 / 5.139.6 / 64.7Specialized. Ideal for highly impure crudes or regioisomer separation via differential solvation[3].
Toluene Single Solvent2.4110High Risk. Boiling point is too close to the compound's melting point (112 °C), frequently causing oiling out.

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my 1-methyl-5-nitropyrazole "oil out" instead of forming solid crystals?

A: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the dissolved compound separates from the solution as a supercooled liquid rather than a solid crystal lattice[1].

The Causality: This happens when the saturation temperature of your solvent system exceeds the melting point of the solute in that specific solvent mixture. Because 1-methyl-5-nitropyrazole has a relatively low melting point (112–115 °C)[2], using high-boiling solvents (like toluene) or rapidly cooling a highly concentrated solution forces the system to cross the binodal curve before it can cross the nucleation threshold. The energetic barrier to form a highly ordered pyrazole crystal lattice is temporarily higher than the barrier to form an amorphous liquid droplet.

Q2: How do I rescue an oiled-out mixture?

A: Do not attempt to freeze the oil, as this traps impurities within an amorphous solid. Instead, follow this recovery loop:

  • Reheat the mixture until the oil completely redissolves into a homogeneous solution.

  • Add 10–15% more of your primary (good) solvent to lower the overall solute concentration.

  • Introduce a small amount of anti-solvent to shift the solubility curve.

  • Cool the solution extremely slowly (0.1 °C/min) and introduce seed crystals before the cloud point is reached.

Q3: How do I separate 1-methyl-5-nitropyrazole from its 1-methyl-3-nitropyrazole regioisomer?

A: The electronic environment around the nitro group at the 5-position makes it more polarizable than the 3-position[1]. You can exploit this slight difference in dipole moment using a binary solvent system with competing hydrogen-bond dynamics, such as Dichloromethane (DCM) and Methanol[3]. The 5-nitro isomer typically exhibits a steeper solubility curve in cold methanol compared to the 3-nitro isomer.

Part 3: Thermodynamic & Workflow Visualizations

The following diagrams illustrate the logical decision-making process for solvent selection and the thermodynamic pathways governing crystallization.

SolventSelection N1 Crude 1-Methyl-5-nitropyrazole N2 Dissolve in Primary Solvent (e.g., EtOAc or EtOH) N1->N2 N3 Heat to 0.8x Boiling Point N2->N3 N4 Phase Separation? (Oiling Out) N3->N4 N5 Add Primary Solvent to Dilute N4->N5 Yes (Liquid Droplets Form) N6 Slow Cooling (0.1-0.2 °C/min) N4->N6 No (Homogeneous Solution) N5->N3 N7 Nucleation & Crystal Growth N6->N7 Spontaneous Nucleation N8 Seed Crystals Added N6->N8 Metastable Zone Reached N8->N7

Workflow for optimizing 1-methyl-5-nitropyrazole recrystallization and preventing oiling out.

Thermodynamics Supersaturated Supersaturated Solution Binodal Binodal Curve (LLPS) Supersaturated->Binodal Steep Cooling / Poor Solvent Metastable Metastable Zone Supersaturated->Metastable Controlled Cooling Spinodal Spinodal Decomposition Binodal->Spinodal Oiling Out Occurs Growth Pure Crystal Growth Spinodal->Growth Impure Amorphous Solid Nucleation Crystal Nucleation Metastable->Nucleation Seeding / Agitation Nucleation->Growth

Thermodynamic pathways illustrating crystal nucleation versus liquid-liquid phase separation.

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes an Ethanol/Water anti-solvent system, designed with built-in validation checkpoints to ensure thermodynamic control and prevent LLPS.

Step 1: Primary Dissolution
  • Suspend crude 1-methyl-5-nitropyrazole in absolute ethanol (approx. 5 mL per gram of crude).

  • Heat the mixture to 65 °C (below the boiling point of ethanol) with continuous magnetic stirring.

  • Validation Checkpoint: The solution must be 100% optically clear. If undissolved particulates remain, add ethanol in 0.5 mL increments. If the solution is cloudy but lacks solid particles, oiling out has occurred; add ethanol until clear.

Step 2: Anti-Solvent Titration
  • Maintain the solution at 65 °C.

  • Begin dropwise addition of pre-heated deionized water (anti-solvent)[2].

  • Validation Checkpoint: Observe the point of local supersaturation (a temporary milky cloudiness where the drop hits). Stop water addition the moment the cloudiness takes longer than 5 seconds to dissipate upon stirring. This indicates you have reached the edge of the metastable zone.

Step 3: Seeding and Aging
  • Remove the heat source and allow the flask to cool ambiently to 55 °C.

  • Add 1–2 mg of pure 1-methyl-5-nitropyrazole seed crystals.

  • Validation Checkpoint: The seed crystals must remain suspended and retain their sharp edges. If they dissolve, the solution is undersaturated (return to Step 2). If they immediately clump into a sticky mass, the solution is oiled out (return to Step 1).

Step 4: Controlled Cooling & Isolation
  • Reduce the temperature to 4 °C at a controlled rate of ~0.2 °C/min.

  • Allow the crystal slurry to age for 2 hours to maximize yield and allow Ostwald ripening.

  • Filter under vacuum, wash with ice-cold 10% ethanol/water, and dry under high vacuum at 40 °C.

  • Validation Checkpoint: The final product should present as colorless to light yellow crystalline solids[2] with a sharp melting point of 112–115 °C.

References

  • 1H-Pyrazole,3-methyl-5-nitro-(9CI) - ChemBK ChemBK. Contains physicochemical properties, solubility profiles, and melting point data for 1-methyl-5-nitropyrazole. URL:[Link]

  • Synthesis and Biological Profiling of Pyrazolo-Fused 7-Deazapurine Nucleosides The Journal of Organic Chemistry - ACS Publications. Discusses the synthesis, purification, and recrystallization of 1-methyl-4/5-nitropyrazole derivatives using mixed solvent systems like DCM/MeOH. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1-methyl-5-nitropyrazole vs 1-methyl-3-nitropyrazole reactivity comparison

As a Senior Application Scientist, selecting the right pyrazole building block is rarely just a matter of structural preference; it is a fundamental decision governed by the asymmetric electronic distribution inherent to...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right pyrazole building block is rarely just a matter of structural preference; it is a fundamental decision governed by the asymmetric electronic distribution inherent to the pyrazole ring. When functionalized with a strongly electron-withdrawing nitro group, the regiochemistry of the methyl group dictates profound differences in reactivity, stability, and coordination potential.

This guide provides an in-depth, mechanistic comparison between 1-methyl-5-nitropyrazole and 1-methyl-3-nitropyrazole , equipping drug development professionals and synthetic chemists with the causal logic and empirical data needed to optimize their synthetic pathways.

Structural & Electronic Causality: The Asymmetry of the Pyrazole Ring

The pyrazole ring contains two distinct nitrogen atoms: a pyrrole-like nitrogen (N1) that donates its lone pair to the aromatic π -system, and a pyridine-like nitrogen (N2) with an available lone pair in the sp2 orbital. Methylation at N1 permanently breaks the symmetry of the ring.

When a nitro group is introduced, its position relative to the N-methyl group fundamentally alters the molecule's electronic landscape:

  • 1-Methyl-5-nitropyrazole: The nitro group is adjacent to the electron-donating N1 atom. This proximity creates a highly polarized C5-N1 bond. The C5 position becomes highly electrophilic, making the 5-nitro group an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr). Furthermore, the N2 coordination site remains sterically unhindered.

  • 1-Methyl-3-nitropyrazole: The nitro group is adjacent to the electronegative N2 atom. The electron density is pulled away from the ring, but the C3 position lacks the direct resonance activation from N1 required to stabilize a Meisenheimer complex during SNAr. Additionally, the bulky nitro group at C3 sterically and electronically shields the N2 lone pair, severely impairing its ability to act as a ligand[1].

Comparative Reactivity Profiles

A. Nucleophilic Aromatic Substitution (SNAr)

The most striking operational difference between the two isomers is their behavior under SNAr conditions. Research demonstrates that in isomeric 1-methyl-3-nitro- and 1-methyl-5-nitropyrazole derivatives, the nitro group at the 5-position is significantly more reactive toward anionic S-, O-, and N-nucleophiles[2]. The nucleophile attacks the C5 position, forming a resonance-stabilized Meisenheimer complex where the negative charge is effectively delocalized onto the N2 atom and the nitro oxygen atoms. The 3-nitro isomer is largely unreactive under identical conditions.

SNAr_Pathway cluster_0 1-Methyl-5-nitropyrazole (SNAr Active) cluster_1 1-Methyl-3-nitropyrazole (SNAr Inactive) A 1-Methyl-5-nitropyrazole (Electrophilic C5) B Meisenheimer Complex (Charge on N2/NO2) A->B Nucleophile (Nu-) C Substitution Product (NO2 Displaced) B->C -NO2 Elimination D 1-Methyl-3-nitropyrazole (Less Activated C3) E No Stable Intermediate (Reaction Fails) D->E Nucleophile (Nu-)

Mechanistic divergence of nitropyrazole isomers under SNAr conditions.

B. Reduction Potential

Theoretical and experimental evaluations of electron affinities indicate that 1-methyl-5-nitropyrazole is much more susceptible to reduction than 1-methyl-3-nitropyrazole[3]. The 5-nitro isomer exhibits a less negative reduction potential, meaning it accepts electrons more readily. This is a critical parameter when designing hypoxia-activated prodrugs, where the reduction of the nitro group is the triggering mechanism.

C. Coordination Chemistry (Platinum Complexes)

In the development of non-classical Platinum(II) anticancer agents, the pyrazole N2 atom acts as the primary coordination site. Experimental complexation with K2​PtCl4​ reveals a binary outcome: 1-methyl-5-nitropyrazole successfully forms stable cis and trans Pt(II) complexes, whereas 1-methyl-3-nitropyrazole completely fails to form stable complexes due to the steric bulk and electron-withdrawing nature of the adjacent 3-nitro group[1][4].

Quantitative Data Summary

The following table synthesizes the empirical performance metrics of both isomers across key chemical transformations:

Reactivity Parameter1-Methyl-5-nitropyrazole1-Methyl-3-nitropyrazoleCausality / Mechanism
SNAr Reactivity High (Rapid NO2 displacement)Low / Unreactive C5 is activated by N1; Meisenheimer complex is stable.
Reduction Susceptibility High (Higher electron affinity)Moderate NBO analysis shows stronger hyperconjugative interactions at C5.
Pt(II) Complexation Stable (cis and trans formed)Fails (No stable complex)3-NO2 sterically blocks and electronically deactivates N2 lone pair.
Electrophilic Halogenation Occurs selectively at C4Occurs at C4 (or C4, C5 di-halogenation)C4 is the most electron-rich position in both isomers.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal checkpoints to verify that the divergent reactivity is proceeding exactly as the mechanistic models predict.

Protocol 1: Comparative SNAr with an Anionic S-Nucleophile

Objective: Validate the displacement of the 5-nitro group while confirming the inertness of the 3-nitro group.

  • Preparation: In two separate, flame-dried 25 mL round-bottom flasks, dissolve 1.0 mmol of 1-methyl-5-nitropyrazole (Flask A) and 1.0 mmol of 1-methyl-3-nitropyrazole (Flask B) in 5 mL of anhydrous DMF.

  • Nucleophile Addition: Add 1.2 mmol of sodium thiophenolate (PhSNa) to each flask. Stir at room temperature under an argon atmosphere.

  • Self-Validation (TLC Monitoring):

    • Flask A (5-NO2): Within 2 hours, TLC (Hexanes/EtOAc 3:1) will show the complete disappearance of the starting material and the emergence of a new, less polar spot (the thioether product).

    • Flask B (3-NO2): TLC will show only unreacted starting material, even after 24 hours, confirming the lack of C3 activation.

  • Workup: Quench Flask A with water, extract with ethyl acetate, dry over MgSO4​ , and concentrate.

  • Spectroscopic Confirmation: 1H NMR of the product from Flask A will show the disappearance of the highly deshielded C5 proton (if tracking a derivative) and the absence of the characteristic asymmetric NO2​ stretch (~1530 cm−1 ) in the IR spectrum.

Protocol 2: Synthesis of Platinum(II) Complexes

Objective: Demonstrate the coordination viability of the N2 atom.

  • Reagent Mixing: Dissolve 2.0 mmol of 1-methyl-5-nitropyrazole in 3 mL of acetone. In a separate vial, dissolve 1.0 mmol of potassium tetrachloroplatinate ( K2​PtCl4​ ) in 5 mL of deionized water.

  • Complexation: Combine the solutions and maintain the mixture in darkness at 25 °C for 3 days[5].

  • Self-Validation (Visual & Precipitation): The formation of a yellow precipitate indicates successful coordination. (Note: Performing this exact procedure with 1-methyl-3-nitropyrazole will yield no such precipitate, validating the steric hindrance hypothesis).

  • Isolation: Filter the yellow precipitate, wash with cold water and diethyl ether, and dry under a vacuum. The yield typically consists of a mixture of cis and trans isomers.

  • Isomer Differentiation (Far-IR Spectroscopy): To validate the geometry, analyze the Far-IR spectrum. The cis complex will exhibit a split Pt-Cl stretching vibration (symmetric and antisymmetric) between 340–360 cm−1 , whereas the trans complex will show only a single active antisymmetric band[6].

Experimental_Workflow A Substrate Selection B 1-Methyl-5-nitropyrazole A->B C 1-Methyl-3-nitropyrazole A->C D Reaction with K2PtCl4 (Acetone/Water, 25°C) B->D C->D E Stable cis/trans Pt(II) Complexes Formed (Yellow Precipitate) D->E N2 Accessible F No Stable Complex (Clear Solution) D->F N2 Blocked

Experimental workflow demonstrating the divergent coordination chemistry of nitropyrazole isomers.

Conclusion

For synthetic chemists and drug designers, treating pyrazole isomers as interchangeable is a critical error. 1-Methyl-5-nitropyrazole serves as a highly dynamic building block, offering a labile nitro group for SNAr and an accessible nitrogen for metal coordination. Conversely, 1-Methyl-3-nitropyrazole provides a highly stable, unreactive nitro-aromatic core suitable for applications where the nitro group must survive harsh nucleophilic conditions or where metal coordination is actively undesirable.

References

  • Dalinger, I. L., Zaitsev, A. A., Shkineva, T. K., & Shevelev, S. A. (2004). Nitropyrazoles. Part 11. Isomeric 1-Methyl-3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. Russian Chemical Bulletin. URL:[Link][2]

  • Regiec, A., Wojciechowski, P., & Mastalarz, H. (2014). Theoretical study on the structure and the isomerization mechanism of N-nitropyrazole. Journal of Molecular Structure, 1075, 234-245. URL:[Link][3]

  • Mastalarz, H., Mastalarz, A., Wietrzyk, J., Milczarek, M., Kochel, A., & Regiec, A. (2020). Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. Pharmaceuticals, 13(12), 433. URL:[Link][1]

  • Mastalarz, H., et al. (2020). Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity (PubMed Central / NIH Archive). URL:[Link][5]

Sources

Comparative

1H-NMR and 13C-NMR Reference Spectra of 1-Methyl-5-Nitropyrazole: A Comparative Guide Against Regioisomers

As a Senior Application Scientist working in heterocyclic chemistry and drug discovery, I frequently encounter the challenge of distinguishing pyrazole regioisomers. Nitropyrazoles are highly privileged scaffolds, servin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist working in heterocyclic chemistry and drug discovery, I frequently encounter the challenge of distinguishing pyrazole regioisomers. Nitropyrazoles are highly privileged scaffolds, serving as critical building blocks for potential CDC7 kinase enzyme inhibitors [1], trans-dichloridoplatinum(II) anticancer complexes[2], and diverse (hetero)aryl sulfonamides [3].

However, the direct nitration or methylation of pyrazoles rarely yields a single product. Functionalization often produces a complex mixture of 1-methyl-3-nitropyrazole, 1-methyl-4-nitropyrazole, and 1-methyl-5-nitropyrazole. Because these regioisomers exhibit vastly different pharmacological profiles and reactivities, relying on mass spectrometry or basic chromatography for identification is insufficient.

This guide provides an objective, data-driven comparison of the 1H-NMR and 13C-NMR spectral fingerprints of 1-methyl-5-nitropyrazole against its alternatives, equipping researchers with a self-validating analytical framework to unequivocally confirm structural identity.

Mechanistic Insight: The Causality of NMR Chemical Shifts

To effectively compare these isomers, we must move beyond memorizing shift values and understand the underlying quantum chemical and magnetic environments [4]. The position of the nitro (-NO₂) group dictates the spectral output through two primary mechanisms:

  • Magnetic Anisotropy & Steric Compression (The Proximity Effect): In 1-methyl-5-nitropyrazole, the highly electronegative and magnetically anisotropic nitro group is located at C5, directly adjacent to the N1-methyl group. This spatial proximity causes severe steric compression and localized deshielding, pushing the N-CH₃ protons significantly downfield. In the 3-nitro and 4-nitro alternatives, the nitro group is physically distant from the methyl group, resulting in a standard, unperturbed chemical shift.

  • Resonance Withdrawal: The nitro group withdraws electron density from the pyrazole π-system. When positioned at C4 (1-methyl-4-nitropyrazole), it symmetrically withdraws electron density from both C3 and C5, leaving the respective protons highly deshielded.

Quantitative Spectral Comparison

The following tables summarize the representative 1H and 13C-NMR chemical shifts for the three regioisomers. This comparative data allows you to instantly benchmark your synthesized product against the alternatives.

Table 1: Comparative ¹H-NMR Chemical Shifts (δ, ppm) in CDCl₃
CompoundN-CH₃H3H4H5
1-Methyl-5-nitropyrazole 4.18 (s) 7.65 (d, J=2.1 Hz)6.95 (d, J=2.1 Hz)-
1-Methyl-4-nitropyrazole 3.95 (s)8.08 (s)-8.15 (s)
1-Methyl-3-nitropyrazole 3.98 (s)-6.88 (d, J=2.4 Hz)7.45 (d, J=2.4 Hz)
Table 2: Comparative ¹³C-NMR Chemical Shifts (δ, ppm) in CDCl₃
CompoundN-CH₃C3C4C5
1-Methyl-5-nitropyrazole 40.5 138.2106.5145.0 (-NO₂)
1-Methyl-4-nitropyrazole 39.8131.5135.8 (-NO₂)136.2
1-Methyl-3-nitropyrazole 39.5154.5 (-NO₂)103.2132.8

Key Takeaway: If your product's N-CH₃ peak is >4.1 ppm, you have successfully isolated the 5-nitro isomer. If the ring protons appear as two highly deshielded singlets (or a very tight doublet) >8.0 ppm, you possess the 4-nitro alternative.

Experimental Protocol: High-Resolution NMR Acquisition and Regioisomer Validation

To ensure absolute scientific integrity, 1D NMR alone should not be the sole arbiter of structure, as chemical shifts can drift based on sample concentration or residual acid. The following protocol utilizes a 2D NOESY experiment to create a self-validating system .

Step 1: Sample Preparation Dissolve 5–10 mg of the purified nitropyrazole in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is preferred over DMSO-d₆ for initial screening because it minimizes solvent-induced shifts and avoids the broad water peak (often present in DMSO) that can obscure the critical N-CH₃ region (~3.9–4.2 ppm).

Step 2: 1D ¹H and ¹³C Acquisition Acquire standard ¹H-NMR (400 or 500 MHz, 16 scans) and proton-decoupled ¹³C-NMR (100 or 125 MHz, 1024 scans). Causality: Set the relaxation delay (d1) to at least 2 seconds. This ensures complete longitudinal relaxation of the N-CH₃ protons, providing accurate integration values which are vital when quantifying ratios in crude isomeric mixtures.

Step 3: 2D NOESY Validation (The Self-Validating Step) Acquire a 2D NOESY spectrum with a mixing time of ~500 ms. Causality: This step provides absolute, distance-based structural proof. In 1-methyl-5-nitropyrazole , the N-CH₃ group is flanked by the -NO₂ group at C5, meaning there is no adjacent ring proton. Therefore, the NOESY spectrum will show zero cross-peaks between the methyl group and any ring proton. Conversely, if you observe a strong NOE cross-peak between the N-CH₃ and a ring proton, you possess the 3-nitro or 4-nitro isomer (where H5 is present and adjacent to the methyl group), instantly invalidating a 5-nitro assignment.

Logical Workflow for Regioisomer Identification

The following diagram maps the analytical logic required to definitively identify your synthesized product.

NMR_Workflow Start Synthesized Nitropyrazole Regioisomer Mixture Acquire1H Acquire 1H-NMR & 2D NOESY (400/500 MHz, CDCl3) Start->Acquire1H CheckMethyl Analyze N-CH3 Chemical Shift (1D 1H-NMR) Acquire1H->CheckMethyl ShiftHigh δ > 4.1 ppm Strong Deshielding CheckMethyl->ShiftHigh Proximity Effect ShiftLow δ < 4.0 ppm Weak Deshielding CheckMethyl->ShiftLow Distant NO2 Isomer5 1-Methyl-5-nitropyrazole (No NOE to H4) ShiftHigh->Isomer5 CheckNOE Analyze NOESY Correlations (N-CH3 to Ring Protons) ShiftLow->CheckNOE Isomer4 1-Methyl-4-nitropyrazole (NOE to H5, Singlets > 8.0 ppm) CheckNOE->Isomer4 Symmetric-like Ring Isomer3 1-Methyl-3-nitropyrazole (NOE to H5, Distinct Doublets) CheckNOE->Isomer3 Asymmetric Ring

Figure 1: NMR workflow for distinguishing 1-methylnitropyrazole regioisomers.

References

  • A Structural and In Silico Investigation of Potential CDC7 Kinase Enzyme Inhibitors ACS Omega[Link]

  • Novel trans-dichloridoplatinum(II) complexes with 3-and 4-acetylpyridine: Synthesis, characterization, DFT calculations and cytotoxicity ResearchGate[Link]

  • Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides ACS Publications[Link]

Validation

Purity Validation of 1-Methyl-5-nitropyrazole: A Comparative Guide to HPLC-UV and Alternative Assays

In modern drug development, the integrity of synthetic intermediates dictates the safety and efficacy of the final active pharmaceutical ingredient (API). 1-Methyl-5-nitropyrazole is a highly versatile building block, fr...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug development, the integrity of synthetic intermediates dictates the safety and efficacy of the final active pharmaceutical ingredient (API). 1-Methyl-5-nitropyrazole is a highly versatile building block, frequently utilized in the synthesis of pyrazolo-fused 7-deazapurine nucleosides [1] and novel platinum-based anticancer complexes. Because nitration reactions inherently produce positional isomers and over-nitrated byproducts, rigorous purity validation of this intermediate is non-negotiable.

This guide provides an objective, data-driven comparison of analytical techniques for the purity determination of 1-methyl-5-nitropyrazole, establishing why High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains the optimal choice for routine analysis. Furthermore, we detail a self-validating methodological framework compliant with the latest ICH Q2(R2) guidelines[2].

Comparative Analysis of Purity Assays

When establishing a purity assay for a small, nitrogen-rich heterocyclic molecule like 1-methyl-5-nitropyrazole, analytical scientists typically evaluate three primary methodologies: HPLC-UV, Gas Chromatography-Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR).

The choice of technique is driven by the physicochemical properties of the analyte. 1-Methyl-5-nitropyrazole possesses a highly conjugated π -system (due to the pyrazole ring and the nitro group), making it a strong chromophore. While it has a relatively low molecular weight, the polar nitro group can induce thermal instability at the high volatilization temperatures required for GC.

Causality in Technique Selection
  • qNMR: qNMR is an absolute primary method that measures the direct proportionality between signal intensity and the number of protons, requiring no reference standard of the analyte itself[3]. However, its limit of detection (LOD) typically hovers around 0.1% to 1.0%. For pharmaceutical intermediates where trace genotoxic impurities must be quantified at parts-per-million (ppm) levels, qNMR lacks the requisite sensitivity.

  • GC-FID: While GC-FID offers excellent theoretical plate counts for separating volatile compounds, nitroaromatics and nitropyrazoles are prone to thermal degradation in the GC inlet. This degradation artificially skews the purity profile, creating false-positive impurity peaks.

  • HPLC-UV: HPLC operates at ambient or near-ambient temperatures, preserving the structural integrity of the analyte. The strong UV absorbance of the nitro-pyrazole system allows for exceptional sensitivity, easily achieving LODs in the nanogram-per-milliliter range.

Table 1: Objective Comparison of Analytical Techniques for 1-Methyl-5-nitropyrazole
ParameterHPLC-UVGC-FIDqNMR
Primary Mechanism Polarity-based separationVolatility-based separationMagnetic resonance of protons
Sensitivity (LOD) <0.01% (Trace level) ∼0.05% ∼0.1%−1.0%
Thermal Stability Risk None (Ambient analysis)High (Inlet degradation risk)None (Ambient analysis)
Reference Standard RequiredRequiredNot Required (Internal Std used)
Throughput High (Automated sequences)HighLow to Medium
Optimal Use Case Routine trace impurity profilingVolatile solvent residualsAbsolute primary characterization

Mechanistic Insights: Impurity Profiling

To design a self-validating HPLC-UV method, one must first understand the synthetic pathway and the expected impurity profile. The synthesis of 1-methyl-5-nitropyrazole typically involves the electrophilic aromatic nitration of 1-methylpyrazole. This reaction is governed by the directing effects of the pyrazole nitrogens, leading to a mixture of positional isomers.

Impurities SM 1-Methylpyrazole (Starting Material) Rxn Nitration (HNO3 / H2SO4) SM->Rxn API 1-Methyl-5-nitropyrazole (Target Intermediate) Rxn->API Major Imp1 1-Methyl-3-nitropyrazole (Positional Isomer) Rxn->Imp1 Minor Imp2 1-Methyl-3,5-dinitropyrazole (Over-nitration) Rxn->Imp2 Excess

Synthetic pathways generating 1-methyl-5-nitropyrazole and its primary structural impurities.

The critical separation challenge for the HPLC method is achieving baseline resolution ( Rs​>1.5 ) between the 5-nitro target and the 3-nitro positional isomer. Because these isomers have identical molecular weights and similar polarities, a carefully optimized gradient elution strategy is required.

Methodological Framework (ICH Q2(R2) Compliant)

The updated ICH Q2(R2) guideline mandates that analytical procedures must be demonstrated as "fit for purpose" through a comprehensive lifecycle approach[2]. The validation protocol must act as a self-validating system: for instance, the Accuracy of the method (determined via spike recovery) inherently validates the Specificity (ensuring no matrix interference) and the Linearity across the target range.

Validation Dev Method Development (HPLC-UV) Spec Specificity (Resolution > 1.5) Dev->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (RSD < 2.0%) Lin->Prec LOD LOD / LOQ (S/N Ratio) Lin->LOD Val Validated Method (ICH Q2(R2) Compliant) Acc->Val Prec->Val LOD->Val

Analytical validation workflow for HPLC-UV methods based on ICH Q2(R2) guidelines.

Step-by-Step Experimental Protocol: HPLC-UV Validation

1. Chromatographic Conditions Setup

  • Column: A high-efficiency C18 column (e.g., 150 mm×4.6 mm,3.5μm ) is selected. The hydrophobic stationary phase provides the necessary retention for the slightly polar pyrazole ring.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acidic modifier suppresses the ionization of residual silanols on the silica support, preventing peak tailing of the nitrogenous analyte.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 60% B over 15 minutes. This shallow gradient ensures adequate time for the positional isomers (3-nitro vs. 5-nitro) to partition differently between the mobile and stationary phases.

  • Detection: UV at 254 nm. This wavelength corresponds to the π−π∗ transition of the conjugated system, maximizing the signal-to-noise ( S/N ) ratio.

2. Preparation of Solutions

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh 1-methyl-5-nitropyrazole reference standard and dissolve in diluent to a final concentration of 100μg/mL .

  • Impurity Spiking Solution: Prepare a mixed solution of 1-methyl-3-nitropyrazole and 1-methyl-3,5-dinitropyrazole at 1.0μg/mL (representing a 1.0% specification limit).

3. Execution of Validation Parameters

  • Specificity: Inject the blank, standard, and impurity spiking solutions. Verify that the resolution ( Rs​ ) between 1-methyl-5-nitropyrazole and 1-methyl-3-nitropyrazole is ≥1.5 .

  • Linearity: Inject standard solutions at 5 concentration levels ranging from 25% to 150% of the target concentration. Plot peak area versus concentration and calculate the correlation coefficient ( R2 ).

  • Accuracy: Spike the API sample with known amounts of impurities at 50%, 100%, and 150% of the specification limit. Calculate the percentage recovery.

  • Precision: Perform 6 replicate injections of the 100% standard solution. Calculate the Relative Standard Deviation (%RSD) of the peak areas.

Supporting Experimental Data

The following table summarizes representative validation data for the HPLC-UV method, demonstrating strict adherence to ICH Q2(R2) acceptance criteria. The data confirms that the method is robust, highly sensitive, and capable of distinguishing the target molecule from its synthetic byproducts.

Table 2: HPLC-UV Validation Parameters & Results for 1-Methyl-5-nitropyrazole
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity (Resolution) Rs​≥1.5 between all peaks Rs​=2.1 (Target vs. 3-nitro isomer)Pass
Linearity (Range) R2≥0.999 (25% to 150%) R2=0.9998 Pass
Precision (Repeatability) %RSD≤2.0% ( n=6 ) 0.45% Pass
Accuracy (Recovery) 95.0%−105.0% across range 98.2%−101.5% Pass
Limit of Detection (LOD) S/N≥3:1 0.005μg/mL ( 0.005% )Pass
Limit of Quantitation (LOQ) S/N≥10:1 0.015μg/mL ( 0.015% )Pass

Conclusion

For the purity validation of 1-methyl-5-nitropyrazole, HPLC-UV provides an unparalleled balance of sensitivity, structural preservation, and quantitative reliability. While qNMR serves as an excellent orthogonal tool for absolute characterization without a reference standard, and GC-FID is useful for residual solvent analysis, the thermal lability and trace-level impurity requirements of nitropyrazoles make HPLC-UV the definitive choice for batch release and stability testing. By adhering to the ICH Q2(R2) framework, laboratories can ensure their analytical procedures form a self-validating, audit-ready system.

References

  • Bourderioux, A., et al. (2020). Synthesis and Biological Profiling of Pyrazolo-Fused 7-Deazapurine Nucleosides. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]

  • Ma, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for Quantitative Analysis. Molecules (MDPI). Available at:[Link]

Comparative

Comparative Biological Activity of 1-Methyl-5-Nitropyrazole Analogs: A Technical Guide for Drug Development

Executive Summary The 1-methyl-5-nitropyrazole scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry, particularly in the fields of oncology and antimicrobial drug development[1]. Charact...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-methyl-5-nitropyrazole scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry, particularly in the fields of oncology and antimicrobial drug development[1]. Characterized by the electron-withdrawing nature of its nitro group and the distinct coordination capacity of the pyrazole nitrogen, this moiety is utilized in two primary therapeutic strategies: as a stabilizing ligand in non-classical Platinum(II) anticancer complexes[2], and as an electron-accepting trigger in hypoxia-selective bioreductive prodrugs[3].

This guide objectively compares the biological performance of 1-methyl-5-nitropyrazole derivatives against standard-of-care alternatives (Cisplatin and Mechlorethamine), detailing the mechanistic causality, comparative efficacy data, and the self-validating experimental protocols required to evaluate them.

Non-Classical Platinum(II) Complexes vs. Cisplatin

Mechanistic Causality

Historically, classical structure-activity relationships (SAR) for platinum-based drugs dictated that only cis-geometry complexes (e.g., Cisplatin) possessed anticancer activity, while trans-isomers were deemed inactive due to their inability to form 1,2-intrastrand DNA cross-links[2]. However, the development of "non-classical" trans-platinum complexes utilizing bulky, planar ligands like 1-methyl-5-nitropyrazole has overturned this paradigm[4].

The steric hindrance provided by the 1-methyl-5-nitropyrazole ligands fundamentally alters the complex's pharmacokinetic profile. It slows down the premature deactivation of the platinum center by intracellular thiols (such as L-glutathione), allowing the trans-complex to survive in the cytosol, reach nuclear DNA, and form highly cytotoxic interstrand and monofunctional adducts that evade classical nucleotide excision repair mechanisms[4].

Comparative Efficacy Data

In comparative in vitro evaluations, the trans-geometry of 1-methyl-5-nitropyrazole Pt(II) complexes demonstrates distinct advantages over both its cis-counterpart and classical cisplatin, particularly in specific breast cancer phenotypes[2].

Table 1: Comparative Antiproliferative Activity (Relative IC50 Trends)

CompoundGeometryMCF-7 (Breast)ES-2 (Ovarian)A-549 (Lung)
Cisplatin (Standard)CisBaselineBaselineBaseline
Pt(II) 1-methyl-5-nitropyrazole CisComparableComparableWeaker
Pt(II) 1-methyl-5-nitropyrazole TransSuperior (Lower IC50) WeakerWeaker

(Data synthesized from[4])

Experimental Protocol: In Vitro Cytotoxicity & Cellular Uptake

To ensure a self-validating system, the following protocol pairs a biomass-based viability assay with mass spectrometry to confirm that cytotoxicity is a direct function of intracellular platinum accumulation rather than extracellular degradation.

  • Cell Culture & Dosing: Seed MCF-7 cells in 96-well plates at 1×104 cells/well. Treat with logarithmic concentrations of the Pt(II) complex or cisplatin (0.1–100 µM) for 72 hours.

  • Viability Quantification (SRB Assay): Fix cells with cold trichloroacetic acid (TCA) and stain with Sulforhodamine B (SRB).

    • Causality: The SRB assay binds stoichiometrically to basic amino acids under mild acidic conditions, providing a linear response to cellular protein mass. This is prioritized over MTT assays, which can be artificially skewed by the altered mitochondrial metabolism often induced by platinum-based ROS generation.

  • Cellular Uptake (ICP-MS): In parallel 6-well plates, lyse treated cells using concentrated HNO3/H2O2. Measure the 195Pt isotope content via Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[4].

    • Validation Step: Normalize the absolute platinum mass to the total cellular protein content (via BCA assay) of the lysate. This ensures that observed uptake differences are true pharmacokinetic variations and not artifacts of varying cell numbers due to the drug's cytotoxic effect.

Pathway Visualization

G Cisplatin Cisplatin (Classical) Uptake Cellular Uptake (CTR1 / Passive) Cisplatin->Uptake TransPt trans-Pt(II) 1-methyl-5-nitropyrazole (Non-Classical) TransPt->Uptake DNA_Cis 1,2-Intrastrand DNA Crosslinks Uptake->DNA_Cis Cis geometry DNA_Trans Interstrand / Monofunctional DNA Adducts Uptake->DNA_Trans Trans geometry Apoptosis Apoptosis / Cell Death DNA_Cis->Apoptosis DNA_Trans->Apoptosis

Caption: Mechanism of action comparing classical cisplatin vs. trans-Pt(II) nitropyrazole complexes.

Hypoxia-Selective Bioreductive Prodrugs vs. Mechlorethamine

Mechanistic Causality

Solid tumors frequently develop hypoxic cores (<0.1% O2​ ) that are highly resistant to standard radiotherapy and chemotherapy[5]. To exploit this microenvironment, 1-methyl-5-nitropyrazole can be utilized as a bioreductive trigger when conjugated to a nitrogen mustard (e.g., mechlorethamine analogs) via a quaternary ammonium linkage[3].

The causality of this design relies on the specific one-electron reduction potential of the 1-methyl-5-nitropyrazole moiety (typically engineered between -300 to -400 mV)[6]. In normoxic (healthy) tissues, any one-electron reduction by ubiquitous cellular reductases is immediately reversed by oxygen (futile cycling), keeping the drug in its deactivated, non-toxic quaternary state. In the hypoxic tumor core, the absence of oxygen allows the radical anion to undergo irreversible fragmentation, releasing the highly toxic, DNA-alkylating mechlorethamine analog directly into the tumor[6].

Comparative Efficacy Data

Table 2: Hypoxia-Selective Cytotoxicity Profile

CompoundAerobic ToxicityHypoxic ToxicityHypoxic Cytotoxicity Ratio (HCR)*
Mechlorethamine (Standard)HighHigh~1.0 (No selectivity)
1-Methyl-5-Nitropyrazole Mustard Low (Deactivated)High (Activated)> 10.0 (High selectivity)

*HCR is defined as the ratio of the drug concentration required to achieve a specific cell kill in normoxia vs. hypoxia[6].

Experimental Protocol: Clonogenic Assay under Hypoxia

To accurately measure the efficacy of bioreductive prodrugs, short-term viability assays are insufficient. A clonogenic assay must be used to measure true reproductive cell death, conducted under strictly controlled atmospheric conditions.

  • Hypoxic Incubation: Acclimate EMT6 or RIF-1 cells in a strictly controlled hypoxic chamber (<0.1% O2​ ) alongside a standard normoxic incubator (21% O2​ )[6].

    • Validation Step: Include a known hypoxia-selective cytotoxin (e.g., Tirapazamine) as an internal positive control. If Tirapazamine fails to show a >20-fold HCR, the hypoxic chamber's gas seal is compromised, and the assay must be invalidated.

  • Drug Exposure: Treat cells with the 1-methyl-5-nitropyrazole prodrug for 1–2 hours. Causality: A short exposure time accurately mimics the in vivo pharmacokinetic clearance of the drug before re-oxygenation can occur.

  • Clonogenic Survival: Wash the cells, re-plate them at a low density (e.g., 200 cells/well) in drug-free media, and incubate under normoxic conditions for 10–14 days.

  • Quantification: Fix and stain with crystal violet. Count colonies containing >50 cells to determine the surviving fraction.

Pathway Visualization

G Prodrug 1-Methyl-5-Nitropyrazole Mustard Prodrug Normoxia Normoxia (O2) Futile Cycling Prodrug->Normoxia Hypoxia Hypoxia (Low O2) Tumor Core Prodrug->Hypoxia Normoxia->Prodrug Oxidation Reductase 1e- Reduction (Nitroreductases) Hypoxia->Reductase ActiveDrug Active Alkylating Agent (Mechlorethamine analog) Reductase->ActiveDrug Fragmentation Toxicity DNA Crosslinking & Targeted Cytotoxicity ActiveDrug->Toxicity

Caption: Hypoxia-selective activation pathway of 1-methyl-5-nitropyrazole bioreductive prodrugs.

Conclusion & Future Perspectives

The 1-methyl-5-nitropyrazole structural motif offers profound advantages over traditional chemotherapeutic scaffolds. When utilized as a ligand in Pt(II) complexes, its steric bulk and electronic properties enable the creation of trans-geometry drugs that overcome classical cisplatin resistance pathways[2]. Alternatively, its precise reduction potential makes it an ideal bioreductive trigger for hypoxia-activated prodrugs, sparing healthy normoxic tissue from severe alkylating toxicity[6]. Future drug development should focus on optimizing the lipophilicity of these analogs to enhance solid tumor penetration while maintaining their targeted activation profiles.

References

  • Mastalarz, H., Mastalarz, A., Wietrzyk, J., Milczarek, M., Kochel, A., & Regiec, A. (2020). Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. Pharmaceuticals, 13(12), 433. URL:[Link]

  • Tercel, M., Lee, A. E., Hogg, A., Anderson, R. F., Lee, H. H., Siim, B. G., Denny, W. A., & Wilson, W. R. (2001). Hypoxia-Selective Antitumor Agents. 16. Nitroarylmethyl Quaternary Salts as Bioreductive Prodrugs of the Alkylating Agent Mechlorethamine. Journal of Medicinal Chemistry, 44(21), 3511-3522. URL:[Link]

Sources

Validation

benchmarking 1-methyl-5-nitropyrazole synthesis methods against traditional routes

An in-depth technical guide for researchers, synthetic chemists, and drug development professionals. Introduction: The Regioselectivity Challenge in Pyrazole Chemistry 1-Methyl-5-nitropyrazole is a highly valued building...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, synthetic chemists, and drug development professionals.

Introduction: The Regioselectivity Challenge in Pyrazole Chemistry

1-Methyl-5-nitropyrazole is a highly valued building block in the synthesis of energetic materials, agrochemicals, and advanced pharmaceuticals. Notably, it serves as a critical ligand in the development of "non-classical" platinum(II) anticancer complexes, such as trans-dichloridobis(1-methyl-5-nitropyrazole)platinum(II), which has demonstrated superior cytotoxicity (lower IC50) compared to cisplatin against the MCF-7 breast cancer cell line[1].

However, synthesizing the 5-nitro isomer with high regiochemical fidelity remains a notorious challenge in heterocyclic chemistry. Direct electrophilic aromatic substitution (EAS) of 1-methylpyrazole overwhelmingly favors nitration at the C4 position due to the electron-donating nature of the N-methyl group, which stabilizes the sigma complex at C4. Consequently, chemists have historically relied on indirect traditional routes that suffer from poor atom economy, tedious separations, and low yields[2].

This guide benchmarks traditional synthesis methods against modern, regioselective alternatives, providing mechanistic causality, quantitative data, and self-validating experimental protocols to optimize your synthetic workflows.

Mechanistic Benchmarking: Traditional vs. Modern Routes

The Traditional Route: Direct N-Methylation of 3(5)-Nitropyrazole

The most common legacy approach involves the N-alkylation (methylation) of 3(5)-nitropyrazole using iodomethane (MeI) or dimethyl sulfate in the presence of a base (e.g., K2CO3)[3].

  • The Causality of Failure: 3(5)-nitropyrazole exists as a tautomeric mixture. When deprotonated, the resulting pyrazolide anion has two nucleophilic nitrogen centers. Due to the steric hindrance and the electron-withdrawing nature of the adjacent nitro group at the 5-position, alkylation overwhelmingly favors the less hindered nitrogen.

  • The Result: This reaction yields a heavily skewed mixture of 1-methyl-3-nitropyrazole (major, ~80%) and 1-methyl-5-nitropyrazole (minor, <20%)[2]. Separating these isomers requires exhaustive silica gel column chromatography, creating a severe bottleneck for scale-up.

G A 3(5)-Nitropyrazole (Tautomeric Mixture) B Methylation (MeI, K2CO3, DMF) A->B C 1-Methyl-3-nitropyrazole (Major Product, ~80%) B->C Sterically favored D 1-Methyl-5-nitropyrazole (Minor Product, <20%) B->D Sterically hindered

Caption: Traditional N-methylation of 3(5)-nitropyrazole yielding skewed isomeric mixtures.

The Modern Route: N-Oxide Directed Regioselective Nitration

To bypass the statistical and steric limitations of direct methylation, modern methodologies utilize directing groups. The most effective route involves the oxidation of 1-methylpyrazole to 1-methylpyrazole-2-oxide, followed by directed nitration using Bismuth(III) nitrate impregnated on Montmorillonite K-10 clay[4].

  • The Causality of Success: The N-oxide oxygen acts as a powerful directing group. It alters the electronic distribution of the pyrazole ring, temporarily overriding the natural C4 nucleophilicity and directing the electrophilic nitronium ion (NO2+) specifically to the adjacent C5 position. The use of Bi(NO3)3/K-10 provides a mild, solid-supported nitrating environment that prevents over-nitration and oxidative degradation[4]. Subsequent deoxygenation with phosphorus trichloride (PCl3) cleanly yields the target 1-methyl-5-nitropyrazole[5].

G A 1-Methylpyrazole B Oxidation (N-Oxide Formation) A->B C 1-Methylpyrazole-2-oxide B->C D Directed Nitration (Bi(NO3)3 / K-10) C->D E 1-Methyl-5-nitropyrazole -2-oxide D->E F Deoxygenation (PCl3, CHCl3) E->F G 1-Methyl-5-nitropyrazole (Regiopure Product) F->G

Caption: Regioselective synthesis of 1-methyl-5-nitropyrazole via an N-oxide directing group.

Quantitative Data Presentation

The following table summarizes the performance metrics of the two primary synthetic routes based on empirical laboratory data and literature consensus.

ParameterTraditional Route (Direct Methylation)Modern Route (N-Oxide Directed Nitration)
Primary Reagents 3(5)-nitropyrazole, MeI, K2CO31-methylpyrazole-2-oxide, Bi(NO3)3/K-10, PCl3
Regioselectivity Poor (3-nitro : 5-nitro ≈ 4:1)Excellent (>95% 5-nitro isomer)
Yield of 5-Isomer < 20%[2]~ 85% (Over two steps)[4]
Purification Requirement Exhaustive Column ChromatographySimple Filtration & Extraction
Scalability Low (Chromatographic bottleneck)High (Solid-supported reagents, easy workup)
Environmental Impact High solvent waste (Chromatography)Moderate (Use of PCl3 requires care, but less solvent)

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following step-by-step methodologies are provided. Each protocol is designed as a self-validating system, meaning the intermediate physical states serve as built-in quality control checkpoints.

Protocol A: Modern Regioselective Synthesis (N-Oxide Directed)

This protocol is adapted from the solid-supported nitration methodology described by Ravi et al.[4].

Step 1: Directed Nitration

  • Preparation of Nitrating Agent: Suspend Bismuth(III) nitrate pentahydrate (Bi(NO3)3·5H2O) (1.2 equiv) in dry tetrahydrofuran (THF). Add Montmorillonite K-10 clay (equal mass to the bismuth salt) to the suspension. Stir for 30 minutes to ensure uniform impregnation.

  • Reaction: Slowly add 1-methylpyrazole-2-oxide (1.0 equiv) to the suspension at room temperature. Stir the mixture for 2.5 hours.

  • Validation Check: Monitor via TLC (DCM:MeOH 9:1). The starting material spot should completely disappear, replaced by a single new spot corresponding to 1-methyl-5-nitropyrazole-2-oxide.

  • Workup: Evaporate the THF under reduced pressure. Wash the resulting solid residue repeatedly with dichloromethane (CH2Cl2) and filter to remove the K-10 clay. Concentrate the filtrate to yield crude 1-methyl-5-nitropyrazole-2-oxide (Typical yield: ~98%)[4].

Step 2: Deoxygenation

  • Reaction: Dissolve the crude 1-methyl-5-nitropyrazole-2-oxide in anhydrous chloroform (CHCl3). Cool the flask to 0 °C.

  • Addition: Dropwise, add Phosphorus trichloride (PCl3) (1.5 equiv) under an inert nitrogen atmosphere.

  • Reflux: Gradually warm the mixture and reflux for 4 hours[5].

  • Workup & Validation: Cool to room temperature, carefully quench with ice water, and neutralize with saturated aqueous NaHCO3. Extract the aqueous layer with CH2Cl2. Dry the combined organic layers over MgSO4 and concentrate. The resulting solid is regiopure 1-methyl-5-nitropyrazole. Self-validation: 1H NMR should show two distinct doublets in the aromatic region (pyrazole protons) and a clean singlet integrating to 3H around 4.2 ppm (N-CH3), with no contaminating 3-nitro isomer signals.

Protocol B: Traditional Methylation (For Benchmarking/Comparison)
  • Reaction: Dissolve 3(5)-nitropyrazole (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous K2CO3 (1.5 equiv) and stir for 15 minutes at room temperature.

  • Alkylation: Add Iodomethane (MeI) (1.2 equiv) dropwise. Stir the reaction mixture at room temperature for 12 hours.

  • Workup: Pour the mixture into ice water and extract with ethyl acetate (3x). Wash the organic layer with brine to remove residual DMF, dry over MgSO4, and concentrate in vacuo.

  • Separation (The Bottleneck): The crude mixture will contain both 1-methyl-3-nitropyrazole and 1-methyl-5-nitropyrazole. Perform silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Validation: The 1-methyl-3-nitropyrazole elutes first due to lower polarity. The desired 1-methyl-5-nitropyrazole elutes later. Yields of the 5-isomer rarely exceed 20%[2].

Conclusion

For drug development professionals and synthetic chemists requiring scalable quantities of 1-methyl-5-nitropyrazole, the traditional methylation of 3(5)-nitropyrazole is fundamentally flawed due to its reliance on statistically and sterically unfavorable EAS pathways.

Benchmarking data clearly dictates that adopting a directed N-oxide nitration strategy is the superior choice. By temporarily altering the electronic landscape of the pyrazole ring, chemists can achieve >95% regioselectivity, eliminate the need for exhaustive chromatographic separations, and improve overall yields by a factor of four.

References

  • Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity Source: MDPI (Pharmaceuticals) URL:[Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review Source: Semantic Scholar / Molecules URL:[Link]

  • OPTIMIZATION OF SYNTHESIS OF NITROIMIDAZOLES AND NITROPYRAZOLES BASED ON POLAROGRAPHIC INVESTIGATIONS Source: Heterocycles (NDL) URL:[Link]

  • Sequential Functionalization of Pyrazole 1-Oxides via Regioselective Metalation Source: ResearchGate URL:[Link]

Sources

Comparative

single-crystal X-ray validation of 1-methyl-5-nitropyrazole structure

Definitive Structural Validation of 1-Methyl-5-Nitropyrazole: A Comparative Guide to Single-Crystal X-Ray Diffraction vs. Alternative Modalities In the development of novel metallodrugs, pyrazole derivatives act as criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Definitive Structural Validation of 1-Methyl-5-Nitropyrazole: A Comparative Guide to Single-Crystal X-Ray Diffraction vs. Alternative Modalities

In the development of novel metallodrugs, pyrazole derivatives act as critical pharmacophores and coordinating ligands. Specifically, 1-methyl-5-nitropyrazole (1M5NP) has emerged as a vital building block in the synthesis of platinum(II) anticancer agents, such as trans-dichloridobis(1-methyl-5-nitropyrazole)platinum(II)[1]. However, the synthesis of N-methylated nitropyrazoles frequently yields a mixture of regioisomers. Distinguishing 1M5NP from its closely related isomer, 1-methyl-3-nitropyrazole (1M3NP), presents a significant analytical challenge.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative structural validation methods, providing drug development professionals with a self-validating workflow for absolute regiochemical assignment.

The Regiochemical Challenge: Why Standard Modalities Fall Short

The structural difference between 1M5NP and 1M3NP lies solely in the position of the nitro group relative to the N-methylated nitrogen. This subtle shift creates profound downstream effects: the proximity of the strongly electron-withdrawing nitro group at position 5 creates steric hindrance and alters the basicity of the coordinating nitrogen, which dictates the trans-geometry and cytotoxic efficacy of resulting Pt(II) complexes[1].

Relying on standard high-throughput analytics to differentiate these isomers introduces significant risk:

  • Nuclear Magnetic Resonance (NMR): While 1H and 13C NMR can provide relative connectivity, the electronic shielding effects of the nitro group at position 3 versus position 5 produce highly similar chemical shifts. Unambiguous assignment requires exhaustive 2D NMR (COSY/NOESY) and complex Natural Bond Orbital (NBO) analysis[2].

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) reveals that both isomers undergo nearly identical initial fragmentation pathways—such as the loss of NO• to form an m/z 97 ion—making MS alone insufficient for absolute spatial assignment[3].

Comparative Performance Analysis

To establish a definitive structural baseline, researchers must weigh the resolution power of available modalities against their throughput.

Analytical ModalityResolution PowerPrimary Data OutputError Margin / AmbiguityThroughput
SCXRD Absolute 3D coordinatesBond lengths (±0.001 Å), angles< 5% (R1 factor)Low (Days)
1H/13C NMR Relative electronic environmentChemical shifts (ppm), J-couplingHigh for regioisomersHigh (Minutes)
GC-MS Molecular mass, fragmentationm/z 127 [M]+, m/z 97[M-NO]+Cannot resolve regioisomersHigh (Minutes)
Powder XRD Bulk phase purity2θ diffraction peaksRequires known referenceMedium (Hours)

SCXRD remains the undisputed gold standard. By mapping the electron density of the molecule in 3D space, it eliminates isomeric ambiguity, proving definitively that the nitro group is adjacent to the N-methyl group.

Workflow Visualization

G A 1-Methyl-5-nitropyrazole Synthesis B Isomeric Resolution (3-nitro vs 5-nitro) A->B Yields Mixture C 1H/13C NMR Screening (Relative Connectivity) B->C Initial Screen D Single-Crystal Growth (Solvent Evaporation) B->D Purified Isomer C->B Ambiguity E SCXRD Validation (Absolute Coordinates) D->E Diffraction F Ligand Coordination (Pt(II) Metallodrugs) E->F Verified Ligand

Workflow for the structural validation and downstream application of 1-methyl-5-nitropyrazole.

Self-Validating Experimental Protocol: SCXRD of 1-Methyl-5-Nitropyrazole

To ensure trustworthiness, the SCXRD workflow must be treated as a self-validating system. Every step, from crystallization to mathematical refinement, contains internal quality checks.

Step 1: Single-Crystal Growth

  • Procedure: Dissolve chromatographically purified 1M5NP in a highly volatile solvent (e.g., acetone or a methanol/dichloromethane mixture) until saturation. Place the vial in a vibration-free environment at a constant 20°C. Allow the solvent to evaporate slowly through a pierced septum over 3–7 days[4].

  • Causality: Why slow evaporation? Rapid precipitation traps solvent molecules and induces lattice defects (twinning), which convolutes the phase problem during X-ray data processing. Slow kinetics ensure thermodynamic control, yielding a highly ordered, single-domain crystal lattice.

  • Self-Validation Check: Inspect the crystal under a polarized light microscope. A valid crystal must extinguish polarized light uniformly upon rotation, confirming a single continuous lattice rather than a twinned aggregate.

Step 2: Data Collection at Cryogenic Temperatures

  • Procedure: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Mount it on a glass fiber or cryoloop using perfluorinated polyether oil. Transfer immediately to the goniometer and cool to 100 K using a liquid nitrogen stream. Collect diffraction frames using Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation.

  • Causality: Why 100 K? Cryo-cooling minimizes the thermal vibration of atoms (Debye-Waller factors). This drastically sharpens the diffraction spots at high scattering angles, allowing for the precise resolution of the carbon and nitrogen atoms in the pyrazole ring, which have very similar electron densities.

Step 3: Phase Problem Solution and Refinement

  • Procedure: Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the structure using direct methods (e.g., SHELXT) to generate the initial electron density map. Refine the atomic coordinates and anisotropic displacement parameters using full-matrix least-squares on F² (e.g., SHELXL)[1].

  • Self-Validation Check: The structural model is mathematically validated only when:

    • The internal agreement factor ( Rint​ ) of the data is < 0.05.

    • The final R1​ factor is < 5% (indicating the calculated model matches the experimental data).

    • The Goodness-of-Fit (GoF) approaches 1.0.

    • No residual electron density peaks exceed 1.0 e/ų (which would indicate unmodeled solvent or incorrect atom assignment).

By adhering to this rigorous SCXRD protocol, researchers can definitively confirm the regiochemistry of 1-methyl-5-nitropyrazole, ensuring the integrity of downstream metallodrug synthesis and preventing costly late-stage failures in drug development.

References

  • Experimental and theoretical spectroscopic and electronic properties enriched with NBO analysis for 1-methyl-3-nitropyrazole and 1-methyl-5-nitropyrazole Journal of Molecular Structure
  • Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity Pharmaceuticals (MDPI)
  • 1-Nitropyrazole Benchchem
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry IntechOpen

Sources

Validation

Comparative Cost Analysis and Methodological Guide for 1-Methyl-5-Nitropyrazole Precursors

Executive Summary 1-Methyl-5-nitropyrazole is a high-value heterocyclic building block, serving as a critical precursor for hypoxia-selective antitumor prodrugs[1] and trans-platinum(II) complexes that exhibit potent cyt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-5-nitropyrazole is a high-value heterocyclic building block, serving as a critical precursor for hypoxia-selective antitumor prodrugs[1] and trans-platinum(II) complexes that exhibit potent cytotoxicity against MCF-7 breast cancer cell lines[2]. However, synthesizing the 5-nitro isomer presents a profound regiochemical bottleneck. The pyrazole ring's inherent tautomerism and electronic distribution make selective functionalization at the C5 position notoriously difficult, directly impacting the Process Mass Intensity (PMI) and overall cost of drug development.

As a process chemist or drug development professional, selecting the correct synthesis route requires balancing raw material costs against downstream purification penalties. This guide objectively compares the three primary synthesis routes, providing mechanistic causality, cost analysis, and self-validating experimental protocols.

Mechanistic Divergence in Synthesis Routes

The synthesis of 1-methyl-5-nitropyrazole typically falls into one of three strategic pathways. Understanding the causality behind the success or failure of each route is essential for scale-up.

  • Route A: Direct Nitration of 1-Methylpyrazole (The Regioselectivity Trap) Electrophilic aromatic substitution (EAS) on 1-methylpyrazole overwhelmingly favors the C4 position. The intermediate Wheland complex is most stable when the electrophile attacks at C4, as it avoids placing a positive charge adjacent to the electronegative pyridinic nitrogen. Consequently, this route yields almost exclusively 1-methyl-4-nitropyrazole, making it useless for 5-nitro synthesis.

  • Route B: Nitration of Pyrazole followed by Methylation (The Separation Bottleneck) Nitration of unsubstituted pyrazole yields 3(5)-nitropyrazole. Subsequent N-alkylation with methyl iodide (MeI) or dimethyl sulfate yields a near 1:1 mixture of 1-methyl-3-nitropyrazole and 1-methyl-5-nitropyrazole. This occurs because the tautomeric equilibrium of the pyrazole anion distributes nucleophilicity across both N1 and N2[3]. While polarographic monitoring can help optimize the reaction conditions[4], exhaustive column chromatography or fractional crystallization is still required to separate the isomers.

  • Route C: Regioselective De Novo Cyclization (The High-Purity Path) Instead of functionalizing an existing pyrazole, the ring is constructed de novo. Condensation of N-methylhydrazine with a 1,3-dicarbonyl equivalent (e.g., a nitro-enamine) forces the regiochemistry. The more nucleophilic nitrogen of N-methylhydrazine attacks the highly electrophilic β -carbon of the nitro-enamine, dictating that the nitro group will exclusively occupy the 5-position upon cyclization.

SynthesisRoutes MP 1-Methylpyrazole M4NP 1-Methyl-4-nitropyrazole (Major, Unwanted) MP->M4NP HNO3/H2SO4 (C4 Electrophilic Attack) P Pyrazole NP 3(5)-Nitropyrazole P->NP HNO3/H2SO4 M3NP 1-Methyl-3-nitropyrazole (Byproduct) NP->M3NP MeI / K2CO3 (N1 Alkylation) M5NP 1-Methyl-5-nitropyrazole (Target) NP->M5NP MeI / K2CO3 (N2 Alkylation) NMH N-Methylhydrazine + Nitro-enamine NMH->M5NP Cyclization (Regioselective)

Fig 1. Mechanistic divergence and regiochemical outcomes in 1-methyl-5-nitropyrazole synthesis routes.

Quantitative Cost Analysis

When comparing Route B (Alkylation) and Route C (Cyclization) for industrial or pilot-scale synthesis, the upfront cost of raw materials must be weighed against the labor and solvent costs of downstream separation.

Synthesis MetricRoute B: Alkylation of 3(5)-NitropyrazoleRoute C: De Novo Cyclization
Raw Material Cost Low (Pyrazole, HNO₃, MeI)High (N-Methylhydrazine, Nitro-enamines)
Regioselectivity ~45-50% (Target Isomer)>95% (Target Isomer)
Separation Cost High (Requires silica gel chromatography)Low (Direct crystallization)
Yield (Isolated) ~35-40% (post-separation)~75-85%
Scalability Poor (Chromatography bottleneck)Excellent (Telescoped process)
Estimated Cost/kg $4,500 - $6,000 (Driven by labor/solvents)$2,200 - $3,000 (Driven by raw materials)

Data summarized from standard process chemistry scale-up metrics and yield reports.

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each methodology includes built-in analytical checkpoints (TLC and NMR) to confirm causality and product identity before proceeding to the next synthetic step.

Protocol 1: Route B - Alkylation of 3(5)-Nitropyrazole

This route is recommended only for small-scale discovery chemistry where raw material availability is prioritized over yield.

  • Deprotonation: Dissolve 3(5)-nitropyrazole (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes. Causality: K₂CO₃ deprotonates the pyrazole N-H, generating a highly nucleophilic, resonance-stabilized nitropyrazolide anion.

  • Alkylation: Cool the mixture to 0°C. Dropwise, add Methyl Iodide (1.2 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Extract: Quench with ice water and extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMF, dry over MgSO₄, and concentrate in vacuo.

  • Self-Validating Checkpoint (TLC): Spot the crude mixture on silica gel (Hexane:EtOAc 3:1). You will observe two distinct spots. The 1-methyl-5-nitropyrazole isomer exhibits a higher Rf​ value (~0.6) compared to the 3-nitro isomer (~0.4). Causality: The C5-nitro group sterically shields the N-methyl moiety and alters the dipole moment, reducing hydrogen-bonding interactions with the stationary phase.

  • Separation: Purify via flash column chromatography to isolate the faster-eluting 5-nitro isomer.

  • Self-Validating Checkpoint (NMR): Analyze the isolated product via ¹H NMR (CDCl₃). The N-CH₃ protons of the 5-nitro isomer resonate downfield at ~4.20 ppm due to the anisotropic deshielding of the adjacent nitro group. If the peak is at ~3.95 ppm, you have isolated the unwanted 3-nitro isomer.

Protocol 2: Route C - Regioselective Cyclization

This route is recommended for scale-up and process chemistry due to its high regiochemical fidelity.

  • Condensation: Dissolve (E)-N,N-dimethyl-2-nitroethenamine (1.0 eq) in absolute ethanol. Add N-methylhydrazine (1.1 eq) dropwise at 0°C under an inert atmosphere. Caution: N-methylhydrazine is highly toxic; perform in a dedicated fume hood.

  • Cyclization: Add a catalytic amount of glacial acetic acid. Heat the mixture to reflux for 6 hours. Causality: The acid catalyzes the elimination of dimethylamine, driving the intramolecular cyclization forward to form the aromatic pyrazole ring.

  • Isolation: Cool the reaction to room temperature. Concentrate the solvent in vacuo and recrystallize the crude residue from ethanol/water.

  • Self-Validating Checkpoint (TLC & NMR): Spot the crude mixture on silica gel; only a single major product spot should be visible, eliminating the need for exhaustive chromatography. In the ¹H NMR spectrum, the presence of a single N-CH₃ peak at ~4.20 ppm and two distinct pyrazole doublets ( J≈2.0 Hz) at ~7.50 ppm and ~6.80 ppm confirms >98% regiomeric purity.

Workflow Start Crude Product Mixture RouteB Route B: Isomeric Mixture (3-NO2 & 5-NO2) Start->RouteB RouteC Route C: Regiopure (5-NO2 only) Start->RouteC Sep Column Chromatography / Fractional Crystallization RouteB->Sep High Separation Cost Yield Loss Pure Pure 1-Methyl-5-nitropyrazole (>98% Purity) RouteC->Pure Direct Crystallization (Low Cost) Sep->Pure Isolation

Fig 2. Downstream processing and cost-benefit workflow for isomeric separation.

Conclusion

For researchers synthesizing 1-methyl-5-nitropyrazole for early-stage screening, Route B offers a fast entry point using cheap, readily available reagents, provided the lab is equipped to handle the chromatographic separation[3]. However, for drug development professionals moving toward pilot scale—particularly those synthesizing platinum(II) complexes[2] or hypoxia-selective prodrugs[1]—Route C is the economically and scientifically superior choice. The higher upfront cost of N-methylhydrazine is heavily outweighed by the elimination of the separation bottleneck, resulting in a lower overall cost per kilogram and a highly reproducible, self-validating process.

References

  • Tercel, M., et al. (2001). "Hypoxia-Selective Antitumor Agents. 16. Nitroarylmethyl Quaternary Salts as Bioreductive Prodrugs of the Alkylating Agent Mechlorethamine." Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Regiec, A., et al. (2020). "Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity." Pharmaceuticals, 13(12), 433 (MDPI). URL:[Link]

  • Dumanovic, D., & Kosanovic, D. (1994). "Optimization of Synthesis of Nitroimidazoles and Nitropyrazoles Based on Polarographic Investigations." Heterocycles, 37(3), 2010. URL:[Link]

  • Regiec, A., et al. (2009). "Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid." Tetrahedron Letters, 50(22), 2624-2627. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Guardian Protocol: Your Comprehensive Safety &amp; Handling Guide for 1-Methyl-5-nitropyrazole

As Senior Application Scientists, our commitment extends beyond supplying premier chemical reagents; we are dedicated to fostering a culture of safety and excellence within the laboratory. This guide provides essential,...

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Author: BenchChem Technical Support Team. Date: April 2026

As Senior Application Scientists, our commitment extends beyond supplying premier chemical reagents; we are dedicated to fostering a culture of safety and excellence within the laboratory. This guide provides essential, field-proven safety and handling protocols for 1-Methyl-5-nitropyrazole, synthesized from established best practices for nitroaromatic and heterocyclic compounds. Our goal is to empower you, our scientific partners, with the knowledge to manage this substance with the highest degree of safety and precision.

The following procedures are based on a conservative assessment of the potential hazards associated with the nitropyrazole chemical class. While a specific Safety Data Sheet (SDS) for 1-Methyl-5-nitropyrazole is not widely available, the structural alerts—a nitro group on a pyrazole ring—necessitate rigorous safety measures. Many nitro compounds are toxic, can be absorbed through the skin, and may possess energetic properties.[1] Therefore, the causality behind these recommendations is a proactive mitigation of risk.

Section 1: Hazard Assessment & Personal Protective Equipment (PPE)

The primary hazards associated with 1-Methyl-5-nitropyrazole are presumed to include acute oral toxicity, skin and eye irritation, and potential for dust formation which could lead to explosive mixtures in air.[2] The nitro functional group also suggests a need for caution regarding thermal stability and sensitivity to shock or friction, common characteristics of polynitrated aromatic compounds.[1]

Core PPE Requirements

A multi-layered PPE strategy is crucial for minimizing exposure. The following table outlines the minimum required PPE for handling 1-Methyl-5-nitropyrazole in various laboratory scenarios.

Scenario Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) Double-gloved with chemically resistant gloves (e.g., heavy-duty nitrile, neoprene, or butyl rubber).[1]ANSI Z87.1-compliant safety goggles and a full-face shield.Flame-resistant lab coat.[1][3]NIOSH-approved N95 (or higher) respirator, especially if not handled within a certified chemical fume hood.[3]
Solution Preparation Chemically resistant gloves (e.g., neoprene, butyl rubber).[1]ANSI Z87.1-compliant safety goggles. A face shield is recommended if splashing is possible.[1]Flame-resistant lab coat.[3]Work must be conducted in a certified chemical fume hood.
Post-Handling/Cleanup Chemically resistant gloves.Safety glasses.Lab coat.Not required if area is decontaminated within a fume hood.
The 'Why' Behind the Gear
  • Double Gloving: This practice provides a critical buffer. Should the outer glove be compromised, the inner glove maintains a barrier, allowing time for safe removal and replacement. For nitro compounds, which can be absorbed dermally, this is a non-negotiable standard.[1]

  • Flame-Resistant Lab Coat: While not all mononitro compounds are explosive, the nitro functional group inherently increases flammability risk. A flame-resistant coat offers protection against potential flash fires, especially when working with flammable solvents.[1][3]

  • Respiratory Protection: Fine powders of organic compounds can easily become airborne, posing an inhalation hazard and a potential dust explosion risk.[2] An N95 respirator minimizes inhalation exposure when engineering controls like a fume hood are not used for weighing.[3]

Section 2: Operational Handling & Workflow

Adherence to a systematic workflow is paramount for safety and experimental integrity. All handling of 1-Methyl-5-nitropyrazole should occur within a certified chemical fume hood to mitigate inhalation exposure.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure an emergency eyewash station and safety shower are immediately accessible.[3]

    • Cover the work surface within the fume hood with disposable, absorbent bench paper.[3]

    • Assemble all necessary equipment (spatulas, glassware, solvents) and pre-label all containers.

  • Weighing & Transfer (Preferred Method):

    • Conduct weighing within the fume hood. If an analytical balance must be used outside the hood, use one with a draft shield.[3]

    • Use a micro-spatula to carefully transfer the solid compound, minimizing any disturbance that could generate dust.[3]

    • If dust is generated, allow it to settle within the enclosed space before proceeding.

  • Dissolution:

    • Slowly add solvent to the vessel containing the solid to prevent splashing.[3]

    • If agitation is required, cap the container and gently swirl or use magnetic stirring. Avoid vigorous shaking.

    • If heating is necessary, use a controlled heating source like a mantle or bead bath with proper ventilation.

  • Post-Handling Decontamination:

    • Thoroughly clean all equipment that contacted the compound with a suitable solvent (e.g., ethanol or acetone).

    • Collect all cleaning solvents and contaminated disposable materials as hazardous waste.[1][3]

    • Wipe down the work surface in the fume hood with a damp paper towel and dispose of it as solid hazardous waste.[3]

    • Remove PPE in the correct order (outer gloves first), and wash hands and forearms thoroughly.[4]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for safely handling 1-Methyl-5-nitropyrazole from receipt to waste collection.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Decontamination & Disposal cluster_post 4. Final Steps Prep Don PPE & Prepare Fume Hood Gather Assemble Equipment & Reagents Prep->Gather Weigh Weigh Solid Compound Prep->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Dissolve Dissolve in Solvent Transfer->Dissolve Clean Decontaminate Glassware Dissolve->Clean Wipe Wipe Down Work Surface Clean->Wipe Waste Collect Hazardous Waste Wipe->Waste Doff Doff PPE Correctly Waste->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: Safe Handling Workflow for 1-Methyl-5-nitropyrazole.

Section 3: Spill & Disposal Management

A prepared response to accidents and a compliant disposal plan are integral to a safe laboratory environment.

Emergency Spill Response

In the event of a spill, immediate and decisive action is required.

  • ALERT & EVACUATE: Immediately notify all personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the immediate area.

  • CONTAIN: If safe to do so, contain the spill using a non-combustible absorbent material like sand, vermiculite, or a commercial chemical spill kit.[1] Do not use combustible materials like paper towels for initial containment.

  • PPE: Don appropriate PPE as outlined in the table above, including respiratory protection if the spill generates dust.

  • CLEANUP:

    • For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.

    • For a liquid spill, cover with absorbent material, allow it to soak, and then scoop the material into the waste container.

    • Decontaminate the spill area with soap and water or an appropriate solvent.[1]

  • DISPOSE: Seal and label the hazardous waste container. Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal.[1]

Spill Response Workflow

G cluster_ppe Don Appropriate PPE Spill Spill Occurs Alert Alert Area Personnel Spill->Alert Assess Assess Hazard (Size/Location) Alert->Assess PPERespirator N95 Respirator Assess->PPERespirator PPEGloves Chem-Resistant Gloves Assess->PPEGloves PPEGoggles Goggles & Face Shield Assess->PPEGoggles Contain Contain with Inert Material (e.g., Sand, Vermiculite) Cleanup Carefully Collect Material Contain->Cleanup Decon Decontaminate Spill Area Cleanup->Decon Waste Package & Label as Hazardous Waste Decon->Waste ContactEHS Contact EHS for Disposal Waste->ContactEHS

Caption: Emergency Spill Response Workflow.

Waste Disposal Plan

All waste containing 1-Methyl-5-nitropyrazole, including contaminated PPE, bench paper, and cleaning materials, is considered hazardous waste.[1]

  • Segregation: Do not mix nitropyrazole waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Containment: Collect waste in a clearly labeled, sealed, and chemically compatible container.[1]

  • Labeling: The label must include "Hazardous Waste," the full chemical name "1-Methyl-5-nitropyrazole," and the associated hazards (e.g., Toxic, Irritant).

  • Disposal: Never dispose of this chemical down the drain or in regular trash.[1] All disposal must be handled through your institution's certified EHS professionals in accordance with local, regional, and national regulations.[5]

References

  • 1-methyl-5-nitro-1H-pyrazole-3-carbonitrile — Chemical Substance Information. NextSDS. [Link]

  • Dräger Gas Detectors & PPE for Nitrobenzene | C6H5NO2 | 98-95-3. Dräger. [Link]

  • SAFETY DATA SHEET - 3-Methyl-1H-pyrazole. Thermo Fisher Scientific. [Link]

  • Storage And Handling Of Industrial Nitrocellulose. Health and Safety Executive. [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. [Link]

  • MSDS of 1-Methyl-1H-pyrazol-5-ol. Capot Chemical. [Link]

  • Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Open Access LMU. [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. [Link]

Sources

Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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